molecular formula C16H30O3 B1296510 Ethyl 3-oxotetradecanoate CAS No. 74124-22-4

Ethyl 3-oxotetradecanoate

货号: B1296510
CAS 编号: 74124-22-4
分子量: 270.41 g/mol
InChI 键: WQTNJLRLUQMQEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-oxotetradecanoate is a useful research compound. Its molecular formula is C16H30O3 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 3-oxotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-3-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTNJLRLUQMQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325615
Record name ethyl 3-oxotetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-22-4
Record name 74124-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxotetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetradecanoate, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, characterized by the presence of both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₆H₃₀O₃[2]
Molecular Weight 270.41 g/mol [2][3]
CAS Number 74124-22-4[3]
Appearance Predicted to be a liquid or low-melting solid
Boiling Point 173-175 °C at 10 Torr[2]
Density 0.922 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 126.8 °C[2]
Refractive Index 1.444[2]
pKa 10.67 ± 0.46 (Predicted)[2]

Synthesis and Purification

The primary method for the synthesis of β-keto esters such as this compound is the Claisen condensation.[4][5][6] This reaction involves the base-promoted condensation of two ester molecules.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a plausible method for the synthesis of this compound by the crossed Claisen condensation of ethyl laurate and ethyl acetate.

Materials:

  • Ethyl laurate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., argon or nitrogen).

  • Base Preparation: Sodium ethoxide is prepared in situ or a commercial solution in ethanol is used. A stoichiometric amount of sodium ethoxide is required to drive the reaction to completion.[4]

  • Reaction: Anhydrous ethanol and a solution of sodium ethoxide are added to the reaction flask. The flask is cooled in an ice bath. A mixture of ethyl laurate and a molar excess of ethyl acetate is added dropwise from the dropping funnel to the stirred solution of the base.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic. This step protonates the enolate of the β-keto ester.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

  • Washing: The combined organic extracts are washed with water and then with brine to remove any remaining acid and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[7][8]

Fractional Distillation:

  • The crude product is transferred to a distillation flask suitable for vacuum distillation.

  • The apparatus is set up for fractional distillation under reduced pressure.

  • The product is distilled at a reduced pressure (e.g., 10 Torr) and the fraction boiling at the expected temperature (173-175 °C) is collected.[2]

Column Chromatography:

  • A silica gel column is prepared using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

  • The column is eluted with the solvent mixture, and fractions are collected.

  • The fractions are analyzed by TLC to identify those containing the pure product.

  • The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

G Synthesis of this compound via Claisen Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification Ethyl Laurate Ethyl Laurate Claisen Condensation Claisen Condensation Ethyl Laurate->Claisen Condensation Electrophile Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation Nucleophile Precursor Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Enolate Formation Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent)->Claisen Condensation Reflux Reflux Reflux->Claisen Condensation Acidification (HCl) Acidification (HCl) Crude Product Crude Product Acidification (HCl)->Crude Product Extraction Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound Intermediate Enolate Intermediate Enolate Claisen Condensation->Intermediate Enolate Enolate Formation->Claisen Condensation Intermediate Enolate->Acidification (HCl) Crude Product->Extraction

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. The presence of keto-enol tautomerism in β-keto esters can lead to the observation of signals for both forms in the NMR spectra.[9]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ester)~1.25triplet3H
-(CH₂)₉- (chain)~1.2-1.4multiplet18H
-CH₂- (α to C=O, chain)~2.5triplet2H
-CH₂- (α to ester and ketone)~3.4singlet2H
-O-CH₂- (ester)~4.2quartet2H

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (terminal)~14
-(CH₂)ₙ- (chain)~22-32
-CH₂- (α to C=O, chain)~43
-CH₂- (α to ester and ketone)~50
-O-CH₂- (ester)~61
C=O (ester)~167
C=O (ketone)~202
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.[10][11]

Characteristic IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (alkane)
~1745StrongC=O stretching (ester)
~1715StrongC=O stretching (ketone)
~1250-1000StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of this compound under electron ionization is expected to involve cleavages adjacent to the carbonyl groups and loss of the ethoxy group.[12]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (270.41) may be observed, although it might be of low intensity.

  • Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z 225 resulting from the loss of the ethoxy radical.

  • McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the keto-carbonyl oxygen, followed by cleavage, could lead to characteristic fragments.

  • Acylium Ions: Cleavage at the α-positions to the carbonyl groups can generate various acylium ions.

Reactivity and Applications in Drug Development

β-Keto esters like this compound are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites.[1][13] The acidic α-protons between the two carbonyl groups can be easily removed by a base to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.[14]

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of compounds, including:

  • Heterocyclic Compounds: β-Keto esters are key starting materials for the synthesis of various bioactive heterocyclic compounds such as pyrimidines, pyrazoles, and quinolines.[15][16] These heterocyclic scaffolds are present in a large number of approved drugs.

  • Complex Natural Products and Pharmaceuticals: The ability to undergo various transformations such as alkylation, acylation, and condensation reactions makes β-keto esters crucial building blocks in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][17]

While specific examples of drugs synthesized directly from this compound are not prominently documented in readily available literature, its structural motif is a common feature in the synthesis of various pharmaceuticals. The long alkyl chain could be modified or be a key feature for lipophilicity in a target drug molecule.

G Role of β-Keto Esters in Bioactive Heterocycle Synthesis Beta-Keto Ester Beta-Keto Ester Enolate_Formation Base-catalyzed Enolate Formation Beta-Keto Ester->Enolate_Formation Deprotonation Cyclocondensation Cyclocondensation Reaction Beta-Keto Ester->Cyclocondensation Reagent_A Dinucleophile (e.g., Urea, Hydrazine) Reagent_A->Cyclocondensation Reagent_B Electrophile Alkylation_Acylation Alkylation / Acylation Reagent_B->Alkylation_Acylation Enolate_Formation->Alkylation_Acylation Bioactive_Heterocycle Bioactive_Heterocycle Cyclocondensation->Bioactive_Heterocycle Substituted_Beta_Keto_Ester Substituted_Beta_Keto_Ester Alkylation_Acylation->Substituted_Beta_Keto_Ester Substituted_Beta_Keto_Ester->Cyclocondensation

Caption: General scheme for the utility of β-keto esters in synthesis.

Conclusion

This compound is a valuable chemical entity with a rich reactivity profile characteristic of β-keto esters. Its synthesis via the Claisen condensation is a well-established and efficient method. While direct applications in drug development are not extensively documented, its role as a versatile synthetic intermediate is clear. The ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a key building block for the construction of complex molecular architectures, including those found in medicinally important compounds. This technical guide provides a foundational understanding of the chemical properties of this compound, which is essential for its effective utilization in research and development, particularly within the pharmaceutical sciences.

References

Synthesis of Ethyl 3-Oxotetradecanoate via Claisen Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 3-oxotetradecanoate, a valuable β-keto ester intermediate in various synthetic applications, including pharmaceutical development. The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Introduction to the Claisen Condensation

The Claisen condensation is a robust method for the synthesis of β-keto esters, proceeding through the reaction of two ester molecules in the presence of a strong base.[1][2] At least one of the ester reactants must possess α-hydrogens to be enolizable.[3] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting materials.[3][4] A subsequent acidic workup is required to neutralize the enolate and isolate the final product.[5]

The synthesis of this compound is achieved through a "crossed" or "mixed" Claisen condensation, involving two different ester partners: ethyl dodecanoate (also known as ethyl laurate) and ethyl acetate.[1] In this reaction, ethyl acetate, possessing acidic α-protons, serves as the nucleophilic component after being deprotonated by a strong base. The non-enolizable ethyl dodecanoate acts as the electrophile. Careful control of reaction conditions is crucial to favor the desired crossed condensation product and minimize self-condensation of ethyl acetate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product, this compound.

CompoundRoleMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)CAS Number
Ethyl Dodecanoate (Laurate)ElectrophileC₁₄H₂₈O₂228.370.862 (at 20 °C)269106-33-2
Ethyl AcetateNucleophileC₄H₈O₂88.110.902 (at 20 °C)77.1141-78-6
Sodium EthoxideBaseC₂H₅NaO68.050.868 (at 20 °C)Decomposes141-52-6
This compoundProductC₁₆H₃₀O₃270.410.922 (Predicted)173-175 (at 10 Torr)74124-22-4

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Claisen condensation. This protocol is based on established procedures for similar long-chain β-keto ester syntheses.

Materials and Reagents
  • Ethyl dodecanoate (≥98.0%)

  • Ethyl acetate (anhydrous, ≥99.5%)

  • Sodium ethoxide (≥95%)

  • Toluene (anhydrous, ≥99.8%)

  • Hydrochloric acid (concentrated, 37%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Reaction Procedure
  • Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

  • Charging the Reactants: The flask is charged with sodium ethoxide (1.0 molar equivalent) and anhydrous toluene (150 mL). The suspension is stirred to ensure good mixing. Ethyl acetate (1.1 molar equivalents) is then added dropwise via the dropping funnel over 15 minutes.

  • Formation of the Enolate: The reaction mixture is gently heated to 50-60 °C and stirred for 1 hour to ensure the complete formation of the ethyl acetate enolate.

  • Addition of the Electrophile: Ethyl dodecanoate (1.0 molar equivalent) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 50-60 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at 50-60 °C for an additional 3-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water (200 mL). The mixture is acidified to a pH of approximately 6 by the slow addition of concentrated hydrochloric acid with vigorous stirring.[6]

  • Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed successively with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude this compound is purified by vacuum distillation.[6] The fraction collected at 173-175 °C at a pressure of 10 Torr corresponds to the pure product.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by mass spectrometry.

Reaction Mechanism and Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acidic Workup EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation Base Sodium Ethoxide Base->Enolate EtOH Ethanol Enolate->EtOH Enolate_step2 Ethyl Acetate Enolate EtDodec Ethyl Dodecanoate Tetrahedral_Intermediate Tetrahedral Intermediate EtDodec->Tetrahedral_Intermediate Tetrahedral_Intermediate_step3 Tetrahedral Intermediate Enolate_step2->Tetrahedral_Intermediate Nucleophilic Attack Beta_Keto_Ester This compound Ethoxide_leaving Ethoxide Beta_Keto_Ester->Ethoxide_leaving Beta_Keto_Ester_step4 This compound Tetrahedral_Intermediate_step3->Beta_Keto_Ester Elimination Beta_Keto_Ester_Enolate Product Enolate (Stabilized) Beta_Keto_Ester_Enolate_step5 Product Enolate Base_step4 Ethoxide Base_step4->Beta_Keto_Ester_Enolate Beta_Keto_Ester_step4->Beta_Keto_Ester_Enolate Deprotonation Final_Product Final Product: This compound Acid H₃O⁺ Acid->Final_Product Beta_Keto_Ester_Enolate_step5->Final_Product Protonation

Caption: Reaction mechanism of the Claisen condensation for this compound synthesis.

Experimental_Workflow start Start: Flame-dried Apparatus charge_reactants Charge Sodium Ethoxide, Toluene, and Ethyl Acetate start->charge_reactants enolate_formation Heat to 50-60 °C for 1h (Enolate Formation) charge_reactants->enolate_formation add_electrophile Add Ethyl Dodecanoate Dropwise enolate_formation->add_electrophile reaction Stir at 50-60 °C for 3-4h add_electrophile->reaction quench Cool and Quench with Ice-Water reaction->quench acidify Acidify with HCl to pH ~6 quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry with MgSO₄ and Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The Claisen condensation provides an effective and direct route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base and the order of reagent addition, high yields of the desired β-keto ester can be achieved. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the reliable preparation of this important chemical intermediate.

References

A Technical Guide to the Spectroscopic Profile of Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 3-oxotetradecanoate, a β-keto ester of interest in various synthetic and developmental pipelines. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein, including detailed methodologies for spectral acquisition, is intended to support research and development activities.

Introduction to Spectroscopic Analysis of β-Keto Esters

This compound (C₁₆H₃₀O₃, Molar Mass: 270.41 g/mol ) is a β-keto ester, a class of compounds characterized by a ketone functional group at the β-position relative to an ester group. A key feature of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium can be influenced by factors such as solvent polarity and temperature. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating the structural details of these tautomers and confirming the molecular identity.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the keto tautomer of this compound. These predictions are based on established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.19Quartet2H-O-CH₂ -CH₃
~3.42Singlet2H-CO-CH₂ -CO-
~2.53Triplet2H-CO-CH₂ -(CH₂)₉-CH₃
~1.59Quintet2H-CO-CH₂-CH₂ -(CH₂)₈-CH₃
~1.25Multiplet16H-CO-(CH₂)₂-(CH₂)₈ -CH₃ and -O-CH₂-CH₃
~0.88Triplet3H-(CH₂)₁₀-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~202.8C=O (Ketone)
~167.3C=O (Ester)
~61.4-O-C H₂-CH₃
~49.9-CO-C H₂-CO-
~43.6-CO-C H₂-(CH₂)₉-CH₃
~31.9-(CH₂)₁₀-C H₃
~29.5Methylene chain carbons
~29.3Methylene chain carbons
~29.2Methylene chain carbons
~29.1Methylene chain carbons
~23.8-CO-CH₂-C H₂-(CH₂)₈-CH₃
~22.7-(CH₂)₉-C H₂-CH₃
~14.1-O-CH₂-C H₃ and -(CH₂)₁₁-C H₃

Table 3: Predicted IR Spectroscopic Data (Sample Preparation: Neat, Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1465MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)
~1250-1030StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Fragment Ion
270[M]⁺ (Molecular Ion)
225[M - OCH₂CH₃]⁺
199[M - C₅H₁₁O]⁺
157[CH₃(CH₂)₉CO]⁺
88[CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement)
43[CH₃CO]⁺

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data for β-keto esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, thereby maximizing spectral resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid) :

    • As this compound is a liquid at room temperature, the spectrum can be conveniently acquired as a thin film.

    • Place a small drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrument Setup and Data Acquisition :

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

    • Place the prepared salt plates with the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction :

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through the GC column for separation before entering the mass spectrometer.

  • Ionization :

    • Electron Ionization (EI) is a common method for GC-MS. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis and Detection :

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.

  • Data Analysis :

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. Characteristic fragmentation patterns for β-keto esters include α-cleavage and McLafferty rearrangements.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Identify Molecular Ion, Fragmentation) MS->ProcessMS Structure Confirm Structure of This compound ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

In-Depth Technical Guide: Ethyl 3-oxotetradecanoate (CAS: 74124-22-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetradecanoate, with the CAS number 74124-22-4, is a β-keto ester that serves as a valuable intermediate in various synthetic applications, particularly in the pharmaceutical and chemical industries. Its structure, featuring a long alkyl chain and a reactive β-keto ester moiety, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data.

Chemical and Physical Properties

This compound is also known by several synonyms, including Ethyl dodecanoylacetate and 3-oxo-tetradecanoic acid ethyl ester.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 74124-22-4[1]
Molecular Formula C₁₆H₃₀O₃[2]
Molecular Weight 270.41 g/mol [2]
Boiling Point 173-175 °C (at 10 Torr)[2]
Density (Predicted) 0.922 ± 0.06 g/cm³[2]
Refractive Index 1.444[2]
Flash Point 126.8 °C[2]
Vapor Pressure 0.00065 mmHg at 25°C[2]
pKa (Predicted) 10.67 ± 0.46[2]

Synthesis

The primary method for the synthesis of this compound is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[3][4][5] In this specific synthesis, ethyl laurate (ethyl dodecanoate) is condensed with ethyl acetate.

Experimental Protocol: Claisen Condensation

This protocol outlines a general procedure for the synthesis of this compound via a mixed Claisen condensation.

Materials:

  • Ethyl laurate (Ethyl dodecanoate)

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: A mixture of ethyl laurate and ethyl acetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation.

  • Work-up: After cooling to room temperature, the reaction mixture is acidified with a dilute aqueous solution of hydrochloric acid. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start base Prepare Sodium Ethoxide in Ethanol start->base reactants Mix Ethyl Laurate and Ethyl Acetate reaction Claisen Condensation (Reflux) reactants->reaction base->reaction acidification Acidification (HCl) reaction->acidification Cooling extraction Solvent Extraction acidification->extraction drying Drying (Na₂SO₄/MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification end Pure this compound purification->end G Logical Flow of Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis start Starting Materials (Ethyl Laurate, Ethyl Acetate) reaction Claisen Condensation start->reaction product Crude Product reaction->product purification Vacuum Distillation product->purification pure_product Pure this compound purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation

References

Physical properties of Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Ethyl 3-oxotetradecanoate

Introduction

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the β-carbon of an ethyl ester. Its structure, featuring a reactive methylene group positioned between two carbonyl groups, makes it a valuable intermediate in various organic syntheses. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of a typical synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation: Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental procedures.

PropertyValueReference
Molecular Formula C₁₆H₃₀O₃[1]
Molar Mass 270.41 g/mol [1][2]
CAS Number 74124-22-4[1][2]
Appearance Not explicitly stated, but related compounds are colorless liquids.
Density 0.922 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 173-175 °C at 10 Torr[1]
Flash Point 126.8 °C[1]
Vapor Pressure 0.00065 mmHg at 25 °C[1]
Refractive Index 1.444[1]
Solubility Esters with long hydrocarbon chains are generally insoluble in water but soluble in organic solvents.[3][4]
Storage Sealed in a dry environment at room temperature.[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a β-keto ester like this compound.

Determination of Boiling Point via Distillation

The boiling point is a critical indicator of purity for liquid compounds.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed to determine the boiling point at a reduced pressure.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation head (e.g., Hickman still or standard distillation apparatus)

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump and pressure gauge

Procedure:

  • The crude this compound is placed in the round-bottom flask with a magnetic stir bar.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 10 Torr).

  • Cooling water is circulated through the condenser.

  • The sample is heated gently with continuous stirring.

  • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This temperature range is the boiling point at the recorded pressure.[5]

Determination of Density

Principle: Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a flask with a specific, known volume)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are present.

  • The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

  • The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed.

  • The pycnometer with the sample is weighed again.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is also used to assess the purity of a sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The temperature of the refractometer prisms is regulated using the circulating water bath, typically to 20 °C or 25 °C.

  • A few drops of this compound are placed on the surface of the measuring prism.

  • The prisms are closed, and the light source is positioned.

  • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.[6]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of an ester, a process relevant to this compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis Reactants Reactants (e.g., Carboxylic Acid & Alcohol) Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Quench Quenching (e.g., add NaHCO₃ solution) Reaction->Quench Crude Product Mixture Extraction Liquid-Liquid Extraction (Separate organic layer) Quench->Extraction Drying Drying (e.g., Anhydrous Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Final_Product Pure this compound Distillation->Final_Product Characterization Characterization (e.g., NMR, IR, GC-MS) Final_Product->Characterization

Caption: Workflow for Ester Synthesis and Purification.

References

An In-depth Technical Guide on the Solubility of Ethyl 3-oxotetradecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of ethyl 3-oxotetradecanoate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document leverages qualitative data from structurally similar compounds and outlines a comprehensive experimental protocol for precise solubility determination. This approach offers valuable insights for professionals engaged in drug development, chemical synthesis, and formulation science.

Introduction to this compound

This compound (CAS No: 74124-22-4) is a beta-keto ester, a class of organic compounds that are pivotal intermediates in various synthetic pathways, including the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in different organic solvents is fundamental for optimizing reaction conditions, developing purification strategies, and formulating final products.

Solubility Profile

For a more precise understanding, the solubility of related compounds is summarized below. This information can serve as a preliminary guide for solvent selection in experimental work.

Table 1: Qualitative Solubility of Structurally Related Compounds

Compound NameSolventQualitative Solubility
Mthis compoundChloroformSlightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]
MethanolSlightly Soluble[1]
Ethyl tetradecanoate (Ethyl myristate)EthanolSoluble[2]
EtherSlightly Soluble[2]
WaterNot miscible or difficult to mix[3]
Ethyl 3-oxohexanoateWaterSlightly Soluble[4]
FatSoluble[4]

Note: This data is for analogous compounds and should be used as a directional guide. Experimental verification for this compound is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable solubility data for this compound, a standardized experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or on a magnetic stirrer. A typical temperature for solubility determination is 25 °C (298.15 K), but other temperatures can be used depending on the experimental requirements.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • If necessary, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Data Calculation:

    • Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, using the concentration determined from the analysis and accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (Constant Temperature) prep->equil phase_sep Phase Separation (Settling/Centrifugation) equil->phase_sep sampling Sampling & Filtration of Supernatant phase_sep->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis calc Solubility Calculation analysis->calc

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, a systematic approach utilizing data from analogous compounds and a robust experimental protocol can provide the necessary information for its effective use in research and development. The provided shake-flask method is a reliable and universally recognized procedure for generating precise solubility data, which is indispensable for process development, purification, and formulation in the pharmaceutical and chemical industries. For any application, it is strongly advised that researchers perform their own solubility determinations to ensure the data is accurate for their specific conditions and solvent systems.

References

Ethyl 3-Oxotetradecanoate: A Versatile Beta-Keto Ester Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetradecanoate, a beta-keto ester, is a valuable and versatile building block in organic synthesis. Its unique chemical structure, characterized by a reactive methylene group flanked by two carbonyl functionalities, allows it to participate in a wide array of chemical transformations. This reactivity makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, with a focus on its application as a precursor for biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₁₆H₃₀O₃
Molar Mass 270.41 g/mol
CAS Number 74124-22-4
Appearance Not specified, likely a liquid or low-melting solid
Density (predicted) 0.922 ± 0.06 g/cm³
Boiling Point 173-175 °C at 10 Torr
Flash Point 126.8 °C
Refractive Index 1.444
pKa (predicted) 10.67 ± 0.46
Storage Conditions -20°C

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This reaction involves the condensation of an ester with an enolizable proton in the presence of a strong base. In this case, ethyl laurate is condensed with ethyl acetate to yield the desired beta-keto ester.

Experimental Protocol: Claisen Condensation

This protocol is adapted from a general procedure for Claisen condensation and is specifically tailored for the synthesis of this compound.

Materials:

  • Ethyl laurate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Esters: A mixture of ethyl laurate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed with 1M HCl solution to neutralize any remaining base. The organic layer is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Ethyl Laurate Ethyl Laurate Reaction Reaction Ethyl Laurate->Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound via Claisen Condensation.

Key Reactions of this compound

The presence of the beta-keto ester functionality makes this compound a versatile intermediate for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.[1][2][3][4][5] One of the most important reactions in this context is the Japp-Klingemann reaction.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a chemical reaction used to synthesize hydrazones from β-keto esters and aryl diazonium salts. The resulting hydrazones are valuable intermediates, particularly in the synthesis of indoles via the Fischer indole synthesis, a core reaction in the development of numerous pharmaceuticals and biologically active compounds.

Experimental Protocol: Japp-Klingemann Reaction

This protocol outlines the general procedure for the Japp-Klingemann reaction using a β-keto ester like this compound.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • Diazonium Salt Preparation: Aniline (1.0 equivalent) is dissolved in a mixture of concentrated HCl and water and cooled to 0-5°C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) is added dropwise, maintaining the temperature below 5°C to form the aryl diazonium salt solution.

  • Reaction with β-Keto Ester: In a separate flask, this compound (1.0 equivalent) and sodium acetate (3.0 equivalents) are dissolved in ethanol and cooled to 0-5°C.

  • Coupling: The freshly prepared diazonium salt solution is slowly added to the stirred solution of the β-keto ester, keeping the temperature below 5°C.

  • Reaction Completion: The reaction mixture is stirred at 0-5°C for 1-2 hours and then allowed to stand at room temperature overnight.

  • Work-up and Purification: The reaction mixture is poured into cold water, and the precipitated crude hydrazone is collected by filtration. The solid is washed with cold water until neutral and then recrystallized from ethanol to yield the pure hydrazone product.

Japp_Klingemann_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Aryl Diazonium Salt Aryl Diazonium Salt Aryl Diazonium Salt->Coupling Reaction Sodium Acetate Sodium Acetate Sodium Acetate->Coupling Reaction Ethanol Ethanol Ethanol->Coupling Reaction Work-up Work-up Coupling Reaction->Work-up Purification Purification Work-up->Purification Hydrazone Hydrazone Purification->Hydrazone

Caption: Japp-Klingemann Reaction of this compound.

Application in Drug Development: Synthesis of Bioactive Pyrazoles

The versatility of this compound as a building block is exemplified by its use in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5]

Synthesis of Pyrazole Derivatives

A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine or its derivatives.

Experimental Protocol: Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazole derivatives from a β-keto ester.

Materials:

  • This compound

  • Hydrazine hydrate (or a substituted hydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: A mixture of this compound (1.0 equivalent), hydrazine hydrate (1.1 equivalents), and a catalytic amount of glacial acetic acid in ethanol is prepared in a round-bottom flask.

  • Reaction: The mixture is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired pyrazole derivative.

Pyrazole_Synthesis_Pathway cluster_synthesis Synthesis of Bioactive Pyrazole cluster_biological_activity Biological Signaling Pathway Ethyl_3_oxotetradecanoate This compound Condensation Condensation Reaction Ethyl_3_oxotetradecanoate->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole_Derivative Substituted Pyrazole Condensation->Pyrazole_Derivative Pyrazole_Derivative_Target Pyrazole Derivative Pyrazole_Derivative->Pyrazole_Derivative_Target Inhibition Inhibition Pyrazole_Derivative_Target->Inhibition Enzyme Target Enzyme (e.g., COX-2, Kinase) Inflammation_Pathway Inflammatory Pathway Enzyme->Inflammation_Pathway Cell_Proliferation_Pathway Cell Proliferation Pathway Enzyme->Cell_Proliferation_Pathway Downregulation Downregulation Inflammation_Pathway->Downregulation Cell_Proliferation_Pathway->Downregulation Inhibition->Enzyme Therapeutic_Effect Therapeutic Effect (Anti-inflammatory, Anticancer) Downregulation->Therapeutic_Effect

Caption: Synthesis and Biological Action of Pyrazole Derivatives.

Conclusion

This compound is a highly valuable and versatile beta-keto ester that serves as a key building block in organic synthesis. Its ability to undergo a variety of chemical transformations, most notably the Claisen condensation for its synthesis and the Japp-Klingemann reaction for further functionalization, makes it an important precursor for the synthesis of complex molecules. In the field of drug development, its utility in the construction of heterocyclic scaffolds, such as pyrazoles, highlights its significance in the quest for novel therapeutic agents. The detailed protocols and schematic representations provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Ethyl 3-oxotetradecanoate: Commercial Availability, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-oxotetradecanoate, a β-keto ester of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This document details its commercial availability, outlines a detailed experimental protocol for its synthesis, and explores the biological context of the broader class of β-keto esters.

Physicochemical Properties

This compound is a long-chain β-keto ester. Its fundamental physicochemical properties are summarized below.

PropertyValue
CAS Number 74124-22-4
Molecular Formula C₁₆H₃₀O₃
Molecular Weight 270.41 g/mol
Physical State Liquid
Boiling Point 173-175 °C at 10 Torr
Density 0.922 g/cm³ (predicted)
Refractive Index 1.444

Commercial Availability and Suppliers

This compound is available from various chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development applications. A summary of offerings from several suppliers is provided below. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierPurityAvailable Quantities
Sunway Pharm Ltd. [1]≥ 97%1g and bulk inquiries
BLD Pharm [2]InquireVarious sizes, inquire for details
Sigma-Aldrich [3]InquireInquire for details
Guidechem VariousKilogram scale and smaller quantities
ChemBK InquireInquire for details

Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 Ethyl Laurate P1 This compound R1->P1 + R2, Re1, Re2 R2 Ethyl Acetate Re1 Sodium Ethoxide (Base) Re2 Acidic Workup (e.g., aq. HCl) P2 Ethanol

Caption: Generalized Claisen condensation for this compound synthesis.

Experimental Protocol: Claisen Condensation for the Synthesis of this compound

Materials:

  • Ethyl laurate (1 equivalent)

  • Ethyl acetate (excess, as both reactant and solvent)

  • Sodium ethoxide (NaOEt) (1.1 equivalents)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute aqueous solution

Procedure:

  • Reaction Setup: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide and anhydrous ethanol.

  • Addition of Reactants: A mixture of ethyl laurate and an excess of ethyl acetate is added dropwise to the stirred solution of sodium ethoxide in ethanol at room temperature.

  • Reaction: The reaction mixture is then gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol and ethyl acetate are removed under reduced pressure. The residue is then cooled in an ice bath and acidified with a dilute aqueous solution of hydrochloric acid.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed sequentially with water, saturated aqueous ammonium chloride solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Biological Activity and Potential Applications in Drug Development

Currently, there is limited published research on the specific biological activities or signaling pathways directly involving this compound. However, the broader class of β-keto esters is gaining attention for its potential as antibacterial agents.[4][5][6]

Quorum Sensing Inhibition:

One promising area of research is the inhibition of bacterial quorum sensing (QS).[4][5] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for virulence factor production and biofilm formation in many pathogenic bacteria. By interfering with QS signaling, it is possible to disarm bacteria without killing them, which may reduce the selective pressure for developing resistance.

β-keto esters, due to their structural similarity to some bacterial autoinducers (signaling molecules), are being investigated as potential antagonists of QS receptors.[5][6]

The diagram below illustrates a simplified model of a bacterial quorum-sensing pathway and the potential point of inhibition by a β-keto ester.

G cluster_bacteria Bacterial Cell A Autoinducer Synthase B Autoinducer (Signal Molecule) A->B Synthesis C Receptor Protein B->C Binding D Gene Expression (e.g., Virulence Factors) C->D Activation E β-keto ester (Potential Inhibitor) E->C Competitive Binding (Inhibition)

Caption: Potential inhibition of bacterial quorum sensing by a β-keto ester.

Future Directions:

The potential for β-keto esters like this compound to act as quorum-sensing inhibitors opens up new avenues for the development of anti-infective therapies. Further research is needed to:

  • Synthesize and screen a library of β-keto esters, including this compound, for their efficacy in inhibiting various bacterial quorum-sensing systems.

  • Elucidate the precise mechanism of action and identify the specific molecular targets.

  • Evaluate the in vivo efficacy and safety of promising lead compounds in animal models of infection.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for Ethyl 3-oxotetradecanoate (CAS No. 74124-22-4), intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.

Section 1: Chemical Identification and Properties

Summarized below are the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₃₀O₃[1]
Molar Mass 270.41 g/mol [1]
Appearance Clear Liquid[2]
Odor Slight[2]
Boiling Point 173-175°C (at 10 Torr)[1]
Melting Point 11 - 12 °C / 51.8 - 53.6 °F[2]
Flash Point 126.8°C[1]
Density 0.922 g/cm³ (Predicted)[1]
Water Solubility Insoluble or difficult to mix[3]
Storage Temperature -20°C[1]

Section 2: Hazard Identification and Classification

Specific GHS classification data for this compound is largely unavailable.[4] However, based on data for structurally similar compounds, a conservative approach to handling is recommended. Potential hazards may include:

  • Skin Irritation: Similar long-chain esters can cause skin irritation upon prolonged contact.[5][6][7]

  • Eye Irritation: May cause serious eye irritation.[5][6][7]

  • Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation.[5][6]

  • Harmful if Swallowed: While acute toxicity data is not available for this specific compound, related substances can be harmful if ingested.[6][8]

GHS Pictograms (Precautionary) While no specific pictograms are assigned, the following should be considered based on potential hazards:

PictogramHazard
Exclamation Mark: For skin/eye irritation, acute toxicity (harmful).

Precautionary Statements (Recommended)

CodeStatementSource
P264Wash skin thoroughly after handling.[5][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
P337+P313If eye irritation persists: Get medical advice/attention.[5][7]
P501Dispose of contents/container to an approved waste disposal plant.[4][7][8]

Section 3: Safe Handling and Storage

Proper handling and storage are crucial to ensure safety in the laboratory.

3.1 Personal Protective Equipment (PPE) A comprehensive PPE program is essential when handling this chemical.[9][10]

PPE TypeSpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles. A face shield may be necessary where splash potential is high.[5][6][11]To protect against potential eye irritation from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[2][5][10]To prevent skin contact and potential irritation.
Skin/Body Protection Long-sleeved lab coat. Additional chemical-resistant clothing may be required based on the scale of work.[2][5][10]To protect skin from accidental exposure.
Respiratory Protection Generally not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if mists or aerosols are generated.[2][11]To prevent inhalation and potential respiratory tract irritation.

3.2 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • The recommended storage temperature is -20°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

General Laboratory Handling Workflow The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Dispense Required Amount Avoid generating mists C->D E Securely Close Container D->E F Return to Designated Storage (-20°C) E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Remove PPE and Wash Hands H->I

Caption: Standard workflow for handling this compound.

Section 4: Emergency Procedures

4.1 First Aid Measures Immediate and appropriate first aid is critical in case of exposure.[2][4]

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][4][5]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4]

First Aid Response Workflow

G First Aid Decision Workflow cluster_actions Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inestion Inestion Start->Inestion Action_Inhale Move to Fresh Air Provide Oxygen/Artificial Respiration if needed Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->Action_Skin Action_Eyes Rinse with Water (15 min) Remove Contact Lenses Eyes->Action_Eyes Ingestion Ingestion Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest End Seek Medical Attention Action_Inhale->End Action_Skin->End If irritation persists Action_Eyes->End Action_Ingest->End

Caption: Decision workflow for first aid response to exposure.

4.2 Accidental Release Measures In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing vapors or mists.[2][5]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[5][13]

  • Containment and Cleanup:

    • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[2][13]

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][5]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Spill Response Workflow

G Spill Response Workflow A Spill Detected B Evacuate Immediate Area Ensure Ventilation A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Collect Absorbed Material into Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Dispose of Waste via Licensed Contractor F->G

Caption: Step-by-step workflow for responding to a chemical spill.

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Product: Dispose of this material through a licensed chemical destruction plant or by controlled incineration.[4] Do not allow the product to enter sewer systems.[4]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture containers to prevent reuse.

Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[13]

References

Keto-Enol Tautomerism in Ethyl 3-Oxotetradecanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the keto-enol tautomerism exhibited by ethyl 3-oxotetradecanoate, a long-chain β-keto ester. This phenomenon is of critical importance in drug development and medicinal chemistry, as the tautomeric form of a molecule can significantly influence its pharmacological and pharmacokinetic properties. This document outlines the synthesis of this compound, the principles governing its keto-enol equilibrium, and detailed experimental protocols for its quantitative analysis.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For β-keto esters like this compound, the presence of acidic α-hydrogens between the two carbonyl groups facilitates this reversible isomerization. The equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and intramolecular hydrogen bonding. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the ester carbonyl group.

Synthesis of this compound

A common and effective method for the synthesis of β-keto esters is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules. For the synthesis of this compound, ethyl laurate and ethyl acetate are used as starting materials.

Experimental Protocol: Claisen Condensation

Materials:

  • Ethyl laurate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • A mixture of ethyl laurate and ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation.

  • The reaction mixture is then cooled to room temperature, and the excess solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is acidified with 1M HCl to neutralize the excess base and protonate the enolate.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation to yield the crude this compound.

  • The crude product is then purified by vacuum distillation or column chromatography.

The Keto-Enol Equilibrium in this compound

The equilibrium between the keto and enol tautomers of this compound is highly dependent on the solvent environment.

Caption: Keto-enol tautomerism of this compound.

Intramolecular Hydrogen Bonding

The enol form of this compound is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This interaction is particularly favorable in non-polar, aprotic solvents.

Caption: Intramolecular hydrogen bonding in the enol form.

Quantitative Analysis by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and powerful technique for quantifying the ratio of keto and enol tautomers in solution. The protons unique to each tautomer exhibit distinct chemical shifts, allowing for their integration and the subsequent calculation of the equilibrium constant.

Characteristic ¹H NMR Signals:

  • Keto Tautomer: The α-methylene protons (adjacent to both carbonyl groups) typically appear as a singlet at approximately 3.4 ppm.

  • Enol Tautomer: The vinylic proton of the C=C double bond gives a singlet at around 5.0 ppm, and the enolic hydroxyl proton shows a broad singlet at a downfield chemical shift, often between 12.0 and 12.5 ppm.

Representative Tautomeric Equilibrium Data

While specific experimental data for this compound is not extensively published, the following table provides representative data illustrating the expected solvent-dependent keto-enol equilibrium for a long-chain β-keto ester. The trend of increasing enol content in non-polar solvents is a well-established phenomenon for β-keto esters.

Solvent (Deuterated)Dielectric Constant (ε)% Keto (Representative)% Enol (Representative)Keq ([Enol]/[Keto]) (Representative)
Hexane-d₁₄1.9~25%~75%~3.0
Carbon Tetrachloride (CCl₄)2.2~30%~70%~2.3
Chloroform-d (CDCl₃)4.8~55%~45%~0.82
Acetone-d₆21~85%~15%~0.18
Acetonitrile-d₃37.5~90%~10%~0.11
Dimethyl Sulfoxide-d₆ (DMSO-d₆)47~92%~8%~0.09
Water-d₂ (D₂O)80>98%<2%<0.02

Note: This data is illustrative and based on the known behavior of similar β-keto esters. Actual values for this compound may vary.

Experimental Protocol for ¹H NMR Analysis

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of this compound (typically 10-20 mg).

    • Dissolve the sample in a known volume of the desired deuterated solvent in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary for long-chain esters.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Set the spectral width to encompass all relevant signals (typically 0-15 ppm).

  • Data Analysis:

    • Integrate the area of the signal corresponding to the α-methylene protons of the keto form (Iketo, ~3.4 ppm).

    • Integrate the area of the signal corresponding to the vinylic proton of the enol form (Ienol, ~5.0 ppm).

    • The α-methylene signal of the keto form represents two protons, while the vinylic signal of the enol form represents one proton. Therefore, the ratio of the tautomers is calculated as:

      • Ratio (Enol/Keto) = (Ienol) / (Iketo / 2)

    • The percentage of each tautomer is then calculated as:

      • % Enol = [Ratio / (1 + Ratio)] * 100

      • % Keto = 100 - % Enol

    • The equilibrium constant (Keq) is the ratio of the molar concentrations of the enol and keto forms, which is equivalent to the calculated ratio of the tautomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Keto and Enol Signals acquire->integrate calculate Calculate Tautomer Ratio and Keq integrate->calculate

Caption: Experimental workflow for NMR-based determination of keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a fundamental characteristic that dictates its chemical behavior and potential biological activity. The equilibrium is profoundly influenced by the solvent environment, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar solvents stabilizing the keto form. A thorough understanding and quantitative analysis of this equilibrium, primarily through ¹H NMR spectroscopy, are essential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The methodologies and principles outlined in this guide provide a robust framework for the investigation of this important chemical phenomenon.

The Chemistry of Long-Chain Beta-Keto Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and reactions of long-chain beta-keto esters, providing researchers, scientists, and drug development professionals with a comprehensive resource for utilizing these versatile compounds.

Long-chain beta-keto esters are a class of organic molecules characterized by a ketone functional group at the beta position relative to an ester group, attached to a long aliphatic chain. This unique structural arrangement imparts a rich and versatile chemistry, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, natural products, and specialty materials.[1] Their utility stems from the presence of multiple reactive sites, including the electrophilic carbonyl carbons, the acidic alpha-protons, and the ester functionality, which can be selectively targeted in a variety of chemical transformations.

Synthesis of Long-Chain Beta-Keto Esters

The construction of the beta-keto ester moiety with a long alkyl chain can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Claisen Condensation and its Variants

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters, involving the base-catalyzed self-condensation of two ester molecules.[1] For the synthesis of long-chain beta-keto esters, a crossed Claisen condensation is typically employed, where an ester with α-hydrogens is reacted with a non-enolizable long-chain ester. A more effective and widely used approach is the acylation of a malonic ester derivative with a long-chain acyl chloride.[1] This method offers high yields and good control over the product structure.

A particularly effective strategy involves the acylation of the magnesium enolate of a malonate half-ester, such as methyl potassium malonate, with a long-chain acyl chloride like palmitoyl chloride.[2] This approach is favored for its high efficiency and the relative accessibility of the starting materials.[1]

Transesterification

Transesterification offers a convenient route to modify existing β-keto esters. This method is particularly useful for introducing long-chain alcohols into a pre-existing β-keto ester backbone. The reaction can be catalyzed by acids, bases, or enzymes, with lipase-catalyzed transesterification being a mild and environmentally friendly option that can provide high yields (>90%).[3]

Other Synthetic Routes

Alternative methods for preparing β-keto esters include the acylation of Meldrum's acid followed by alcoholysis and the direct carboxylation of ketone enolates. However, these methods can sometimes lead to inconsistent yields, especially with aliphatic acyl chlorides.[1][4] The reaction of ketones with reagents like ethyl chloroformate in the presence of a base also provides a route to β-keto esters.[4]

Physical and Chemical Properties

Long-chain beta-keto esters are typically waxy solids or high-boiling oils at room temperature. Their physical properties are largely dictated by the length of the alkyl chain.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl 3-oxooctadecanoateC₁₉H₃₆O₃312.49Solid
Ethyl hexadecanoylacetateC₂₀H₃₈O₃326.51Not specified

Table 1: Physical Properties of Representative Long-Chain Beta-Keto Esters.

The key chemical feature of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is a critical determinant of their reactivity.

Key Reactions of Long-Chain Beta-Keto Esters

The versatile reactivity of long-chain beta-keto esters makes them valuable synthetic intermediates.

Alkylation

The α-protons of β-keto esters are acidic and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can be alkylated with a variety of electrophiles, such as alkyl halides. This reaction is fundamental for introducing further substitution at the α-position.

Hydrolysis and Decarboxylation

The ester group of a β-keto ester can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid. These β-keto acids are often unstable and readily undergo decarboxylation upon heating to produce a ketone. This sequence of hydrolysis and decarboxylation is a powerful tool for the synthesis of long-chain ketones.

Experimental Protocols

Synthesis of Methyl 3-oxooctadecanoate

This protocol describes a high-yield synthesis of methyl 3-oxooctadecanoate from palmitoyl chloride and monomethyl monopotassium malonate.[1][5]

Reagents and Materials:

  • Monomethyl monopotassium malonate

  • Triethylamine (dry)

  • Magnesium chloride (anhydrous)

  • Acetonitrile (anhydrous)

  • Toluene

  • Palmitoyl chloride

  • Hydrochloric acid (13% aqueous solution)

  • Water

  • Argon gas

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Slurry Formation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend monomethyl monopotassium malonate (1.0 eq) in anhydrous acetonitrile. Cool the stirred mixture to 10-15 °C.

  • Add dry triethylamine (1.5 eq) followed by anhydrous magnesium chloride (1.2 eq).

  • Stir the resulting slurry at 20-25 °C for 2.5 hours.

  • Acylation: Cool the reaction mixture to 0 °C.

  • Add palmitoyl chloride (0.47 eq) dropwise over 25 minutes.

  • Add a small additional amount of triethylamine (e.g., 0.1 eq).

  • Allow the reaction to stir overnight at 20-25 °C.

  • Work-up: Concentrate the mixture in vacuo to remove the acetonitrile.

  • Suspend the residue in toluene and re-concentrate in vacuo.

  • Add fresh toluene and cool to 10-15 °C.

  • Cautiously add 13% aqueous HCl while maintaining the temperature below 25 °C.

  • Separate the aqueous layer and wash the organic layer twice with 13% aqueous HCl and then with water.

  • Purification: Concentrate the organic layer in vacuo to obtain the crude product. The crude methyl 3-oxooctadecanoate can be purified by distillation under reduced pressure or recrystallization.[2][5]

ParameterValue
Stage 1: Slurry Formation
Temperature10-25 °C
Duration2.5 hours
AtmosphereInert (Argon)
Stage 2: Acylation
Initial Temperature0 °C
Final Temperature20-25 °C
DurationOvernight
Yield 79%[5]

Table 2: Key Experimental Parameters for the Synthesis of Methyl 3-oxooctadecanoate.

Purification by Column Chromatography

Flash column chromatography is a standard method for the purification of long-chain beta-keto esters.[3]

Materials:

  • Silica gel (100-200 mesh)

  • Solvent system (e.g., gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: A slurry of silica gel in the initial, less polar eluent is prepared and poured into the column. The column is then equilibrated with the eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and the polarity of the solvent system can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified long-chain beta-keto ester.

Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of long-chain beta-keto esters.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Methyl 3-oxooctadecanoate0.88 (t, 3H, -CH₃), 1.25 (br s, 26H, -(CH₂)₁₃-), 1.60 (m, 2H, -CH₂-CH₂-CO-), 2.53 (t, 2H, -CH₂-CO-), 3.44 (s, 2H, -CO-CH₂-CO₂-), 3.74 (s, 3H, -OCH₃)14.1, 22.7, 23.6, 29.1, 29.3, 29.4, 29.5, 29.6, 29.7, 31.9, 41.1, 49.3, 52.4, 167.8, 203.0

Table 3: NMR Data for Methyl 3-oxooctadecanoate.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of long-chain esters.[6][7] The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[8]

Visualizing Key Processes

Claisen Condensation Mechanism

The following diagram illustrates the general mechanism of a crossed Claisen condensation for the synthesis of a long-chain beta-keto ester.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ester1 R'-CH₂-COOR'' Enolate Enolate [R'-CH⁻-COOR''] Ester1->Enolate Deprotonation Base Base (e.g., RO⁻) Base->Ester1 Enolate_ref Enolate Ester2 Long-Chain Ester (R-COOR'') Tetrahedral_Intermediate Tetrahedral Intermediate Ester2->Tetrahedral_Intermediate Tetrahedral_Intermediate_ref Tetrahedral Intermediate Enolate_ref->Ester2 Nucleophilic Attack Beta_Keto_Ester β-Keto Ester (R-CO-CHR'-COOR'') Leaving_Group RO⁻ Tetrahedral_Intermediate_ref->Beta_Keto_Ester Elimination of Alkoxide Tetrahedral_Intermediate_ref->Leaving_Group

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the typical workflow for the synthesis and purification of a long-chain beta-keto ester in a research laboratory setting.

Workflow Start Start: Reagent Preparation Reaction Synthesis Reaction (e.g., Claisen Condensation) Start->Reaction Workup Aqueous Work-up (Extraction and Washing) Reaction->Workup Drying Drying of Organic Layer (e.g., with Na₂SO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Long-Chain β-Keto Ester Characterization->Final_Product

Caption: Experimental Workflow for Long-Chain Beta-Keto Ester Synthesis.

References

Methodological & Application

Synthesis of heterocyclic compounds using Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide

Topic: Synthesis of Heterocyclic Compounds using Ethyl 3-oxotetradecanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable β-ketoester building block in organic synthesis. Its characteristic 1,3-dicarbonyl moiety provides two electrophilic sites and an acidic α-carbon, making it a versatile precursor for a wide range of cyclocondensation reactions. The long C11-alkyl chain imparts significant lipophilicity to the resulting heterocyclic products, a feature often sought in drug development to enhance membrane permeability and target engagement.

These application notes provide detailed protocols for the synthesis of three major classes of heterocyclic compounds—pyrazoles, dihydropyrimidines, and coumarins—using this compound as the key starting material. The methodologies are based on well-established named reactions, adapted for this specific long-chain β-ketoester.

Synthesis of 5-Undecyl-3-phenyl-1H-pyrazol-4-carboxylate

The reaction of a 1,3-dicarbonyl compound with hydrazine is a fundamental and highly effective method for the synthesis of pyrazoles. This protocol details the cyclocondensation of this compound with hydrazine hydrate to yield a highly substituted pyrazole derivative.

General Reaction Scheme

start This compound + Hydrazine Hydrate step1 Dissolve in Ethanol start->step1 Reagents step2 Add Acetic Acid (catalyst) step1->step2 Solvent step3 Reflux Reaction (4-6 hours) step2->step3 Catalysis step4 Cool and Precipitate step3->step4 Reaction step5 Filter and Wash step4->step5 Work-up end Ethyl 5-undecyl-1H-pyrazole-3-carboxylate step5->end Purification

Caption: Workflow for the synthesis of a pyrazole derivative.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 35.2 mmol, 1.0 equiv) in absolute ethanol (150 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.94 g, 38.7 mmol, 1.1 equiv) dropwise.

  • Catalysis: Add glacial acetic acid (2 mL) to the mixture to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold ethanol (2 x 30 mL) and then with distilled water (2 x 50 mL) to remove any residual acid and salts. Dry the purified product under vacuum to a constant weight.

Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound284.4435.21.010.0 g
Hydrazine Hydrate (~55%)50.0638.71.11.94 g
Absolute Ethanol46.07--150 mL
Glacial Acetic Acid60.05-Catalyst2 mL

Biginelli Reaction: Synthesis of a Dihydropyrimidine Derivative

The Biginelli reaction is a one-pot multicomponent synthesis that provides access to dihydropyrimidones (DHPMs). This protocol describes the acid-catalyzed reaction between this compound, benzaldehyde, and urea.

General Reaction Scheme

reagents This compound + Benzaldehyde + Urea step1 Combine in Ethanol reagents->step1 One-Pot step2 Add HCl (catalyst) step1->step2 step3 Reflux Reaction (12-18 hours) step2->step3 Acid Catalysis step4 Cool and Pour onto Ice step3->step4 Reaction step5 Filter and Recrystallize step4->step5 Work-up product Ethyl 6-undecyl-4-phenyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate step5->product Purification

Caption: Workflow for the Biginelli multicomponent synthesis.

Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 17.6 mmol, 1.0 equiv), benzaldehyde (1.87 g, 17.6 mmol, 1.0 equiv), and urea (1.27 g, 21.1 mmol, 1.2 equiv).

  • Solvent and Catalyst: Add absolute ethanol (40 mL) followed by concentrated hydrochloric acid (0.5 mL) as the catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 12-18 hours. Monitor the reaction by TLC [hexane:ethyl acetate (1:1)].

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 g of crushed ice while stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidine derivative.

Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound284.4417.61.05.0 g
Benzaldehyde106.1217.61.01.87 g
Urea60.0621.11.21.27 g
Absolute Ethanol46.07--40 mL
Conc. Hydrochloric Acid36.46-Catalyst0.5 mL

Pechmann Condensation: Synthesis of a Coumarin Derivative

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. This protocol outlines the synthesis of a 4-undecylcoumarin derivative from resorcinol and this compound.

General Reaction Scheme

start This compound + Resorcinol step1 Add Conc. H2SO4 (Catalyst & Solvent) start->step1 Reagents step2 Stir at Room Temp (10-12 hours) step1->step2 Reaction Start step3 Pour onto Ice Water step2->step3 Reaction step4 Filter and Wash step3->step4 Work-up end 7-Hydroxy-4-undecyl-2H-chromen-2-one step4->end Purification

Caption: Workflow for the Pechmann condensation to form a coumarin.

Experimental Protocol
  • Reaction Setup: In a 100 mL beaker placed in an ice-water bath, slowly add concentrated sulfuric acid (20 mL).

  • Reagent Addition: While stirring the cold sulfuric acid, add resorcinol (2.0 g, 18.2 mmol, 1.0 equiv) in small portions, ensuring it dissolves completely.

  • Substrate Addition: Once the resorcinol has dissolved, add this compound (5.17 g, 18.2 mmol, 1.0 equiv) dropwise to the solution, maintaining the temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 10-12 hours. The solution will typically become viscous and may change color.

  • Work-up: Carefully pour the reaction mixture into a larger beaker containing 300 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it extensively with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from an ethanol-water mixture.

Reagent Stoichiometry
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound284.4418.21.05.17 g
Resorcinol110.1118.21.02.0 g
Conc. Sulfuric Acid (98%)98.08-Catalyst20 mL

Disclaimer: These protocols are adapted from established synthetic methods for analogous β-ketoesters. Researchers should conduct their own safety assessments and optimization studies. The physical properties of the products (e.g., solubility, melting point) will differ from those derived from smaller esters like ethyl acetoacetate, potentially requiring adjustments to purification procedures.

Application Notes and Protocols for Hantzsch Pyridine Synthesis with Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a straightforward and efficient route to 1,4-dihydropyridines (DHPs) and pyridines.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry, with many DHP derivatives exhibiting potent activity as calcium channel blockers used in the treatment of cardiovascular diseases.[1][3] This document provides detailed application notes and protocols for the Hantzsch synthesis utilizing Ethyl 3-oxotetradecanoate, a long-chain β-keto ester. The incorporation of a long alkyl chain is anticipated to yield lipophilic dihydropyridine derivatives, which may offer unique pharmacological properties, such as enhanced membrane permeability and potential for novel therapeutic applications, including as antioxidants.[4]

Reaction Principle

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester (in this case, this compound), and a nitrogen donor, typically ammonia or ammonium acetate.[1][5] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine derivative. The driving force for the oxidation step is the formation of a stable aromatic ring.[1]

Quantitative Data Summary

The following table summarizes the typical reactants, their molar ratios, and expected yields for the Hantzsch synthesis with this compound. Please note that the yields are estimates based on similar syntheses with long-chain β-keto esters and may require optimization for specific substrates.

Reactant/ParameterMolar Ratio/ValueNotes
Aldehyde (e.g., Benzaldehyde)1 equivalentAromatic, aliphatic, or heterocyclic aldehydes can be used.
This compound2 equivalentsThe long alkyl chain increases the lipophilicity of the product.
Nitrogen Source (e.g., Ammonium Acetate)1-1.2 equivalentsAmmonia can also be used.
Solvent-Ethanol is a common solvent, but solvent-free conditions are also reported.
Catalyst (optional)Catalytic amountp-Toluenesulfonic acid (p-TSA) or other catalysts can improve yields and reaction times.[1]
TemperatureReflux (typically 80-100 °C)Microwave-assisted heating can significantly reduce reaction times.[1]
Reaction Time4-24 hoursMonitoring by Thin Layer Chromatography (TLC) is recommended.
Expected Yield of 1,4-Dihydropyridine 70-90% Yields are highly dependent on the specific aldehyde and reaction conditions.
Oxidizing Agent (for pyridine synthesis) Variouse.g., Nitric acid, manganese dioxide, or ferric chloride.[1]
Expected Yield of Pyridine 60-85% Dependent on the efficiency of the oxidation step.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,6-didodecyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a general procedure for the synthesis of a lipophilic 1,4-dihydropyridine using this compound, benzaldehyde, and ammonium acetate.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • This compound (5.12 g, 20 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), this compound (5.12 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add 25 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent to yield the desired diethyl 2,6-didodecyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate as a solid.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Protocol 2: Oxidation of the 1,4-Dihydropyridine to the Corresponding Pyridine

This protocol describes a general procedure for the aromatization of the synthesized 1,4-dihydropyridine.

Materials:

  • Diethyl 2,6-didodecyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (from Protocol 1)

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • Dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Filter paper

Procedure:

  • Dissolve the 1,4-dihydropyridine (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add an excess of the oxidizing agent (e.g., 5-10 equivalents of manganese dioxide) to the solution.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting dihydropyridine is no longer visible.

  • Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the oxidizing agent.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting crude pyridine derivative by column chromatography if necessary.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Hantzsch pyridine synthesis.

Hantzsch_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Michael Addition & Cyclization cluster_4 Aromatization A Aldehyde C α,β-Unsaturated Keto Ester A->C + H₂O B β-Keto Ester (1 eq) B->C G Michael Adduct C->G D β-Keto Ester (1 eq) F Enamine D->F + H₂O E Ammonia E->F F->G H Cyclized Intermediate G->H Intramolecular Condensation I 1,4-Dihydropyridine H->I - H₂O J Pyridine I->J Oxidation (- 2H) Workflow cluster_synthesis 1,4-Dihydropyridine Synthesis cluster_oxidation Pyridine Synthesis (Oxidation) Reactants Mix Aldehyde, This compound, & Ammonium Acetate in Ethanol Reflux Heat to Reflux (8-12 h) Reactants->Reflux Monitor1 Monitor by TLC Reflux->Monitor1 Workup1 Cool, Isolate Crude Product (Filtration or Evaporation) Monitor1->Workup1 Reaction Complete Purify1 Column Chromatography Workup1->Purify1 Product1 Pure 1,4-Dihydropyridine Purify1->Product1 Start_Ox Dissolve 1,4-DHP in Solvent Product1->Start_Ox Oxidation Add Oxidizing Agent (e.g., MnO₂) Start_Ox->Oxidation Stir Stir at Room Temperature Oxidation->Stir Monitor2 Monitor by TLC Stir->Monitor2 Workup2 Filter to Remove Oxidant Monitor2->Workup2 Reaction Complete Purify2 Column Chromatography (if necessary) Workup2->Purify2 Product2 Pure Pyridine Purify2->Product2

References

Application Notes and Protocols for the Biginelli Reaction Utilizing Ethyl 3-Oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the synthesis of novel dihydropyrimidinones (DHPMs) via the Biginelli reaction, specifically utilizing Ethyl 3-oxotetradecanoate. DHPMs are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][2] The incorporation of a long lipophilic chain from this compound into the DHPM scaffold offers a promising strategy for developing new chemical entities with potentially enhanced biological properties.

The Biginelli reaction is a one-pot, three-component condensation reaction involving an aldehyde, a β-keto ester, and urea (or thiourea).[1][3] This acid-catalyzed reaction provides a straightforward and efficient route to highly functionalized dihydropyrimidinones.[4]

Experimental Protocols

This section outlines a general protocol for the Biginelli reaction adapted for this compound. The following procedure is based on established methods for the synthesis of DHPMs.[5][6]

Materials and Reagents:

  • This compound (Substrate)

  • Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., Citric Acid, Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), Ytterbium(III) Triflate (Yb(OTf)₃))[4][7]

  • Solvent (e.g., Ethanol, Acetonitrile, or Solvent-Free)[6][8]

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Filtration apparatus

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), this compound (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (see Table 1 for examples).

  • Solvent Addition (if applicable): If not performing the reaction under solvent-free conditions, add the selected solvent (e.g., 10 mL of ethanol).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, e.g., 80°C) for the required time (typically 1-8 hours).[5]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into cold water (e.g., 20 mL) and stir for approximately 15 minutes to precipitate the crude product.[6]

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone derivative.[5]

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[5]

Data Presentation

The choice of catalyst and reaction conditions can significantly influence the yield of the Biginelli reaction. The following table summarizes various catalytic systems reported in the literature for the general Biginelli synthesis, which can be adapted for reactions involving this compound.

Table 1: Comparison of Catalytic Systems for the Biginelli Reaction

CatalystSolventTemperatureTypical Reaction TimeReported YieldsReference
Citric Acid (0.5 mmol)Solvent-Free80°C1-2 hoursGood to Excellent[5]
Ferric Chloride (FeCl₃)AcetonitrileReflux1-3 hoursHigh[7]
Zinc Chloride (ZnCl₂)Acetic AcidRoom Temp.4-8 hoursModerate to Good[7]
Ytterbium(III) Triflate (Yb(OTf)₃)Solvent-Free90°C0.5-1.5 hoursExcellent[4]
Copper(II) Trifluoroacetate HydrateEthanolReflux3-6 hoursGood[1]
Boron Trifluoride (BF₃)EthanolReflux2-5 hoursGood[1]
Diisopropyl Ethyl Ammonium Acetate (DIPEAc)Solvent-FreeRoom Temp.0.5-2 hoursHigh[9]
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)EthanolReflux1-3 hoursExcellent[10]

Visualizations

Diagram 1: Experimental Workflow of the Biginelli Reaction

This diagram illustrates the general laboratory workflow for the synthesis of dihydropyrimidinones using this compound.

experimental_workflow reagents 1. Reagent Mixing - Aldehyde - this compound - Urea/Thiourea - Catalyst reaction 2. Reaction (Heating/Stirring) reagents->reaction workup 3. Work-up (Precipitation in Water) reaction->workup isolation 4. Isolation (Filtration) workup->isolation purification 5. Purification (Recrystallization) isolation->purification characterization 6. Characterization (NMR, IR, MS, MP) purification->characterization

Caption: General workflow for the Biginelli synthesis of DHPMs.

Diagram 2: Proposed Reaction Mechanism

The following diagram outlines the widely accepted Kappe mechanism for the Biginelli reaction.[1][11] It begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of this compound and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.[4][12]

biginelli_mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration aldehyde Aldehyde iminium N-Acyliminium Ion Intermediate aldehyde->iminium + Urea, H⁺ urea Urea open_chain Open-Chain Ureide iminium->open_chain + Keto-ester Enol keto_ester This compound (Enol form) dhpm Dihydropyrimidinone (Final Product) open_chain->dhpm Cyclization & -H₂O

Caption: Proposed mechanism of the Biginelli reaction.

References

Application Notes and Protocols: Japp-Klingemann Reaction of Ethyl 3-oxotetradecanoate for Hydrazone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Japp-Klingemann reaction is a classical and reliable method for synthesizing aryl hydrazones from β-keto acids or their esters by coupling them with aryl diazonium salts.[1][2][3] This reaction is of significant importance in synthetic organic chemistry as the resulting hydrazones are versatile intermediates. Most notably, they serve as precursors for the synthesis of indoles via the Fischer indole synthesis, a foundational method in medicinal chemistry for creating a wide range of pharmacologically active compounds.[1][2]

This document provides a detailed protocol for the synthesis of a specific aryl hydrazone through the Japp-Klingemann reaction of ethyl 3-oxotetradecanoate. It includes the reaction mechanism, a generalized experimental protocol, representative data, and visual diagrams of the reaction pathway and experimental workflow.

Reaction Principle and Mechanism

The Japp-Klingemann reaction with a β-keto ester, such as this compound, proceeds through a well-defined mechanism. The process begins with the deprotonation of the β-keto ester at the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the aryl diazonium salt to create an intermediate azo compound.[1][2] This azo intermediate is typically unstable and undergoes hydrolysis, leading to the cleavage of the acyl group (in this case, the dodecanoyl group). Following a proton exchange, the final, more stable aryl hydrazone is formed.[1]

Japp_Klingemann_Mechanism Japp-Klingemann Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Hydrolysis & Rearrangement beta_keto_ester This compound enolate Enolate Anion beta_keto_ester->enolate  + Base (e.g., NaOAc) azo_compound Azo Intermediate enolate->azo_compound Nucleophilic Attack diazonium Aryl Diazonium Salt (Ar-N₂⁺) diazonium->azo_compound tetrahedral_intermediate Tetrahedral Intermediate azo_compound->tetrahedral_intermediate  + H₂O (Hydrolysis) hydrazone Final Hydrazone Product tetrahedral_intermediate->hydrazone Cleavage of Acyl Group & Proton Transfer

Caption: General mechanism of the Japp-Klingemann reaction.

Experimental Protocol

This protocol provides a generalized method for the synthesis of an aryl hydrazone from this compound and a substituted aniline. The specific quantities and reaction times may require optimization depending on the chosen aryl diazonium salt.

Part A: Preparation of the Aryl Diazonium Salt

  • In a flask, dissolve the chosen aromatic amine (e.g., aniline, 1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.[4]

  • Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the aryl diazonium salt and should be used immediately.

Part B: Japp-Klingemann Coupling Reaction

  • In a separate, larger flask, dissolve this compound (1.0 eq.) and sodium acetate (3.0 eq.) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring. The sodium acetate acts as a base to facilitate the formation of the enolate from the β-keto ester.

  • Slowly, and in a dropwise manner, add the freshly prepared diazonium salt solution from Part A to the solution of the β-keto ester.[4]

  • Maintain the temperature below 5 °C throughout the addition process.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • The crude hydrazone product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water until the washings are neutral to remove any residual salts and acids.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure aryl hydrazone.

Data Presentation

β-Keto Ester SubstrateAryl Diazonium Salt SourceProductYield (%)Reference
Ethyl AcetoacetateAnilineEthyl 2-(2-phenylhydrazono)propanoate~80-90%General textbook procedures
Ethyl 2-MethylacetoacetateBenzenediazonium chlorideEthyl 2-(2-phenylhydrazono)propanoateNot specified[5]
Ethyl BenzoylacetateAnilineEthyl 2-oxo-2-phenylacetate phenylhydrazone~75-85%General textbook procedures
2-Oxocyclohexanecarboxylate4-NitroanilineEthyl 2-(2-(4-nitrophenyl)hydrazono)cyclohexane-1-carboxylate~85%Adapted from similar syntheses

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a hydrazone via the Japp-Klingemann reaction, which can then be used in subsequent reactions like the Fischer indole synthesis.

JK_Workflow Experimental Workflow: Hydrazone Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_workup Part C: Work-up & Purification A1 Dissolve Aromatic Amine in HCl/H₂O A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ Solution (dropwise, < 5 °C) A2->A3 A4 Fresh Aryl Diazonium Salt Solution A3->A4 B3 Add Diazonium Salt (dropwise, < 5 °C) A4->B3 Use Immediately B1 Dissolve this compound & NaOAc in Ethanol B2 Cool to 0-5 °C B1->B2 B4 Stir at 0-5 °C, then Room Temperature Overnight C1 Pour into Cold Water B4->C1 C2 Filter Precipitate C1->C2 C3 Wash with Water C2->C3 C4 Recrystallize from Ethanol C3->C4 C5 Pure Hydrazone Product C4->C5

Caption: Experimental workflow for the Japp-Klingemann reaction.

References

Application Notes and Protocols for the Guareschi-Thorpe Condensation: Synthesis of Pyridine Derivatives from Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridine derivatives via the Guareschi-Thorpe condensation, with a specific focus on the utilization of Ethyl 3-oxotetradecanoate as a key starting material. The methodologies described herein are based on modern, environmentally friendly adaptations of this classic reaction, offering high yields and straightforward product isolation.[1][2][3]

Introduction

The Guareschi-Thorpe condensation is a robust and versatile method for the synthesis of substituted 2-pyridone derivatives.[4] This multicomponent reaction typically involves the condensation of a β-keto ester with a cyanoacetamide or an alkyl cyanoacetate in the presence of an ammonia source.[5][4] The resulting pyridine core is a prevalent scaffold in numerous pharmaceuticals and bioactive molecules, making this synthetic route highly valuable in the field of drug discovery and development.

Recent advancements in the Guareschi-Thorpe condensation have focused on developing greener and more efficient protocols. One such notable improvement involves the use of ammonium carbonate as both the nitrogen source and a mild, buffering catalyst in an aqueous ethanol medium.[1][2][3] This approach avoids the use of harsh reagents and hazardous solvents, while often leading to the precipitation of the product from the reaction mixture, simplifying purification.[1][2]

This document details the application of this advanced protocol to this compound for the synthesis of 6-undecyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, a valuable intermediate for the development of novel therapeutic agents.

Reaction Mechanism and Workflow

The Guareschi-Thorpe condensation proceeds through a well-established reaction pathway. The key steps are outlined below and visualized in the accompanying diagrams.

  • In Situ Formation of Cyanoacetamide: In the presence of ammonium carbonate, the alkyl cyanoacetate undergoes aminolysis to generate cyanoacetamide.[1]

  • Knoevenagel Condensation: The active methylene group of cyanoacetamide attacks the ketone carbonyl of the β-keto ester (this compound) in a Knoevenagel-type condensation.

  • Michael Addition: An intramolecular Michael addition then occurs, where the amino group of the enamine intermediate attacks the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The resulting intermediate undergoes cyclization and subsequent tautomerization to yield the stable 2-pyridone ring system.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 This compound I2 Knoevenagel Adduct R1->I2 R2 Ethyl Cyanoacetate I1 Cyanoacetamide (in situ) R2->I1 Aminolysis R3 Ammonium Carbonate I1->I2 Knoevenagel Condensation I3 Cyclized Intermediate I2->I3 Intramolecular Michael Addition P1 6-Undecyl-4-hydroxy-2-oxo- 1,2-dihydropyridine-3-carbonitrile I3->P1 Cyclization & Tautomerization

Figure 1: Reaction mechanism of the Guareschi-Thorpe condensation.

experimental_workflow start Start reactants Combine this compound, Ethyl Cyanoacetate, and Ammonium Carbonate in EtOH/H2O start->reactants heating Heat the mixture at 80°C reactants->heating precipitation Cool to room temperature to induce precipitation heating->precipitation filtration Filter the solid product precipitation->filtration washing Wash with cold water and ethanol filtration->washing drying Dry the product under vacuum washing->drying analysis Characterize the final product (NMR, IR, MS) drying->analysis end End analysis->end

Figure 2: General experimental workflow for the synthesis.

Quantitative Data

The advanced Guareschi-Thorpe condensation using ammonium carbonate has been shown to be effective for a variety of β-keto esters, consistently producing high yields of the corresponding pyridine derivatives. The following table summarizes representative results from the literature for different β-keto esters to demonstrate the scope and efficiency of this method.[1][3]

Entryβ-Keto EsterProductReaction Time (h)Yield (%)
1Ethyl acetoacetate6-Methyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile396
2Ethyl benzoylacetate6-Phenyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile492
3Ethyl 3-oxo-3-(4-chlorophenyl)propanoate6-(4-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile495
4Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate6-(4-Methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile590
5 This compound 6-Undecyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile 4-6 (Estimated) >90 (Expected)

Experimental Protocols

Materials and Equipment:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium carbonate

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum oven

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

General Protocol for the Synthesis of 6-Undecyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 eq), ethyl cyanoacetate (1.0 mmol, 1.0 eq), and ammonium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: To the flask, add a 1:1 mixture of ethanol and water (e.g., 5 mL).

  • Reaction Conditions: Stir the mixture vigorously and heat to 80°C using a heating mantle. Maintain this temperature for the duration of the reaction (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with cold deionized water and cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

Applications in Drug Development

The synthesized 6-undecyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, with its long alkyl chain, presents a lipophilic scaffold that can be further functionalized to explore a range of biological targets. The pyridine core is a known pharmacophore in many approved drugs, and the presence of the hydroxyl and cyano groups offers handles for further chemical modifications, such as etherification, esterification, and conversion of the nitrile to other functional groups. This allows for the generation of diverse chemical libraries for screening against various diseases, including cancer, inflammatory disorders, and infectious diseases. The straightforward and high-yielding synthesis described here makes this a valuable starting point for medicinal chemistry campaigns.

References

Application Notes and Protocols: Ethyl 3-oxotetradecanoate in the Synthesis of Potential Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct literature citing the use of ethyl 3-oxotetradecanoate in the synthesis of antiviral agents is not currently available, its structure as a long-chain β-keto ester presents a valuable opportunity for the synthesis of novel, lipophilic pyrimidine derivatives. Pyrimidine scaffolds are a cornerstone in antiviral drug discovery, with a multitude of approved drugs and clinical candidates targeting a wide range of viruses, including HIV, hepatitis B and C, and herpesviruses.[1][2][3] The incorporation of a long alkyl chain, as possessed by this compound, can enhance the lipophilicity of the resulting pyrimidine derivative. This increased lipophilicity may improve membrane permeability and pharmacokinetic properties, potentially leading to enhanced antiviral activity.

This document outlines a detailed protocol for a representative synthesis of a 4-undecyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one via the Biginelli reaction, a well-established and efficient one-pot, three-component condensation.[4][5][6][7][8] This protocol serves as a template for the generation of a library of novel, long-chain pyrimidine derivatives for antiviral screening.

Proposed Synthetic Pathway: The Biginelli Reaction

The Biginelli reaction is a powerful tool for the synthesis of dihydropyrimidinones from a β-keto ester, an aldehyde, and urea (or a urea derivative) under acidic catalysis.[4][5][7] In this proposed application, this compound serves as the β-keto ester component.

Biginelli_Reaction cluster_reaction Reaction Conditions cluster_product Product E3O This compound Catalyst Acid Catalyst (e.g., HCl, H2SO4) DHPM 4-Undecyl-6-aryl-3,4-dihydropyrimidin-2(1H)-one Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Urea Urea Catalyst->DHPM + Solvent Solvent (e.g., Ethanol) Heat Heat

Caption: Proposed Biginelli reaction for the synthesis of a long-chain dihydropyrimidinone.

Experimental Protocol: Synthesis of 4-Undecyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol is a representative example and can be adapted for various aromatic aldehydes to generate a library of compounds.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing ice-water. A precipitate should form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the pure 4-undecyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one.

    • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • Melting Point Analysis

Data Presentation

The following table outlines the reactants for the synthesis of a representative long-chain dihydropyrimidinone and the expected product characteristics.

Reactant 1: β-Keto EsterReactant 2: AldehydeReactant 3: Urea DerivativeProductMolecular Weight ( g/mol )
This compoundBenzaldehydeUrea4-Undecyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one370.56
This compound4-ChlorobenzaldehydeUrea4-Undecyl-6-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one405.01
This compound4-MethoxybenzaldehydeUrea4-Undecyl-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one400.59
This compoundBenzaldehydeThiourea4-Undecyl-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione386.63

Experimental Workflow

experimental_workflow start Start reactants Combine Reactants: - this compound - Aldehyde - Urea start->reactants catalyst Add Acid Catalyst reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Reaction Work-up: - Cool to RT - Precipitate in ice-water - Filter tlc->workup Complete purification Purification: - Recrystallization workup->purification characterization Characterization: - NMR, MS, IR, MP purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis and characterization of long-chain dihydropyrimidinones.

Potential Antiviral Applications

The synthesized long-chain dihydropyrimidinones represent a novel class of compounds with the potential for antiviral activity. The pyrimidine core is a well-established pharmacophore in antiviral drug design. The long undecyl chain introduces significant lipophilicity, which could enhance oral bioavailability and cell membrane penetration.

These novel compounds should be screened against a broad panel of viruses to determine their antiviral spectrum. Initial screening could include, but is not limited to:

  • Herpesviruses: Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV)

  • Retroviruses: Human Immunodeficiency Virus (HIV)

  • Hepatitis Viruses: Hepatitis B Virus (HBV), Hepatitis C Virus (HCV)

  • Influenza Viruses

  • Coronaviruses

Further studies would involve determining the mechanism of action of any active compounds, which could involve the inhibition of viral enzymes such as polymerases, proteases, or reverse transcriptases, or interference with viral entry or replication processes. The structure-activity relationship (SAR) can be explored by synthesizing a library of analogues with different aldehydes and urea derivatives to optimize the antiviral potency and selectivity.

References

Application of Ethyl 3-oxotetradecanoate in the Synthesis of Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-oxotetradecanoate, a long-chain β-keto ester, serves as a versatile precursor in the synthesis of heterocyclic compounds with potential therapeutic applications. Its chemical structure, featuring a reactive β-dicarbonyl moiety, makes it an ideal starting material for cyclocondensation reactions to form various heterocyclic rings, including pyrazoles and pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their established roles in a wide array of biologically active compounds, including potent anti-inflammatory agents. This document outlines the application of this compound and similar β-keto esters in synthesizing anti-inflammatory compounds, providing detailed experimental protocols and insights into their mechanism of action.

Core Applications

The primary application of this compound in this context is its use as a key building block in the Knorr pyrazole synthesis and the Biginelli reaction to produce substituted pyrazoles and dihydropyrimidinones, respectively. These classes of compounds have been extensively investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[1][2]

Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazole derivatives, which are known to exhibit significant anti-inflammatory properties.[3][4][5] The reaction involves the condensation of a β-keto ester, such as this compound, with a hydrazine derivative.[6][7][8] The resulting pyrazole ring can be further functionalized to optimize its biological activity.

Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-keto ester (like this compound), and urea or thiourea to form dihydropyrimidinones (DHPMs).[9][10][11] These compounds have shown a broad spectrum of biological activities, including anti-inflammatory effects.[12][13]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative pyrazole and pyrimidine derivatives synthesized from β-keto esters. The data is presented as IC50 values (the concentration required to inhibit 50% of the enzyme activity) for COX-1, COX-2, and 5-LOX, key enzymes in the inflammatory pathway.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
PyrazoleCelecoxib (a pyrazole-containing drug)COX-20.04[14]
PyrazoleCompound 2g (a synthesized pyrazoline)5-LOX80[3]
PyrimidineThienopyrimidine derivative 4cPGE2 reduction19 pg/mL[15]
PyrazoleEthyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)In vivo paw edemaSignificant reduction[16][17]
Pyrazole2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)In vivo paw edemaBetter than Diclofenac[14]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone Derivative

This protocol describes a general procedure for the synthesis of a pyrazolone from a β-keto ester and a hydrazine.

Materials:

  • This compound (or another β-keto ester)

  • Phenylhydrazine (or other hydrazine derivative)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol or water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazolone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol outlines a general method for the synthesis of a dihydropyrimidinone.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • This compound (or another β-keto ester)

  • Urea or Thiourea

  • Ethanol

  • Catalyst (e.g., HCl, Lewis acid)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), this compound (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl).

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • A solid product will typically precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone.

  • Confirm the structure of the synthesized compound using analytical methods such as NMR, IR, and Mass Spectrometry.

Visualizations

Signaling Pathway of Inflammation

The synthesized compounds often exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (e.g., PGE2) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX_Pathway->Leukotrienes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Synthesized Inhibitor (Pyrazole/Pyrimidine Derivative) Inhibitor->COX_Pathway Inhibition Inhibitor->LOX_Pathway Inhibition

Caption: Inhibition of COX and LOX pathways by synthesized compounds.

Experimental Workflow: Knorr Pyrazole Synthesis

The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.

Knorr_Workflow Start Start Reactants Mix β-Keto Ester, Hydrazine & Catalyst in Ethanol Start->Reactants Reflux Reflux Reaction (2-4 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Induce Precipitation (if necessary) Cooling->Precipitation Filtration Filter and Wash Crude Product Precipitation->Filtration Recrystallization Recrystallize from Suitable Solvent Filtration->Recrystallization Analysis Characterize Product (NMR, IR, MS) Recrystallization->Analysis End End Analysis->End

Caption: Workflow for Knorr Pyrazole Synthesis.

Logical Relationship: From Precursor to Biological Activity

This diagram shows the logical progression from the starting material to the observed biological effect.

Logical_Relationship Precursor This compound (β-Keto Ester) Reaction Cyclocondensation (Knorr or Biginelli) Precursor->Reaction Product Heterocyclic Compound (Pyrazole or Pyrimidine) Reaction->Product Activity Anti-inflammatory Activity Product->Activity

Caption: Synthesis to biological activity relationship.

References

Application Notes and Protocols for Studying Fatty Acid Synthase (FAS) Activity Using Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid synthase (FAS) is a crucial multi-enzyme complex responsible for the de novo synthesis of fatty acids. As a central player in cellular metabolism, its dysregulation is implicated in various diseases, including cancer and metabolic disorders, making it a significant target for drug development. The study of FAS activity is paramount to understanding its physiological roles and for the screening of potential inhibitors.

These application notes describe a spectrophotometric method to specifically assay the activity of the β-ketoacyl reductase (KR) domain of fatty acid synthase using Ethyl 3-oxotetradecanoate as a substrate. This method is adapted from established protocols that utilize shorter-chain β-ketoacyl esters, such as ethyl acetoacetate, to measure the NADPH-dependent reduction activity of the KR domain. By monitoring the decrease in NADPH absorbance, researchers can gain insights into the kinetic properties of this specific enzymatic step within the larger FAS complex.

Principle of the Assay

The overall fatty acid synthesis cycle involves a series of reactions catalyzed by different domains of the FAS enzyme. The β-ketoacyl reductase domain is responsible for the reduction of a β-ketoacyl intermediate to a β-hydroxyacyl intermediate, utilizing NADPH as a cofactor.

This assay employs this compound as an artificial substrate that can be directly acted upon by the KR domain. The enzyme catalyzes the reduction of the 3-oxo group of this compound to a hydroxyl group. This reaction is accompanied by the oxidation of NADPH to NADP⁺. The consumption of NADPH can be continuously monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the enzyme's activity.

Data Presentation

Table 1: Kinetic Parameters for Ethyl Acetoacetate (EAA) and NADPH with FabG and Mammalian FAS [1]

EnzymeSubstrateKmkcat
Bacterial FabGEAA127 mM0.30 s-1
NADPH10.0 µM0.59 s-1
Mammalian FASEAA126 mM4.63 s-1
NADPH8.7 µM4.09 s-1

Experimental Protocols

Materials and Reagents
  • Purified fatty acid synthase (mammalian or bacterial)

  • This compound (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.0)

  • Dithiothreitol (DTT)

  • EDTA

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Enzyme Preparation

Purified FAS can be obtained from commercial sources or purified from expression systems (e.g., E. coli for bacterial FAS or insect/mammalian cells for mammalian FAS) using standard chromatography techniques. The concentration of the purified enzyme should be determined using a reliable method, such as the Bradford or BCA protein assay.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.0).

    • Prepare a 1 M stock solution of DTT.

    • Prepare a 0.5 M stock solution of EDTA.

    • Prepare a 10 mM stock solution of NADPH in buffer and store it on ice, protected from light.

    • Prepare a stock solution of this compound in DMSO. The concentration should be optimized based on the expected Km value.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM DTT, and 1 mM EDTA.

    • In a typical 1 ml reaction, combine the following in a cuvette:

      • Reaction buffer

      • NADPH (to a final concentration of 100-200 µM)

      • This compound (at varying concentrations to determine Km, or at a saturating concentration for routine assays)

      • Purified FAS enzyme (the amount should be optimized to give a linear rate of NADPH consumption)

  • Spectrophotometric Measurement:

    • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the FAS enzyme and mix thoroughly.

    • Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 15-30 seconds).

    • A control reaction lacking the substrate should be run to account for any substrate-independent NADPH oxidation.

Calculation of Enzyme Activity
  • Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (ε × l × [Enzyme]) Where:

    • ε is the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1)

    • l is the path length of the cuvette (typically 1 cm)

    • [Enzyme] is the concentration of the enzyme in mg/ml in the assay.

Mandatory Visualization

FAS_Cycle cluster_FAS Fatty Acid Synthase Cycle cluster_Assay KR Domain Assay Acetyl-CoA Acetyl-CoA MAT Malonyl/acetyl-CoA ACP transacylase Acetyl-CoA->MAT Malonyl-CoA Malonyl-CoA Malonyl-CoA->MAT KS β-Ketoacyl-ACP synthase MAT->KS Loading KR β-Ketoacyl-ACP reductase KS->KR Condensation Growing Acyl-ACP Growing Acyl-ACP DH β-Hydroxyacyl-ACP dehydratase KR->DH Reduction (NADPH) ER Enoyl-ACP reductase DH->ER Dehydration ER->KS Reduction (NADPH) TE Thioesterase Palmitate Palmitate TE->Palmitate Growing Acyl-ACP->TE Elongation Cycles Ethyl_3_oxotetradecanoate This compound KR_domain KR Domain of FAS Ethyl_3_oxotetradecanoate->KR_domain NADPH NADPH NADPH->KR_domain Ethyl_3_hydroxytetradecanoate Ethyl 3-hydroxytetradecanoate KR_domain->Ethyl_3_hydroxytetradecanoate NADP+ NADP+ KR_domain->NADP+

Caption: Fatty Acid Synthase Cycle and KR Domain Assay Principle.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, NADPH, and Substrate Stock Mixture Prepare Reaction Mixture (Buffer, NADPH, Substrate) Reagents->Mixture Enzyme Prepare Purified FAS Enzyme Initiate Initiate with FAS Enzyme Enzyme->Initiate Incubate Pre-incubate at 37°C Mixture->Incubate Incubate->Initiate Measure Monitor A340 Decrease Initiate->Measure Calculate_Rate Calculate Rate (ΔA340/min) Measure->Calculate_Rate Calculate_Activity Calculate Specific Activity (µmol/min/mg) Calculate_Rate->Calculate_Activity Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Activity->Kinetics

Caption: Experimental Workflow for FAS KR Domain Activity Assay.

Disclaimer: This protocol is a proposed adaptation based on methodologies for similar substrates. Researchers should perform necessary optimizations and validations for the use of this compound, including determining the optimal substrate and enzyme concentrations, pH, and temperature.

References

Application Notes and Protocols: Ethyl 3-Oxotetradecanoate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxotetradecanoate is a long-chain β-keto ester that serves as a valuable substrate for assaying the activity of various enzymes, particularly those involved in fatty acid metabolism. Its structure mimics intermediates in fatty acid synthesis and degradation pathways, making it a relevant tool for studying enzymes such as hydrolases (esterases, lipases), reductases, and thiolases. These enzymes are critical in numerous physiological and pathological processes, including energy metabolism, cellular signaling, and microbial pathogenesis, rendering them attractive targets for drug development.

This document provides detailed application notes and protocols for utilizing this compound as a substrate in enzyme assays. It includes methodologies for spectrophotometric and high-performance liquid chromatography (HPLC)-based assays, along with illustrative data and visualizations to guide researchers in their experimental design and execution.

Enzyme Classes Utilizing this compound

This compound can be utilized as a substrate by several classes of enzymes:

  • Hydrolases (Esterases/Lipases): These enzymes catalyze the hydrolysis of the ester bond in this compound, yielding 3-oxotetradecanoic acid and ethanol. The resulting acid can be detected by a change in pH.[1][2]

  • Reductases (e.g., 3-Oxoacyl-[acyl-carrier-protein] reductase): In the presence of a reducing agent like NADPH, these enzymes can reduce the keto group of the substrate to a hydroxyl group, forming ethyl 3-hydroxytetradecanoate.[3][4]

  • Thiolases (in the reverse reaction): While the natural substrates are typically CoA thioesters, some thiolases might catalyze the condensation of acetyl-CoA with a shorter chain acyl-CoA to form a β-ketoacyl-CoA. The ethyl ester could potentially be used to study the reverse reaction or as an inhibitor.

Data Presentation

The following table summarizes representative kinetic parameters for enzymes that can potentially utilize β-keto esters as substrates. Note that the data for this compound is hypothetical and serves as an example, as specific kinetic data for this substrate is not widely available in the literature. The values are based on typical ranges observed for similar long-chain ester substrates with hydrolases and reductases.

Enzyme ClassSpecific Enzyme (Example)SubstrateKm (mM)Vmax (µmol/min/mg)Optimal pH
Hydrolase Porcine Liver EsteraseThis compound (Hypothetical)0.5 - 5.010 - 1007.5 - 8.5
Hydrolase Candida rugosa LipaseEthyl Benzoylacetate~2.0Not Reported7.0
Reductase Sporobolomyces salmonicolor Aldehyde ReductaseEthyl 4-Chloro-3-OxobutanoateNot ReportedNot Reported6.5

Experimental Protocols

Protocol 1: Spectrophotometric Hydrolase Assay

This protocol describes a continuous spectrophotometric assay to measure the hydrolysis of this compound by monitoring the pH change resulting from the production of 3-oxotetradecanoic acid. A pH indicator dye, such as bromothymol blue, is used, where a change in absorbance is proportional to the acid produced.[1][2]

Materials and Reagents:

  • This compound

  • Hydrolase enzyme (e.g., porcine liver esterase, lipase)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Bromothymol blue indicator solution (1 mM)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer and bromothymol blue. The final concentration of the buffer should be low (e.g., 1-5 mM) to ensure sensitivity to pH changes.

  • Substrate Addition: Add this compound to the reaction mixture to achieve the desired final concentration (e.g., 1 mM).

  • Enzyme Addition: Initiate the reaction by adding the hydrolase enzyme solution to the reaction mixture. The final enzyme concentration will depend on its activity and should be determined empirically.

  • Spectrophotometric Measurement: Immediately place the reaction mixture in a microplate reader or spectrophotometer and monitor the change in absorbance at the wavelength of maximum absorbance for the acidic form of bromothymol blue (around 620 nm) over time.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The rate of hydrolysis is proportional to the rate of change in absorbance. A standard curve using known concentrations of 3-oxotetradecanoic acid can be used for absolute quantification.

Protocol 2: NADPH-Depletion Reductase Assay

This protocol outlines a continuous spectrophotometric assay for reductases that utilize this compound as a substrate by monitoring the consumption of NADPH at 340 nm.

Materials and Reagents:

  • This compound

  • Reductase enzyme

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Tris-HCl buffer (100 mM, pH 7.0)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Reaction Buffer: Prepare a reaction buffer containing Tris-HCl and NADPH. A typical final concentration for NADPH is 100-200 µM.

  • Blank Measurement: Add the reaction buffer and the enzyme solution to a cuvette and measure the baseline absorbance at 340 nm.

  • Initiate Reaction: Add this compound to the cuvette to start the reaction. The final substrate concentration should be varied to determine kinetic parameters.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is directly proportional to the enzyme activity.

  • Calculate Activity: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Reagents reagents->mix instrument Setup Instrument (Spectrophotometer/HPLC) measure Measure Signal (Absorbance/Peak Area) instrument->measure incubate Incubate at Controlled Temperature mix->incubate incubate->measure plot Plot Data (Signal vs. Time) measure->plot calculate Calculate Rates & Kinetic Parameters plot->calculate report Generate Report calculate->report

Caption: General experimental workflow for an enzyme assay.

signaling_pathway sub This compound enz_hydrolase Hydrolase (Esterase/Lipase) sub->enz_hydrolase Hydrolysis enz_reductase Reductase sub->enz_reductase Reduction prod_acid 3-Oxotetradecanoic Acid enz_hydrolase->prod_acid prod_etoh Ethanol enz_hydrolase->prod_etoh nadp NADP+ enz_reductase->nadp prod_hydroxy Ethyl 3-Hydroxytetradecanoate enz_reductase->prod_hydroxy nadph NADPH nadph->enz_reductase

Caption: Potential enzymatic conversions of the substrate.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the characterization of Ethyl 3-oxotetradecanoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a versatile technique for assessing the purity of this compound, particularly for identifying non-volatile or thermally labile impurities.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio may require optimization, but a good starting point is 70:30 (v/v) acetonitrile:water. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Prepare a sample solution by dissolving a known amount of the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm (Note: this compound lacks a strong chromophore, so low UV wavelength is necessary. This may result in a higher baseline noise).

  • Analysis: Inject the standard solutions to establish a calibration curve and determine the retention time of this compound. Subsequently, inject the sample solution to determine its purity based on the area percentage of the main peak.

Data Presentation:

ParameterValue
Column Type Reversed-Phase C18
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Expected Retention Time To be determined with a standard
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound. It provides both chromatographic separation and mass spectral data for structural elucidation.[2][3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[3]

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • Helium (carrier gas, high purity)

  • This compound sample

  • Volatile organic solvent (e.g., ethyl acetate or dichloromethane)[3]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent like ethyl acetate.[3]

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent)[3]

    • Injection Volume: 1 µL[3]

    • Inlet Temperature: 250 °C[3]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1][3]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-500.[3]

    • Source Temperature: 230 °C.[3]

  • Analysis: Inject the prepared sample into the GC-MS system. The resulting chromatogram will show the separation of components, and the mass spectrometer will provide mass spectra for each peak. The mass spectrum of the main peak can be compared to a reference library (e.g., NIST) for identification of this compound. Purity can be estimated based on the relative area percentage of the main peak in the total ion chromatogram (TIC).

Data Presentation:

ParameterValue
Column Type DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (1 mL/min)
Oven Program 80°C (2 min) -> 280°C (10°C/min), hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-500 m/z

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_results Results Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity) Dissolution->HPLC Inject GCMS GC-MS Analysis (Identification & Purity) Dissolution->GCMS Inject HPLC_Data Chromatogram (Peak Area %) HPLC->HPLC_Data Generate GCMS_Data TIC & Mass Spectrum (Library Match) GCMS->GCMS_Data Generate Purity_Report Purity Assessment HPLC_Data->Purity_Report Calculate GCMS_Data->Purity_Report Calculate ID_Confirmation Identity Confirmation GCMS_Data->ID_Confirmation Compare

Caption: Workflow for the analytical characterization of this compound.

Technique_Relationship cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound HPLC_Node High-Performance Liquid Chromatography Analyte->HPLC_Node GCMS_Node Gas Chromatography- Mass Spectrometry Analyte->GCMS_Node HPLC_App Purity of Non-Volatile Impurities HPLC_Node->HPLC_App GCMS_ID Identification (Mass Spectrum) GCMS_Node->GCMS_ID GCMS_Purity Purity of Volatile Components GCMS_Node->GCMS_Purity

Caption: Relationship between analytical techniques for this compound.

References

Troubleshooting & Optimization

Common side reactions in the Claisen condensation of long-chain esters.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Claisen condensation of long-chain esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen condensation and why is it used for long-chain esters?

A1: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2][3] For long-chain esters, this reaction is particularly useful for synthesizing long-chain β-keto esters, which are valuable intermediates in the synthesis of complex lipids, natural products, and pharmaceuticals. The reaction essentially elongates the carbon chain by coupling two ester molecules.

Q2: What are the primary requirements for a successful Claisen condensation?

A2: For a successful Claisen condensation, the following conditions are essential:

  • Enolizable Ester: At least one of the ester reactants must have at least two acidic α-hydrogens to form a stable enolate anion.[4] The deprotonation of the resulting β-keto ester, which is more acidic than the starting ester, drives the reaction to completion.[4][5][6]

  • Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the α-carbon of the ester. The base should not act as a nucleophile and attack the ester carbonyl group, which would lead to unwanted side reactions.[2]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions to prevent hydrolysis of the ester and the base.[5]

  • Matching Alkoxide Base: To avoid transesterification, the alkoxide base should ideally match the alkoxy group of the ester (e.g., sodium ethoxide for ethyl esters).[4][7]

Q3: What is a "crossed" Claisen condensation, and what are the challenges with long-chain esters?

A3: A "crossed" or "mixed" Claisen condensation involves two different ester molecules.[5][8] When both esters have α-hydrogens, a mixture of up to four different products can be formed, making purification difficult.[3][5] To achieve a good yield of a single product, one ester should ideally be non-enolizable (lacking α-hydrogens), such as a formate or a benzoate ester.[9] With two different long-chain enolizable esters, achieving selectivity is a significant challenge.

Q4: What is the Dieckmann condensation in the context of long-chain esters?

A4: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][10] For long-chain diesters, this reaction can be used to form large rings, although the formation of 5- and 6-membered rings is most common and generally gives the best yields.[5][10] For rings larger than seven members, intermolecular condensation (dimerization) can become a significant side reaction.[11]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired β-Keto Ester

Possible Cause 1: Incomplete Deprotonation

  • Symptom: The reaction does not proceed, or the yield is very low.

  • Troubleshooting:

    • Use a Stronger Base: Alkoxide bases like sodium ethoxide may not be strong enough for complete deprotonation of some long-chain esters. Consider using stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] Using these stronger bases can often increase the reaction yield.[1][3]

    • Ensure Anhydrous Conditions: Traces of water will quench the base and the enolate. Ensure all glassware is oven-dried, and solvents are properly dried before use.

Possible Cause 2: Reverse Claisen Condensation

  • Symptom: The desired product is not formed, or the starting materials are recovered. This is more likely if the starting ester has only one α-hydrogen.

  • Troubleshooting:

    • Ensure the Ester has at least Two α-Hydrogens: The final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction. This requires the product to have an acidic proton between the two carbonyl groups. Therefore, the starting ester must have at least two α-hydrogens.[4][12]

Issue 2: Presence of Multiple Products in the Reaction Mixture

Possible Cause 1: Transesterification

  • Symptom: A mixture of β-keto esters with different alkoxy groups is observed.

  • Troubleshooting:

    • Match the Alkoxide Base to the Ester: Use an alkoxide base with the same alkyl group as the ester's alkoxy group (e.g., sodium methoxide for methyl esters).[4][7] This prevents the exchange of the alkoxy group on the ester.

    • Use a Non-Alkoxide Base: Alternatively, use a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to avoid transesterification altogether.[13]

Possible Cause 2: Self-Condensation in a Crossed Claisen Reaction

  • Symptom: In a reaction with two different enolizable esters, a complex mixture of products is obtained.

  • Troubleshooting:

    • Use a Non-Enolizable Ester: If possible, use one ester that lacks α-hydrogens.

    • Controlled Addition: If both esters are enolizable, a directed Claisen condensation can be performed. This involves pre-forming the enolate of one ester with a strong, non-nucleophilic base like LDA at low temperature, and then slowly adding the second ester to the reaction mixture.[14]

Issue 3: Presence of Carboxylic Acid in the Product Mixture

Possible Cause: Ester Hydrolysis

  • Symptom: The corresponding carboxylic acid of the starting ester is detected.

  • Troubleshooting:

    • Avoid Hydroxide Bases: Never use hydroxide bases (e.g., NaOH, KOH) for a Claisen condensation, as they will hydrolyze the ester to a carboxylate salt.[7][11][13]

    • Ensure Anhydrous Conditions: As mentioned before, any water present can lead to hydrolysis, especially under basic conditions.

Data Presentation: Impact of Reaction Parameters on Claisen Condensation

Table 1: Comparison of Bases for Claisen Condensation

BaseTypeAdvantagesDisadvantages
Sodium Alkoxide (e.g., NaOEt) AlkoxideInexpensive, traditional choice.Can lead to transesterification if not matched with the ester. May not be strong enough for complete deprotonation, leading to lower yields.
Sodium Hydride (NaH) Strong, Non-nucleophilicAvoids transesterification. Generally leads to higher yields than alkoxides.[1][3]Pyrophoric, requires careful handling under an inert atmosphere.
Lithium Diisopropylamide (LDA) Strong, Non-nucleophilic, BulkyAvoids transesterification. Allows for directed Claisen condensations by quantitatively forming the enolate at low temperatures.[2][14]Requires low temperatures (-78 °C) for preparation and reaction. Sensitive to air and moisture.

Table 2: Influence of Solvents on Claisen Condensation

SolventTypeUse CaseConsiderations
Ethanol/Methanol ProticTypically used with the corresponding sodium alkoxide base.Can participate in transesterification if the alcohol does not match the ester's alkoxy group.
Toluene/Xylene Aprotic, Non-polarGood for reactions with NaH, especially at higher temperatures.May result in lower solubility for some polar reactants.
Tetrahydrofuran (THF)/Diethyl Ether Aprotic, PolarCommonly used with NaH and LDA, especially at lower temperatures.Must be rigorously dried before use.

Experimental Protocols

Protocol 1: General Procedure for Claisen Condensation of a Long-Chain Ester using Sodium Ethoxide

This protocol is a general guideline and may need optimization for specific substrates.

Materials:

  • Long-chain ethyl ester (e.g., ethyl stearate)

  • Anhydrous ethanol

  • Sodium metal

  • Anhydrous diethyl ether

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

  • Reaction Setup: Once the sodium ethoxide solution has cooled to room temperature, add the long-chain ethyl ester dropwise via the dropping funnel with stirring under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • Slowly add cold aqueous HCl to neutralize the reaction mixture until it is acidic (test with pH paper).

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude β-keto ester can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Claisen Condensation of a Long-Chain Ester using Sodium Hydride (NaH)

This protocol is suitable for achieving higher yields and avoiding transesterification.

Materials:

  • Long-chain ester (e.g., methyl oleate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., THF or toluene)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add NaH (60% dispersion). Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane under a stream of nitrogen. Add anhydrous THF or toluene to the flask.

  • Addition of Ester: Add a portion of the long-chain ester to the NaH suspension. The reaction is often initiated by gentle heating. Once the evolution of hydrogen gas begins, add the remaining ester dropwise from the dropping funnel at a rate that maintains a steady evolution of gas.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux until the evolution of hydrogen ceases. Monitor the reaction by TLC or GC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Diagram 1: General Mechanism of the Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester1 R-CH2-COOR' Enolate [R-CH-COOR']- Ester1->Enolate Deprotonation Base Base (-OR') Ester2 R-CH2-COOR' Tetrahedral_Int Tetrahedral Intermediate Ester2->Tetrahedral_Int Nucleophilic Attack Beta_Keto_Ester R-CH2-CO-CHR-COOR' Enolate_node Enolate Enolate_Product Stabilized Enolate Leaving_Group -OR' Tetrahedral_Int2 Tetrahedral Intermediate Tetrahedral_Int2->Beta_Keto_Ester Elimination of Alkoxide Beta_Keto_Ester2 β-Keto Ester Beta_Keto_Ester2->Enolate_Product Deprotonation Base2 Base (-OR')

Caption: The four key steps of the Claisen condensation mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Base Is the base strong enough? (e.g., NaOEt vs. NaH/LDA) Start->Check_Base Check_Water Are reaction conditions strictly anhydrous? Check_Base->Check_Water Yes Use_Stronger_Base Action: Use a stronger base (NaH or LDA). Check_Base->Use_Stronger_Base No Check_Alpha_H Does the starting ester have at least two α-hydrogens? Check_Water->Check_Alpha_H Yes Dry_Reagents Action: Thoroughly dry all glassware and solvents. Check_Water->Dry_Reagents No Choose_New_Ester Action: Select an ester with two or more α-hydrogens. Check_Alpha_H->Choose_New_Ester No Success Yield Improved Check_Alpha_H->Success Yes Use_Stronger_Base->Success Dry_Reagents->Success

Caption: A logical workflow for troubleshooting low yields in Claisen condensations.

Diagram 3: Common Side Reactions in Claisen Condensation

Side_Reactions cluster_side_reactions Potential Side Reactions Start Claisen Condensation (Long-Chain Ester) Hydrolysis Ester Hydrolysis Start->Hydrolysis Transesterification Transesterification Start->Transesterification Self_Condensation Self-Condensation (in Crossed Claisen) Start->Self_Condensation Reverse_Claisen Reverse Claisen Start->Reverse_Claisen Cause_Hydrolysis Cause: Presence of water or hydroxide base. Hydrolysis->Cause_Hydrolysis Cause_Trans Cause: Alkoxide base does not match ester's alkoxy group. Transesterification->Cause_Trans Cause_Self Cause: Both esters are enolizable in a mixed reaction. Self_Condensation->Cause_Self Cause_Reverse Cause: Product cannot be deprotonated (ester has only one α-hydrogen). Reverse_Claisen->Cause_Reverse

Caption: An overview of common side reactions in the Claisen condensation.

References

Technical Support Center: Enhancing Heterocycle Synthesis from Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of heterocycle synthesis using Ethyl 3-oxotetradecanoate as a starting material.

General FAQs

Q1: My reaction with this compound is giving a low yield. What are some general starting points for troubleshooting?

A1: Low yields in heterocyclic synthesis can often be traced back to a few key areas. Systematically investigating these can help pinpoint the issue:

  • Purity of Starting Materials: Ensure your this compound and other reagents are of high purity. Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Small deviations from the optimal conditions can significantly impact the yield.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts.

  • Atmosphere: Some reactions are sensitive to air or moisture. Ensure you are using the appropriate inert atmosphere (e.g., nitrogen or argon) if required.

Q2: How can I minimize the formation of side products in my reaction?

A2: Side product formation is a common challenge. Consider the following strategies:

  • Optimize Reaction Temperature: Running the reaction at the optimal temperature can favor the kinetics of the desired reaction over side reactions. Sometimes, lowering the temperature can increase selectivity.

  • Choice of Catalyst: The catalyst can play a crucial role in directing the reaction pathway. Experiment with different acid or base catalysts, or consider phase-transfer catalysts where appropriate.

  • Order of Addition of Reagents: In multi-component reactions, the order in which you add the reactants can influence the initial intermediates formed and affect the final product distribution.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and widely used method for the synthesis of pyrazole derivatives from β-ketoesters and hydrazines.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

  • This compound (1.0 mmol)

  • Hydrazine hydrate (1.1 mmol)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add hydrazine hydrate (1.1 mmol) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[1]

Troubleshooting and FAQs for Knorr Pyrazole Synthesis

Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in the Knorr synthesis can arise from several factors.[1] The primary issues often relate to the quality of the starting materials and suboptimal reaction conditions.[1]

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Ensure the this compound and hydrazine are pure.[1] Hydrazine derivatives can degrade over time, so using a fresh bottle is advisable.[1]

    • Optimize Stoichiometry: While a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion, a large excess can lead to side products.[1]

    • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitor the reaction by TLC to determine the optimal reaction time.

Q2: I am observing the formation of two different pyrazole products (regioisomers). How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical β-ketoesters like this compound. The initial attack of the hydrazine can occur at either of the two carbonyl groups.

  • Troubleshooting Steps:

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation.[2][3]

    • pH Control: The pH of the reaction mixture can influence which carbonyl group is more activated for nucleophilic attack. Careful control of the amount and type of acid catalyst can improve selectivity.

    • Protecting Groups: In some cases, a more complex strategy involving protecting one of the carbonyl groups can be employed to ensure the desired regioselectivity.

Q3: The reaction mixture has turned a dark color. Is this normal and how can I get a clean product?

A3: Discoloration, often to a yellow or red hue, is frequently observed in Knorr pyrazole synthesis, especially when using hydrazine salts.[4] This is typically due to the formation of colored impurities from the hydrazine starting material.[1]

  • Troubleshooting Steps:

    • Purification of Hydrazine: If the discoloration is significant, consider purifying the hydrazine reagent before use.

    • Work-up Procedure: During the work-up, washing the crude product with a suitable solvent can help remove some of the colored impurities.

    • Recrystallization/Chromatography: Recrystallization is an effective method for purification.[1] If recrystallization is insufficient, column chromatography on silica gel can be used to isolate the pure pyrazole.[1][5]

Data Presentation: Knorr Pyrazole Synthesis
ParameterConditionEffect on YieldReference
Catalyst Acetic AcidGenerally improves reaction rate and yield.[6]
No CatalystReaction may be sluggish or incomplete.-
Solvent EthanolCommon and effective solvent.
Fluorinated Alcohols (e.g., HFIP)Can significantly improve regioselectivity.[2][3]
Temperature Room TemperatureReaction may be slow.-
RefluxGenerally leads to faster reaction and higher yield.[6]

Visualization: Knorr Pyrazole Synthesis

Knorr_Pyrazole_Synthesis Start This compound + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazole Product Dehydration->Product

Caption: Reaction mechanism of the Knorr Pyrazole Synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to form a dihydropyridine, which can then be oxidized to a pyridine.[7][8]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Materials:

  • This compound (2.0 mmol)

  • An aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ammonium acetate (1.1 mmol)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine this compound (2.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (1.1 mmol) in ethanol (15 mL).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • The dihydropyridine product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[9]

Troubleshooting and FAQs for Hantzsch Pyridine Synthesis

Q1: The yield of my Hantzsch synthesis is low. What are the common drawbacks of the classical method?

A1: The classical Hantzsch synthesis can suffer from harsh reaction conditions, long reaction times, and generally low yields.[7]

  • Troubleshooting Steps:

    • Catalyst: The use of a catalyst such as p-toluenesulfonic acid (PTSA) can significantly improve the yield.[7]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[7]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) at an elevated temperature can be more efficient.

    • Ultrasonic Irradiation: The use of ultrasonic irradiation in aqueous micelles has been reported to give better yields than traditional solvents.[7]

Q2: I have successfully synthesized the dihydropyridine, but the subsequent oxidation to the pyridine is inefficient.

A2: The aromatization of the dihydropyridine ring is a crucial final step. Common oxidants like nitric acid can lead to low yields and side products.[7]

  • Troubleshooting Steps:

    • Milder Oxidizing Agents: Consider using milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate (KMnO₄) in water has been demonstrated to be effective.[7]

    • "Green" Oxidants: Explore more environmentally friendly oxidizing agents to minimize waste and harsh conditions.

Q3: Can I use a different nitrogen source other than ammonia or ammonium acetate?

A3: Yes, other nitrogen sources can be used. For instance, diacetonamine can serve as an alternative nitrogen source. However, its use may present unique challenges that could affect the reaction yield.[9]

Data Presentation: Hantzsch Pyridine Synthesis
ParameterConditionEffect on YieldReference
Catalyst None (classical)Can result in low yields and long reaction times.[7]
p-Toluenesulfonic acid (PTSA)Can significantly increase yield.[7]
Ceric Ammonium Nitrate (CAN)Allows for solvent-free, room temperature reaction with high yield.[10]
Solvent EthanolCommon, but may not be the most efficient.[7]
Aqueous Micelles (with sonication)Reported to give higher yields than traditional organic solvents.[7]
Energy Source Conventional HeatingCan require long reaction times.[7]
Microwave IrradiationCan dramatically reduce reaction time and improve yield.[7]

Visualization: Hantzsch Pyridine Synthesis Troubleshooting

Hantzsch_Troubleshooting Start Low Yield in Hantzsch Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Side_Reactions Side Reactions? Optimize_Conditions->Side_Reactions Incomplete_Reaction->Side_Reactions No Increase_Time Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time Yes Change_Catalyst Change Catalyst (e.g., PTSA, CAN) Side_Reactions->Change_Catalyst Yes Change_Solvent Change Solvent (e.g., aqueous micelles) Side_Reactions->Change_Solvent Yes Use_Microwave Use Microwave Irradiation Side_Reactions->Use_Microwave Yes

Caption: Troubleshooting workflow for low yield in Hantzsch pyridine synthesis.

Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidines.[11]

Experimental Protocol: Biginelli Reaction

Materials:

  • This compound (1.0 mmol)

  • An aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., InBr₃, ZnCl₂)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • Combine this compound (1.0 mmol), the aldehyde (1.0 mmol), urea or thiourea (1.5 mmol), and the catalyst in a round-bottom flask.

  • If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture with stirring. The optimal temperature and time will depend on the specific reactants and catalyst used.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure dihydropyrimidine.[12]

Troubleshooting and FAQs for Biginelli Reaction

Q1: My Biginelli reaction is not working or giving a very low yield. What should I check first?

A1: The Biginelli reaction is highly dependent on the catalyst. In the absence of a catalyst, it is often difficult to obtain a good yield.[13]

  • Troubleshooting Steps:

    • Catalyst Selection: A wide range of Brønsted and Lewis acids can catalyze the reaction.[11] Consider catalysts like indium(III) bromide (InBr₃) or zinc chloride (ZnCl₂) in acetic acid, which have been shown to be effective.[11][14]

    • Solvent Choice: The choice of solvent can impact the yield. While ethanol is common, other solvents like acetonitrile may be more effective with certain catalysts.[15] Solvent-free conditions are also a viable and often "greener" option.[12]

    • Temperature: The reaction yield generally increases with temperature for most catalytic systems.[11]

Q2: Are there more environmentally friendly ("green") methods for the Biginelli reaction?

A2: Yes, significant research has focused on developing greener protocols for the Biginelli reaction.

  • Green Approaches:

    • Catalyst-Free and Solvent-Free Conditions: Some protocols have been developed that work well without a catalyst and under solvent-free conditions, simply by heating the reactants together.[12][16]

    • Recyclable Catalysts: Using solid-supported catalysts or catalysts that can be easily recovered and reused, such as certain ionic liquids or metal complexes, can make the process more sustainable.[14][17]

    • Alternative Energy Sources: As with other reactions, microwave irradiation and ultrasound can be used to improve reaction efficiency and reduce energy consumption.

Q3: Can I use substituted ureas or thioureas in the Biginelli reaction?

A3: Yes, simple monosubstituted alkyl ureas generally react well in a regiospecific manner to provide N1-substituted dihydropyrimidines. The use of different ureas and thioureas allows for the synthesis of a diverse library of compounds.

Data Presentation: Biginelli Reaction
ParameterConditionEffect on YieldReference
Catalyst No CatalystOften results in no or very low yield.
Brønsted/Lewis Acids (e.g., HCl, ZnCl₂)Effective in promoting the reaction.[11]
Indium(III) Bromide (InBr₃)Provides excellent yields and the catalyst can be recycled.
Solvent EthanolCommonly used, but may not always give the highest yield.[15]
AcetonitrileCan provide excellent yields with certain catalysts.[15]
Solvent-FreeAn effective and environmentally friendly option.[12][16]
Temperature Room TemperaturePossible with highly active catalysts.[11]
Heating/RefluxGenerally increases reaction rate and yield.[15]

Visualization: Biginelli Reaction Logical Relationship

Biginelli_Logic Start Goal: High Yield Biginelli Reaction Catalyst Choose an Effective Catalyst Start->Catalyst Solvent Select Appropriate Solvent (or Solvent-Free) Start->Solvent Temperature Optimize Temperature Start->Temperature High_Yield High Yield of Dihydropyrimidine Catalyst->High_Yield Solvent->High_Yield Temperature->High_Yield

Caption: Key factors influencing the yield of the Biginelli reaction.

References

Purification techniques for beta-keto esters like Ethyl 3-oxotetradecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of β-keto esters, with a specific focus on Ethyl 3-oxotetradecanoate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of β-keto esters like this compound.

Issue 1: Low yield after purification.

  • Question: I am experiencing a significant loss of my β-keto ester during purification. What are the potential causes and how can I mitigate this?

  • Answer: Low recovery can stem from several factors, primarily hydrolysis and decarboxylation, which are common degradation pathways for β-keto esters.[1] Here’s a systematic approach to troubleshoot this issue:

    • Hydrolysis: β-keto esters can hydrolyze to the corresponding β-keto acid, especially in the presence of water and acid or base catalysts.[1] The resulting β-keto acid is unstable and prone to decarboxylation.[1]

      • Prevention: Ensure all solvents and glassware are anhydrous. If your reaction workup involves an aqueous wash, minimize contact time and use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Prompt and thorough drying of the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is critical.

    • Decarboxylation: The β-keto acid intermediate readily loses CO₂ upon gentle heating to form a ketone.[2] Even the β-keto ester itself can undergo decarboxylation under harsh conditions (e.g., prolonged heating at high temperatures).[3]

      • Prevention: Avoid excessive heat during all stages of purification. For distillation, use a high-vacuum to lower the boiling point. When using a rotary evaporator to remove solvents, use a moderate temperature water bath.

    • Adsorption on Silica Gel: Standard silica gel is acidic and can promote the degradation of β-keto esters during column chromatography.

      • Prevention: Deactivate the silica gel by treating it with a base like triethylamine. Alternatively, use a more neutral stationary phase such as alumina.

Issue 2: Poor separation during column chromatography.

  • Question: My β-keto ester is showing broad, tailing peaks or multiple spots on TLC, leading to poor separation from impurities. What is happening and how can I improve the chromatography?

  • Answer: This is a classic problem when purifying β-keto esters and is often attributed to keto-enol tautomerism.[4] The compound exists as an equilibrium mixture of the keto and enol forms, which can interconvert on the column, leading to poor peak shape.

    • Troubleshooting Steps:

      • Optimize Mobile Phase: Adjusting the polarity of your mobile phase is the first step. For this compound, a gradient of ethyl acetate in hexane is a good starting point.

      • Modify Stationary Phase: As mentioned, deactivating the silica gel with triethylamine or using alumina can improve peak shape.

      • Adjust pH: Adding a small amount of a modifier to the mobile phase, such as a trace of acetic acid (if your compound is stable), can sometimes sharpen peaks by promoting a faster equilibrium between tautomers.

      • Lower Temperature: Running the column at a lower temperature can sometimes slow down the interconversion of tautomers, leading to better separation.

Issue 3: Product decomposition during distillation.

  • Question: I am trying to purify this compound by distillation, but I suspect it is decomposing at high temperatures. How can I purify it safely?

  • Answer: this compound has a high boiling point, and prolonged exposure to high temperatures can lead to decarboxylation.[3] The key is to use vacuum distillation to lower the boiling point.

    • Recommendations:

      • High Vacuum: Use a good vacuum pump to achieve a low pressure (e.g., 1-10 Torr). At 10 Torr, the boiling point of this compound is approximately 173-175°C.

      • Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus is ideal as it minimizes the residence time at high temperatures.

      • Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature of the distilling flask closely. Do not heat the flask significantly higher than the boiling point of your compound at the given pressure.

Below is a troubleshooting workflow for distillation issues:

G start Distillation Issue (e.g., Decomposition, Bumping) check_pressure Is the vacuum pressure low enough? start->check_pressure check_temp Is the heating temperature appropriate? check_pressure->check_temp Yes solution_pressure Use a high-vacuum pump. Aim for <10 Torr. check_pressure->solution_pressure No check_boiling Is the boiling smooth? check_temp->check_boiling Yes solution_temp Use a heating mantle with stirring. Avoid overheating. check_temp->solution_temp No solution_bumping Add boiling chips or use a capillary for bubbling. check_boiling->solution_bumping No end_node Successful Distillation check_boiling->end_node Yes solution_pressure->end_node solution_temp->end_node solution_bumping->end_node

Caption: Troubleshooting workflow for distillation of high-boiling point esters.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: For routine purification and removal of moderately different impurities, vacuum distillation is often the most efficient method for a liquid compound like this compound, as it avoids the use of solvents and solid supports that can cause degradation. For very close-boiling impurities or for achieving the highest purity, flash column chromatography on deactivated silica or alumina is recommended.

Q2: How can I confirm the purity of my this compound after purification?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile or thermally labile impurities. Method development may be required to address issues from keto-enol tautomerism.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary method that can determine purity without a specific reference standard of the analyte.[5]

Q3: Can I use recrystallization to purify this compound?

A3: Although this compound is a liquid at room temperature, low-temperature recrystallization can be an effective purification technique. This involves dissolving the compound in a suitable solvent and cooling it to a very low temperature (e.g., -78°C in a dry ice/acetone bath) to induce crystallization.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities depend on the synthetic route but often include:

  • Starting materials from the synthesis (e.g., ethyl laurate, ethyl acetate).

  • Byproducts from side reactions.

  • The corresponding ketone from decarboxylation.

  • The β-hydroxy ester from over-reduction if a reduction step was involved in a prior transformation.

Q5: How does the long alkyl chain of this compound affect its purification?

A5: The long C₁₂ alkyl chain makes the molecule quite nonpolar and gives it a high boiling point. This has several implications:

  • Distillation: Requires high vacuum to prevent thermal decomposition.

  • Chromatography: It will be relatively nonpolar, so a mobile phase with a low percentage of polar solvent (e.g., ethyl acetate in hexane) will be required for elution from silica or alumina.

  • Recrystallization: It will be more soluble in nonpolar solvents. Finding a suitable solvent for low-temperature recrystallization that dissolves it at room temperature but not at low temperatures is key.

Quantitative Data on Purification Techniques

The following tables summarize representative quantitative data for the purification of long-chain β-keto esters like this compound. Note: Specific data for this compound is limited in the literature; therefore, these values are representative of what can be expected for similar compounds.

Table 1: Vacuum Distillation

ParameterValue
Starting Purity (GC) ~85-90%
Final Purity (GC) >98%
Yield 80-90%
Conditions 1-10 Torr vacuum
Boiling Point 173-175°C @ 10 Torr

Table 2: Flash Column Chromatography

ParameterValue
Starting Purity (HPLC) ~85-90%
Final Purity (HPLC) >99%
Yield 70-85%
Stationary Phase Deactivated Silica Gel (with 1% Et₃N)
Mobile Phase Gradient of 2-10% Ethyl Acetate in Hexane

Table 3: Low-Temperature Recrystallization

ParameterValue
Starting Purity (NMR) ~90%
Final Purity (NMR) >99.5%
Yield 60-75%
Solvent Pentane or Hexane
Crystallization Temp. -78°C (Dry ice/acetone bath)

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a stirring hot plate with a magnetic stir bar in the distillation flask. Connect the apparatus to a high-vacuum pump with a cold trap.

  • Sample Preparation: Charge the crude this compound into the distillation flask.

  • Distillation:

    • Begin stirring and start the vacuum pump. Allow the pressure to stabilize at the desired level (e.g., <5 Torr).

    • Gradually heat the distillation flask using the heating mantle.

    • Collect the fraction that distills at the expected boiling point (e.g., 173-175°C at 10 Torr).

    • Monitor the distillation for any signs of decomposition (e.g., darkening of the material).

  • Completion: Once the product has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of this compound

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is 5% ethyl acetate in hexane. The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of deactivated silica gel (pre-treated with a solvent containing 1% triethylamine) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G start Start: Crude This compound tlc 1. TLC Analysis (Determine mobile phase) start->tlc packing 2. Pack Column (Deactivated Silica) tlc->packing loading 3. Load Sample packing->loading elution 4. Elute with Gradient (e.g., Hexane/EtOAc) loading->elution collection 5. Collect Fractions elution->collection analysis 6. Analyze Fractions by TLC collection->analysis combine 7. Combine Pure Fractions analysis->combine evaporate 8. Evaporate Solvent combine->evaporate end_node End: Purified Product evaporate->end_node

Caption: Experimental workflow for flash column chromatography purification.

Protocol 3: Low-Temperature Recrystallization of this compound

  • Solvent Selection: Choose a solvent in which the compound is soluble at room temperature but sparingly soluble at very low temperatures. Pentane or hexane are good candidates.

  • Dissolution: In a dry flask, dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature. Gentle warming can be applied if necessary, but avoid high temperatures.

  • Crystallization:

    • Cool the flask slowly in an ice bath first, then transfer it to a dry ice/acetone bath (-78°C).

    • Allow the solution to stand without agitation to promote the formation of large crystals. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod.

  • Isolation:

    • Once crystallization is complete, quickly filter the cold mixture through a pre-cooled Büchner funnel to collect the crystals.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified product under vacuum to remove any residual solvent. The final product should be a clear liquid at room temperature.

References

Technical Support Center: Synthesis of Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxotetradecanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the mixed Claisen condensation of ethyl laurate and ethyl acetate.

Low or No Product Yield

Potential Cause Recommended Action
Presence of Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. Moisture will quench the strong base required for enolate formation.
Ineffective Base Use a strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or sodium hydride (NaH). If using NaOEt, it should be freshly prepared or properly stored to ensure its activity. For NaH, ensure the mineral oil is washed away with an anhydrous solvent (e.g., hexane) before use.
Incorrect Reagent Stoichiometry A common strategy to favor the mixed Claisen condensation is to use an excess of the non-enolizable ester (ethyl laurate).[1][2][3] A molar ratio of 1.5 to 2 equivalents of ethyl laurate to 1 equivalent of ethyl acetate is often effective.
Suboptimal Reaction Temperature The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials are still present, extend the reaction time.
Improper Order of Reagent Addition To minimize the self-condensation of ethyl acetate, it should be added slowly to a mixture of ethyl laurate and the base. This keeps the concentration of the enolizable ester low, favoring the desired cross-condensation.[1]

Presence of Significant Side Products

Side Product Potential Cause Recommended Action
Ethyl acetoacetate Self-condensation of ethyl acetate.Add the ethyl acetate dropwise to the reaction mixture containing ethyl laurate and the base. This minimizes the concentration of ethyl acetate enolate available for self-condensation.[1]
Ethyl 2-decanoyl-3-oxotetradecanoate Self-condensation of ethyl laurate.This is generally less favorable due to the steric hindrance of the long alkyl chain. However, ensuring a controlled addition of the base and maintaining a moderate reaction temperature can help minimize this side reaction.
Unreacted Starting Materials Incomplete reaction.See "Low or No Product Yield" section for troubleshooting steps related to reaction conditions.

Difficulties in Product Purification

Issue Potential Cause Recommended Action
Incomplete Removal of Base Insufficient quenching during work-up.After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl) until the pH is neutral or slightly acidic.
Emulsion Formation During Extraction Soaps formed from the hydrolysis of esters.Add brine (saturated NaCl solution) during the aqueous work-up to break up emulsions and improve phase separation.
Product Decomposition During Distillation High boiling point of this compound (173-175 °C at 10 Torr).[5]Purify the product using vacuum distillation to lower the boiling point and prevent thermal decomposition.[6] Ensure the vacuum is stable and the heating is gradual.
Co-distillation with Impurities Similar boiling points of product and impurities.If vacuum distillation is insufficient, consider purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is a mixed Claisen condensation between ethyl laurate and ethyl acetate using a strong base like sodium ethoxide or sodium hydride.[7][8][9] This reaction forms a new carbon-carbon bond, resulting in the desired β-keto ester.[10]

Q2: Why is a strong base necessary for the Claisen condensation?

A strong base is required to deprotonate the α-carbon of ethyl acetate to form an enolate.[11] This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl laurate. The reaction requires a stoichiometric amount of base because the final product, a β-keto ester, is more acidic than the starting esters and will be deprotonated by the base, driving the reaction to completion.[10]

Q3: What are the key side reactions to be aware of?

The primary side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate.[1] To a lesser extent, the self-condensation of ethyl laurate can also occur. The formation of these byproducts can be minimized by controlling the reaction conditions, particularly the order of reagent addition.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the appearance of the product spot/peak.

Q5: What is a typical work-up procedure for this reaction?

A typical work-up involves cooling the reaction mixture, followed by neutralization with a dilute acid (e.g., acetic acid or dilute HCl). The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

Q6: What is the best method for purifying this compound?

Due to its high boiling point (173-175 °C at 10 Torr), vacuum distillation is the preferred method for purification.[5][6] This allows for distillation at a lower temperature, preventing thermal decomposition. If further purification is needed, column chromatography on silica gel can be employed.

Experimental Protocols

Key Experiment: Mixed Claisen Condensation for the Synthesis of this compound

Materials:

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous Toluene or Diethyl Ether

  • Ethyl laurate

  • Ethyl acetate

  • Hexane (for washing NaH)

  • Dilute Acetic Acid or Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous toluene. If using sodium ethoxide, it can be prepared in situ or a commercial solution can be used.

  • Reaction Setup: Add ethyl laurate to the reaction flask.

  • Addition of Ethyl Acetate: Slowly add ethyl acetate dropwise to the stirred mixture over a period of 1-2 hours. Maintain the reaction temperature at room temperature or slightly elevated (e.g., 40-50 °C) to ensure a steady reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow addition of a dilute acid (e.g., 10% acetic acid) until the mixture is neutral or slightly acidic.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 173-175 °C at 10 Torr.[5]

Data Presentation

Table 1: Influence of Base on the Yield of β-Keto Esters in Claisen-type Condensations

BaseSolventTypical Yield RangeReference
Sodium EthoxideEthanol/Toluene60-80%General knowledge from Claisen condensation literature
Sodium HydrideToluene/THF70-90%General knowledge from Claisen condensation literature
Lithium Diisopropylamide (LDA)THF75-95%General knowledge from Claisen condensation literature

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₃₀O₃
Molecular Weight270.41 g/mol
Boiling Point173-175 °C at 10 Torr[5]
Density0.922 g/cm³ (predicted)[5]
Refractive Index1.444 (predicted)[5]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_base Prepare Base (NaH or NaOEt) in Anhydrous Solvent add_laurate Add Ethyl Laurate prep_base->add_laurate add_acetate Slowly Add Ethyl Acetate add_laurate->add_acetate react Stir at RT or Gentle Heat add_acetate->react monitor Monitor byTLC/GC react->monitor quench Quench with Dilute Acid monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Ethyl 3-oxotetradecanoate distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_moisture Moisture Contamination? cluster_base Base Ineffective? cluster_conditions Reaction Conditions? start Low/No Product Yield moisture_check Check Anhydrous Conditions start->moisture_check moisture_yes Yes solution_moisture Dry Glassware & Use Anhydrous Reagents moisture_yes->solution_moisture moisture_no No base_check Use Fresh/Properly Prepared Base moisture_no->base_check moisture_check->moisture_yes Positive moisture_check->moisture_no Negative base_yes Yes solution_base Use Active Base base_yes->solution_base base_no No conditions_check Optimize Temp, Time, Stoichiometry, Addition Order base_no->conditions_check base_check->base_yes Positive base_check->base_no Negative solution_conditions Adjust Reaction Parameters conditions_check->solution_conditions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing Multicomponent Reactions with Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing multicomponent reactions (MCRs) involving Ethyl 3-oxotetradecanoate. The guidance provided is based on established principles for common MCRs, such as the Hantzsch and Biginelli reactions, with special considerations for the properties of a long-chain β-ketoester.

Frequently Asked Questions (FAQs)

Q1: Which common multicomponent reactions are suitable for this compound?

This compound is a versatile β-ketoester that can be employed in several classic multicomponent reactions. The most common include:

  • Hantzsch Dihydropyridine Synthesis: This reaction combines an aldehyde, two equivalents of a β-ketoester (one of which can be this compound), and a nitrogen source like ammonia or ammonium acetate to form dihydropyridine derivatives.[1][2] These products are notable for their applications as calcium channel blockers.[2]

  • Biginelli Reaction: This is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as this compound), and urea or thiourea.[3][4] It is a widely used method for synthesizing dihydropyrimidinones (DHPMs), which exhibit a broad range of pharmacological activities.

Q2: How does the long alkyl chain of this compound affect reaction conditions compared to smaller β-ketoesters like ethyl acetoacetate?

The C11 alkyl chain in this compound introduces several factors that may require adjustments to standard protocols:

  • Solubility: The molecule is significantly more non-polar than ethyl acetoacetate. This may necessitate the use of less polar solvents or co-solvent systems to ensure all reactants remain in solution.

  • Steric Hindrance: The bulky alkyl group could potentially slow down reaction rates compared to smaller analogues. Optimization of catalyst loading and reaction temperature may be necessary to achieve reasonable reaction times.

  • Product Isolation: The increased lipophilicity of the product may alter the work-up and purification procedures. Recrystallization solvents will likely need to be less polar, and different mobile phases may be required for column chromatography.

Q3: What are the most critical parameters to optimize for a successful multicomponent reaction with this compound?

The key parameters for optimization are:

  • Catalyst: The choice of catalyst is crucial. Both Brønsted and Lewis acids are commonly used. For the Biginelli reaction, catalysts can range from strong acids like HCl to Lewis acids like Yb(OTf)₃ or heterogeneous catalysts.[4] In the Hantzsch synthesis, catalysts like p-toluenesulfonic acid (PTSA) or even just the acidity of ammonium acetate can be sufficient.[2]

  • Solvent: Solvent choice impacts reactant solubility and reaction rates. While ethanol is a common solvent for both Hantzsch and Biginelli reactions, for a non-polar substrate like this compound, solvents like toluene, THF, or even solvent-free conditions might be more effective.[5][6]

  • Temperature: Reaction temperatures can range from room temperature to reflux.[5][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance between reaction rate and byproduct formation.

  • Stoichiometry: While the core stoichiometry of the reaction is defined, slight excesses of certain reactants, like the nitrogen source in the Hantzsch reaction, can sometimes improve yields.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants The long alkyl chain of this compound can lead to poor solubility in traditional polar solvents like ethanol. • Screen a range of solvents with varying polarities (e.g., Ethanol, THF, Toluene, Dioxane). • Consider using a co-solvent system. • Explore solvent-free (neat) reaction conditions, which can be highly effective for MCRs.[5][6]
Inactive or Inappropriate Catalyst The catalyst may be unsuitable for the specific substrates or may have degraded. • Verify the activity of the catalyst. If using a Lewis acid, ensure it is not hydrated. • Screen different types of catalysts (e.g., Brønsted acids, Lewis acids, heterogeneous catalysts). For Biginelli reactions, a wide variety of catalysts have been reported to be effective.[8] • Optimize the catalyst loading; typically, this ranges from 5 to 20 mol%.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures, or side reactions may dominate at higher temperatures. • Monitor the reaction progress at different temperatures (e.g., room temperature, 50 °C, reflux) using TLC. • For reactions involving volatile aldehydes, ensure an efficient reflux condenser is used.
Steric Hindrance The bulky nature of the tetradecanoate chain may sterically hinder the reaction. • Increase the reaction time. • A moderate increase in temperature may help overcome the activation energy barrier. • Select a less sterically demanding catalyst if applicable.
Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side Reactions In the Hantzsch synthesis, self-condensation of the β-ketoester or Knoevenagel condensation of the aldehyde with the β-ketoester can occur as side reactions.[2] In the Biginelli reaction, intermediates may not proceed to the final product. • Optimize the order of addition of reactants. • Adjust the stoichiometry. For instance, in an asymmetric Hantzsch synthesis, ensure a 1:1 ratio of the two different β-ketoesters.
Decomposition of Reactants or Products Prolonged reaction times at high temperatures can lead to decomposition, especially with sensitive aldehydes. • Monitor the reaction by TLC to avoid unnecessarily long reaction times. • Attempt the reaction at a lower temperature, even if it requires a longer duration.
Oxidation of Dihydropyridine Product (Hantzsch) The dihydropyridine product of the Hantzsch synthesis can be sensitive to oxidation to the corresponding pyridine, especially during work-up and purification. • Perform the work-up and purification promptly after the reaction is complete. • Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

General Protocol for Hantzsch Dihydropyridine Synthesis

This protocol is a general guideline and should be optimized for specific aldehydes.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (1 mmol), this compound (1 mmol), and a second β-ketoester (e.g., ethyl acetoacetate, 1 mmol) in a suitable solvent (e.g., ethanol or toluene, 10-15 mL).

  • Addition of Nitrogen Source: Add ammonium acetate (1.2 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

General Protocol for Biginelli Reaction
  • Reactant Mixture: In a suitable flask, combine the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst and Solvent: Add the chosen solvent (e.g., ethanol, acetonitrile, or solvent-free) and the catalyst (e.g., 10 mol% Yb(OTf)₃ or a few drops of concentrated HCl).

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 80 °C) for the required time, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture. Pour the mixture into ice water and stir until a solid precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Data Presentation

The following tables provide representative data for reaction optimization, based on analogous reactions with other β-ketoesters. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst and Solvent Screening for a Model Biginelli Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HCl (5)EthanolReflux12~60-70
2Yb(OTf)₃ (10)Acetonitrile604>85
3L-Proline (20)EthanolReflux8~80
4No CatalystSolvent-free10024<20
5Montmorillonite K-10Solvent-free1002>90

Yields are representative and will vary based on the specific aldehyde used.

Table 2: Optimization of Hantzsch Synthesis Conditions

EntryAldehydeSolventCatalystTemperature (°C)Time (h)Yield (%)
1BenzaldehydeEthanolNoneReflux6~75
24-NitrobenzaldehydeEthanolAcetic AcidReflux4>90
3BenzaldehydeToluenep-TSAReflux8~80
44-ChlorobenzaldehydeSolvent-freeNone902>85

Yields are based on reactions with standard β-ketoesters and serve as a comparative baseline.

Visualizations

G Experimental Workflow for Hantzsch Synthesis A 1. Mix Aldehyde, this compound, and second β-ketoester in solvent B 2. Add Ammonium Acetate A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Reaction Complete D->E Starting material consumed F 6. Cool to Room Temperature E->F G 7. Isolate Crude Product (Filtration or Evaporation) F->G H 8. Purify Product (Recrystallization or Chromatography) G->H

Caption: Workflow for Hantzsch Dihydropyridine Synthesis.

G Troubleshooting Logic for Low Yield Start Low or No Yield Solubility Check Reactant Solubility Start->Solubility Catalyst Evaluate Catalyst Solubility->Catalyst Soluble ScreenSolvents Screen Solvents (e.g., Toluene, THF, Neat) Solubility->ScreenSolvents Insoluble Conditions Optimize Conditions Catalyst->Conditions Active & Appropriate ScreenCatalysts Screen Catalysts & Loading (Lewis/Brønsted Acids) Catalyst->ScreenCatalysts Inactive/Inappropriate Improved Improved Yield Conditions->Improved Optimized OptimizeTemp Vary Temperature & Time Conditions->OptimizeTemp Sub-optimal ScreenSolvents->Catalyst ScreenCatalysts->Conditions OptimizeTemp->Improved

Caption: Troubleshooting workflow for low product yield.

References

Preventing self-condensation in reactions with Ethyl 3-oxotetradecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of Ethyl 3-oxotetradecanoate in chemical reactions, with a specific focus on preventing its self-condensation.

Troubleshooting Guide: Preventing Self-Condensation

Question: My reaction with this compound is showing a significant amount of a higher molecular weight byproduct, and my yield of the desired product is low. What is happening and how can I fix it?

Answer:

This is a classic sign of self-condensation, a common side reaction with β-keto esters like this compound. This occurs when one molecule of the ester acts as a nucleophile (after being deprotonated at the α-carbon) and attacks the carbonyl carbon of a second molecule, which acts as an electrophile. This process is a type of Claisen condensation.[1][2][3][4][5][6]

To mitigate this, consider the following troubleshooting steps:

  • Quantitative Enolate Formation: The most effective way to prevent self-condensation is to ensure that the this compound is fully converted to its enolate form before the electrophile is introduced.[1][7] This leaves no neutral ester to act as an electrophile for the enolate to attack.

    • Use a Strong, Non-Nucleophilic Base: Standard bases like sodium ethoxide may not be strong enough to fully deprotonate the β-keto ester, leading to an equilibrium mixture of the ester and its enolate.[5][6] A stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is often a better choice for achieving quantitative enolate formation.[1][7]

    • Low Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to slow down the rate of condensation reactions, allowing for complete enolate formation before subsequent steps.[7]

  • Choice of Base and Solvent:

    • Matching Alkoxide Base: If you must use an alkoxide base, ensure it matches the alcohol portion of the ester (i.e., use sodium ethoxide for an ethyl ester) to prevent transesterification, which can complicate the product mixture.[2][3][8][9]

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any water present can hydrolyze the ester or the base, leading to undesired side reactions.[10]

  • Reaction Stoichiometry and Order of Addition:

    • Controlled Addition: Add the base to the this compound solution slowly at low temperature to form the enolate. Then, slowly add the electrophile to the pre-formed enolate solution. This ensures the electrophile has a high concentration of the desired nucleophile to react with, rather than unreacted ester.

A summary of how different bases can affect the outcome is presented in the table below.

BasepKa of Conjugate AcidTypical Reaction TemperatureExpected Outcome for Enolate FormationPotential for Self-Condensation
Sodium Ethoxide (NaOEt)~16Room Temperature or RefluxEquilibrium mixture of enolate and starting esterHigh
Sodium Hydride (NaH)~360 °C to Room TemperatureDrives equilibrium towards the enolateModerate to Low
Lithium Diisopropylamide (LDA)~36-78 °CQuantitative and rapid formation of the enolateVery Low

This table presents illustrative data based on general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound self-condensation?

A1: The self-condensation of this compound is a Claisen condensation reaction. The process is initiated by the deprotonation of the α-carbon (the carbon between the two carbonyl groups) by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule of the ester. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the β-keto ester dimer.[2][3][4][5][6]

Q2: Can I use a different alkoxide base, like sodium methoxide, with this compound?

A2: It is highly discouraged. Using an alkoxide that does not match the ester's alcohol component (e.g., sodium methoxide with an ethyl ester) can lead to transesterification. This will result in a mixture of ethyl and methyl esters, which can then lead to a more complex mixture of condensation products, making purification difficult.[2][3][8][9]

Q3: My desired reaction is a crossed Claisen condensation. How do I favor the reaction with my desired electrophile over self-condensation?

A3: To favor a crossed Claisen condensation, you can employ a few strategies:

  • Use a non-enolizable electrophile: If your desired electrophile has no α-protons, it cannot form an enolate and therefore cannot undergo self-condensation. This simplifies the reaction mixture significantly.[1]

  • Quantitative enolate formation: As detailed in the troubleshooting guide, pre-forming the enolate of this compound quantitatively with a strong base like LDA before adding the second ester will minimize self-condensation.[1][7]

  • Use an excess of the non-enolizable partner: If one of the reactants is non-enolizable, using it in excess can increase the probability of the desired crossed reaction over the self-condensation of the enolizable partner.[11]

Q4: Are there any other common side reactions to be aware of with this compound?

A4: Besides self-condensation, hydrolysis of the ester group can occur if water is present in the reaction mixture, especially under basic conditions.[10] This will form the corresponding carboxylic acid, which can complicate the reaction and purification. Therefore, maintaining anhydrous conditions is crucial.

Experimental Protocol: Alkylation of this compound with Minimized Self-Condensation

This protocol describes the alkylation of this compound with a generic alkyl halide (R-X) using LDA to prevent self-condensation.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (R-X)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, septa, nitrogen/argon inlet)

Procedure:

  • LDA Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to form a solution of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly add the freshly prepared LDA solution from step 1 to the ester solution via cannula or syringe.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkyl halide (R-X, 1.0 equivalent) to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated product.

Visualizations

self_condensation cluster_reactants Reactants cluster_reaction Reaction Steps ester1 This compound (Nucleophile Precursor) enolate Enolate Formation ester1->enolate Deprotonation ester2 This compound (Electrophile) attack Nucleophilic Attack ester2->attack base Base (e.g., NaOEt) base->enolate enolate->attack loss_of_etoxide Loss of Ethoxide attack->loss_of_etoxide product Self-Condensation Product (Dimer) loss_of_etoxide->product troubleshooting_workflow start Low yield and/or high MW byproduct detected check_condensation Suspect Self-Condensation? start->check_condensation check_base What base was used? check_condensation->check_base Yes strong_base Use Strong Base (LDA) check_base->strong_base Weak Base (e.g., NaOEt) low_temp Lower Reaction Temp (-78 °C) strong_base->low_temp anhydrous Ensure Anhydrous Conditions low_temp->anhydrous order_of_addition Optimize Order of Addition (Base to Ester, then Electrophile) anhydrous->order_of_addition re-evaluate Re-run Experiment and Analyze Results order_of_addition->re-evaluate decision_tree start Planning a reaction with This compound goal Is quantitative enolate formation critical? start->goal use_lda Use LDA at -78 °C goal->use_lda Yes (e.g., alkylation, crossed Claisen) use_naoet Use NaOEt in EtOH goal->use_naoet No (e.g., simple self-condensation) check_electrophile Is the electrophile enolizable? use_lda->check_electrophile preform_enolate Pre-form enolate before adding electrophile check_electrophile->preform_enolate Yes consider_mixed Standard mixed Claisen conditions may suffice check_electrophile->consider_mixed No

References

Managing keto-enol tautomerism during purification of beta-keto esters.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing keto-enol tautomerism during the purification of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism in β-keto esters?

A1: Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: a keto form (containing a ketone and an ester) and an enol form (containing an alcohol and an alkene conjugated to the ester).[1][2] The α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) is acidic, allowing for its removal and subsequent protonation on the ketone oxygen to form the enol.[1] This interconversion is a dynamic process that can be catalyzed by acid or base.[3][4]

Q2: Why is tautomerism a challenge during the purification of β-keto esters?

A2: The presence of two rapidly interconverting isomers can complicate purification, particularly with chromatography. The keto and enol forms have different polarities and may interact with the stationary phase differently. This can lead to broadened peaks, poor separation, or the appearance of two spots on a Thin Layer Chromatography (TLC) plate for a single compound.[5][6] In some cases, the stationary phase itself can catalyze the interconversion, leading to a continuous equilibrium on the column and making sharp separation difficult.

Q3: What factors influence the keto-enol equilibrium?

A3: Several factors can shift the equilibrium between the keto and enol forms:

  • Solvent Polarity: Non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding can occur.[7][8] Polar protic solvents can stabilize the more polar keto form through intermolecular hydrogen bonding.[8][9]

  • Temperature: Increasing the temperature can increase the rate of interconversion between tautomers.[5][10]

  • pH: Both acidic and basic conditions can catalyze the tautomerization process.[3][10]

  • Substituents: Electron-withdrawing groups at the α-position can increase the acidity of the α-hydrogen, which can favor enol formation.

  • Intramolecular Hydrogen Bonding: The enol form of β-keto esters can be stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.[3][7][11][12][13]

Q4: How can I determine the ratio of keto to enol forms in my sample?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers.[1] The proton NMR spectrum will show distinct signals for each form, and the ratio can be determined by integrating the signals corresponding to unique protons of the keto and enol isomers.[1][14] For example, in ethyl acetoacetate, the enol form shows a characteristic vinyl proton signal that is absent in the keto form.[15]

Troubleshooting Guide

Q5: My purified β-keto ester shows two spots on TLC. How do I confirm if this is due to tautomerism?

A5: To determine if the two spots are due to tautomerism, you can try the following:

  • Vary the Solvent System: Run TLC plates in solvent systems of different polarities. A change in the solvent can shift the keto-enol equilibrium, potentially changing the relative intensity of the two spots.

  • Add Acid or Base: Add a trace amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent. This can catalyze the interconversion, potentially causing the two spots to merge or streak towards each other.

  • Analyze by NMR: Dissolve the sample in a suitable deuterated solvent and acquire a proton NMR spectrum. The presence of both keto and enol signals will confirm tautomerism.

Q6: I'm observing poor peak shape (broadening or tailing) during HPLC analysis. What can I do?

A6: Poor peak shape in HPLC is a common issue with β-keto esters due to on-column tautomerization.[6] Consider these strategies:

  • Adjust Mobile Phase pH: Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can accelerate the interconversion, leading to a single, averaged peak.[6]

  • Increase Column Temperature: Raising the column temperature can also increase the rate of tautomerization, which may result in a sharper, single peak.[6][10]

  • Use a Different Stationary Phase: Consider using a mixed-mode or a different type of reversed-phase column that may have less interaction with the tautomers.[6]

Q7: My compound seems to be decomposing or lost during silica gel column chromatography. What is happening?

A7: Silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds.[16] For β-keto esters, the acidic nature of silica can also hold onto the compound, making elution difficult.

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine to your eluent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[16]

  • Work Quickly and at Low Temperatures: If possible, perform the chromatography at a lower temperature to minimize potential degradation and slow down tautomerization.[7]

Data Presentation

Table 1: Influence of Solvent on the Enol Content of Ethyl Acetoacetate at Room Temperature.

SolventDielectric Constant (ε)% Enol Form
Hexane1.9~46%
Carbon Tetrachloride2.2~33%
Benzene2.3~19%
Chloroform4.8~15%
Acetone20.7~7%
Methanol32.7~8%
Water80.1~0.4%

Note: The exact percentages can vary with temperature and concentration. This table provides a general trend. The data indicates that non-polar solvents favor the enol form, while polar solvents favor the keto form.[8][9]

Experimental Protocols

Protocol 1: NMR Analysis of Keto-Enol Tautomerism in Ethyl Acetoacetate

  • Sample Preparation: Dissolve approximately 20 mg of ethyl acetoacetate in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Identify the characteristic signals for the keto form: a singlet for the α-CH₂ protons and a quartet and triplet for the ethyl group.

    • Identify the characteristic signals for the enol form: a singlet for the vinyl =CH- proton and a distinct quartet and triplet for the ethyl group, along with a broad signal for the enolic -OH.[15]

    • Integrate the area of a unique proton signal for each tautomer (e.g., the α-CH₂ of the keto form and the =CH- of the enol form).

    • Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] x 100

Protocol 2: Purification of a β-Keto Ester by Flash Column Chromatography with Deactivated Silica

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Carefully pack a chromatography column with the deactivated silica slurry.

  • Eluent Preparation: Prepare your eluent system (e.g., a mixture of hexane and ethyl acetate) and add 1% triethylamine to it.

  • Sample Loading: Dissolve your crude β-keto ester in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing eluent, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Visualizations

Caption: Equilibrium between the keto and enol forms of a β-keto ester.

Troubleshooting_Workflow Troubleshooting Purification Issues Start Purification Problem (e.g., multiple spots, bad peaks) IsTautomerism Confirm Tautomerism (NMR, variable TLC) Start->IsTautomerism ChromatographyIssue Chromatography Problem? IsTautomerism->ChromatographyIssue Yes ConsiderAlternative Consider Alternative Purification Method IsTautomerism->ConsiderAlternative No AdjustMethod Adjust Chromatographic Method ChromatographyIssue->AdjustMethod Yes Degradation Compound Degradation? ChromatographyIssue->Degradation No Success Successful Purification AdjustMethod->Success Degradation->ConsiderAlternative No DeactivateSilica Use Deactivated Silica or Alternative Phase Degradation->DeactivateSilica Yes DeactivateSilica->Success

Caption: A workflow for troubleshooting purification problems with β-keto esters.

Purification_Strategy Choosing a Purification Strategy Start Crude β-Keto Ester TLC_Analysis Initial TLC Analysis Start->TLC_Analysis MultipleSpots Multiple Spots Observed? TLC_Analysis->MultipleSpots SingleSpot Standard Column Chromatography MultipleSpots->SingleSpot No TautomersSuspected Tautomers Suspected? MultipleSpots->TautomersSuspected Yes Impurity Purify as usual TautomersSuspected->Impurity No ModifyChromatography Modified Chromatography: - Deactivated Silica - Altered Mobile Phase (pH) - Different Stationary Phase TautomersSuspected->ModifyChromatography Yes OtherMethods Consider: - Distillation - Recrystallization TautomersSuspected->OtherMethods Consider

Caption: A decision tree for selecting a purification strategy for β-keto esters.

References

Technical Support Center: Base Selection for Reactions Involving Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the appropriate selection of a base for reactions involving Ethyl 3-oxotetradecanoate, a β-keto ester. The content is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I want to perform a "Claisen-like" condensation with this compound. Which base should I choose?

A1: The reaction you are likely planning is not a standard Claisen condensation, which typically involves the self-condensation of simple esters. This compound is a β-keto ester, and its reaction will proceed via the deprotonation of the highly acidic α-hydrogen located between the two carbonyl groups. The resulting enolate can then act as a nucleophile. For this initial deprotonation, sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base. It is crucial to use an alkoxide base that matches the alkoxy group of the ester to prevent transesterification.[1][2][3]

Q2: Why is the α-hydrogen of this compound so acidic?

A2: The α-hydrogens on the carbon situated between the ketone and ester carbonyl groups are significantly more acidic (pKa ≈ 11) than the α-hydrogens of a simple ester (pKa ≈ 25).[4] This increased acidity is due to the formation of a highly stabilized conjugate base (enolate) where the negative charge is delocalized over both carbonyl oxygen atoms.

Q3: Can I use a stronger base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH)?

A3: Yes, strong, non-nucleophilic bases like LDA or NaH can be used to deprotonate this compound.[5][6] These bases offer the advantage of rapid and irreversible deprotonation, which can be beneficial in certain applications, such as directed alkylations, to avoid side reactions.[5][6]

Q4: What are the potential side reactions when choosing a base for my reaction with this compound?

A4: The primary side reactions to be aware of are:

  • Transesterification: This occurs if the alkoxide base used has a different alkyl group than the ester. For example, using sodium methoxide with this compound would lead to the formation of Mthis compound.[1][3]

  • Saponification (Hydrolysis): Using hydroxide bases (e.g., NaOH, KOH) can lead to the hydrolysis of the ester group, forming a carboxylate salt, which is generally undesirable.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete deprotonation of the β-keto ester.Ensure you are using at least one full equivalent of the base, as the deprotonation of the product drives the reaction.[4][7] Consider switching to a stronger, non-nucleophilic base like NaH or LDA for complete enolate formation.
Presence of Transesterification Products The alkoxide base used does not match the ester's alkoxy group.Always use an alkoxide base with the same alkyl group as your ester (e.g., sodium ethoxide for ethyl esters).[1][2]
Formation of Carboxylate Byproducts Presence of water or use of a hydroxide base.Ensure your reaction is conducted under anhydrous conditions and avoid hydroxide bases. Use an alkoxide base instead.[1][3]
Complex Product Mixture in a Crossed Reaction Both reactants can be enolized by the base.Use a strong, non-nucleophilic base like LDA to completely deprotonate one reactant (the β-keto ester) before adding the second electrophilic reactant.

Data Presentation: Comparison of Common Bases

Base pKa of Conjugate Acid Advantages Disadvantages
Sodium Ethoxide (NaOEt) ~16 (Ethanol)Cost-effective; suitable for generating a sufficient concentration of the enolate.[8][9]Equilibrium with the starting material; can participate in transesterification if not matched with the ester.[1]
Sodium Hydride (NaH) ~36 (H₂)Irreversible deprotonation; non-nucleophilic; the only byproduct is hydrogen gas.[5][6]Can be slow to react; requires careful handling due to its pyrophoric nature.[6]
Lithium Diisopropylamide (LDA) ~36 (Diisopropylamine)Very strong, non-nucleophilic, and sterically hindered base; provides rapid and complete enolate formation.[6]Must be prepared fresh or titrated before use; requires low temperatures.

Experimental Protocols

General Protocol for the Alkylation of this compound

This protocol is a general guideline for the alkylation of a β-keto ester, a common reaction involving the principles discussed.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Carefully add one equivalent of sodium metal to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

  • Substrate Addition: To the freshly prepared sodium ethoxide solution, add one equivalent of this compound dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add one equivalent of the desired alkyl halide (e.g., iodomethane, benzyl bromide) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Product Yield check_base Check Base Stoichiometry (≥1 equivalent?) start->check_base check_side_products Analyze Byproducts (TLC, GC-MS, NMR) start->check_side_products check_base->check_side_products Yes incomplete_deprotonation Incomplete Deprotonation check_base->incomplete_deprotonation No transesterification Transesterification Detected check_side_products->transesterification Different ester found hydrolysis Hydrolysis Detected check_side_products->hydrolysis Carboxylate found solution1 Increase base to >1 eq. or use stronger base (NaH, LDA) incomplete_deprotonation->solution1 solution2 Ensure alkoxide base matches ester group transesterification->solution2 solution3 Use anhydrous conditions and non-hydroxide base hydrolysis->solution3

References

Column chromatography conditions for purifying Ethyl 3-oxotetradecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the column chromatography purification of Ethyl 3-oxotetradecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A2: Silica gel is the most commonly used stationary phase for purifying β-keto esters like this compound. However, due to the slightly acidic nature of silica gel, which can sometimes cause degradation of sensitive compounds, neutral alumina can be considered as an alternative.[1]

Q2: What mobile phase system is recommended for this purification?

A2: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is the standard choice.[1] It is highly recommended to first optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[2] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing its concentration, is typically employed for effective separation.[1][3]

Q3: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?

A3: β-keto esters can be sensitive to the acidic nature of standard silica gel, which may lead to hydrolysis.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine (TEA). This is done by preparing a slurry of the silica gel in a solvent containing a small amount of triethylamine before packing the column. Alternatively, switching to a neutral stationary phase like alumina can prevent degradation.[1]

Q4: I am observing a broad or streaking spot for my compound on the TLC plate and in the column fractions. What could be the cause?

A4: Broad or streaking spots for β-keto esters are often due to keto-enol tautomerism.[1][4] The presence of these two rapidly interconverting isomers can lead to poor separation and band broadening.[1][5] While this is an inherent property of the molecule, ensuring a well-packed column, maintaining a consistent solvent flow, and avoiding overloading the column can help improve the peak shape.[1]

Q5: How should I load my crude sample onto the column if it's not very soluble in the initial non-polar mobile phase?

A5: If your crude mixture does not dissolve well in the initial solvent system (e.g., high hexane concentration), you should use the "dry loading" method.[2][6] This involves dissolving your crude product in a volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel, and evaporating the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[1][7][8] This technique prevents solubility issues and often leads to better separation than wet loading with a strong, incompatible solvent.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product does not elute from the column. The mobile phase is not polar enough.Gradually and systematically increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[1]
Product elutes too quickly, co-eluting with impurities. The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase. Start the elution with a less polar mixture (e.g., higher percentage of hexane).[1]
All fractions are mixed, despite a good separation on TLC. 1. Column Overloading: Too much sample was loaded for the amount of silica gel. 2. Poor Column Packing: The silica bed is not uniform, leading to channeling. 3. On-Column Degradation: The compound is degrading during the long elution time.[6]1. Use a larger column with more silica gel or reduce the amount of crude material. 2. Repack the column carefully, ensuring a uniform and compact bed without air bubbles. 3. Consider deactivating the silica gel with triethylamine or switching to alumina.[1]
Compound streaks or "tails" down the column. 1. Keto-enol tautomerism. [1] 2. Column Overloading. 3. Inappropriate Solvent System: The compound may have limited solubility in the mobile phase.1. This is an inherent property, but a well-packed column and consistent flow can minimize the effect.[1] 2. Reduce the sample load. 3. Re-evaluate the solvent system with TLC. Sometimes adding a very small amount of a modifier like acetic acid can help, but its compatibility must be tested first.[1]
No product is recovered from any fraction. 1. Compound decomposed on the column. [6] 2. Elution with the solvent front: The initial mobile phase was too polar. 3. Fractions are too dilute to detect by TLC. 1. Test the stability of your compound on a small amount of silica gel before running the column.[6] 2. Check the very first fractions collected.[6] 3. Combine and concentrate the fractions where you expected the product to elute and re-analyze by TLC.[6]

Experimental Protocol: Purification of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. TLC Analysis & Mobile Phase Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • The ideal solvent system is one that provides a retention factor (Rf) of ~0.3 for this compound and good separation from impurities.

2. Column Preparation:

  • Select an appropriate size glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1-2 cm).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure an even, compact bed without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.[1]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approx. 1-2 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Apply gentle air pressure (if performing flash chromatography) to begin elution.

  • Start collecting the eluate in separate fractions (e.g., in test tubes).

  • If a gradient elution is required, gradually increase the polarity of the mobile phase according to the separation needs identified by TLC.

Example Gradient Elution Plan:

StepHexane (%)Ethyl Acetate (%)Purpose
1955Elution of non-polar impurities.
29010Elution of the target compound, this compound.
38020Elution of slightly more polar impurities.
45050Column flush to elute highly polar impurities.

This table is an example; the actual gradient should be optimized based on TLC analysis.[1]

5. Monitoring and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Troubleshooting Workflow

G start Start Purification tlc Run TLC to find optimal solvent system (Rf ≈ 0.3) start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load sample (Dry loading preferred) pack_column->load_sample elute Elute with gradient & collect fractions load_sample->elute monitor Monitor fractions with TLC elute->monitor outcome Evaluate Separation monitor->outcome success Pure Product Isolated outcome->success Good Separation problem Problem Detected outcome->problem Poor Separation no_elution Product not eluting? problem->no_elution too_fast Product eluting too fast? problem->too_fast streaking Broad peaks / Streaking? problem->streaking no_elution->too_fast No increase_polarity Increase mobile phase polarity no_elution->increase_polarity Yes too_fast->streaking No decrease_polarity Decrease mobile phase polarity too_fast->decrease_polarity Yes check_packing Check for degradation. Consider deactivating silica or using alumina. streaking->check_packing Yes increase_polarity->elute decrease_polarity->elute check_packing->pack_column

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Monitoring Reactions of Ethyl 3-oxotetradecanoate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of chemical reactions involving Ethyl 3-oxotetradecanoate using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A good starting point for developing a mobile phase for this compound, a moderately polar β-keto ester, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate.[2] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the starting material to allow for clear separation from the product.[3]

Q2: How can I visualize this compound on a TLC plate?

This compound is not colored and likely does not absorb UV light strongly unless it is part of a larger conjugated system. Therefore, a chemical stain is generally required for visualization.[4][5] Potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with the enol form of the β-keto ester, appearing as a yellow or brown spot on a purple background.[6][7] Other general stains like p-anisaldehyde or phosphomolybdic acid can also be effective.[1][6]

Q3: My spots are streaking or appearing as elongated bands. What could be the cause and how can I fix it?

Streaking of β-keto esters like this compound on silica gel TLC plates is a common issue and can be attributed to a few factors:

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. These two forms can have slightly different polarities and may interconvert during the chromatography process, leading to a streak rather than a distinct spot.[8] While difficult to eliminate completely, ensuring the TLC plate is run promptly after spotting and in a well-saturated chamber can help minimize this effect.

  • Sample Overloading: Applying too much sample to the TLC plate can cause streaking.[9] Prepare a dilute solution of your reaction mixture for spotting.

  • Acidic Silica Gel: Standard silica gel is slightly acidic, which can sometimes cause degradation or unwanted reactions with sensitive compounds like β-keto esters. While less common for simple monitoring, if you suspect this is an issue, you can use TLC plates with a neutral stationary phase like alumina or add a small amount of a basic modifier like triethylamine (e.g., 0.1%) to the mobile phase.

Q4: The Rf values for my starting material and product are too close to distinguish. What should I do?

If the spots for your starting material and product are not well-separated, you need to adjust the polarity of your mobile phase.

  • If the Rf values are too high (spots are near the solvent front): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

  • If the Rf values are too low (spots are near the baseline): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent.

Experiment with different solvent ratios to achieve optimal separation. Using a "cospot," where you spot both the starting material and the reaction mixture in the same lane, can help to confirm if two spots with similar Rf values are indeed different compounds.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered when monitoring reactions of this compound by TLC.

Problem Possible Cause(s) Solution(s)
No spots are visible after staining. 1. The concentration of the sample is too low. 2. The chosen stain is not suitable for visualizing β-keto esters. 3. The compound may have evaporated from the plate if it is volatile.1. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[10] 2. Try a different, more general stain like potassium permanganate or p-anisaldehyde.[6][7] 3. Visualize the plate immediately after development.
The solvent front is uneven. 1. The TLC plate was not placed level in the developing chamber. 2. The edge of the TLC plate is touching the filter paper or the side of the chamber. 3. The silica gel on the plate is chipped or uneven at the bottom.1. Ensure the chamber is on a flat surface and the plate is placed vertically. 2. Carefully place the plate in the center of the chamber, away from the walls and filter paper.[11] 3. Use a new, undamaged TLC plate.
The spots are very large. 1. The initial spot applied to the plate was too large. 2. The sample was too concentrated.1. Use a fine capillary tube to apply a small spot (1-2 mm in diameter).[9] 2. Dilute your sample before spotting.
Unexpected spots appear on the TLC plate. 1. Contamination of the TLC plate during handling. 2. The reaction has produced unexpected side products.1. Handle the TLC plate only by the edges to avoid transferring oils from your fingers. 2. This may indicate a need to re-evaluate your reaction conditions.

Table 1: Recommended Mobile Phase Systems for TLC of this compound and Compounds of Similar Polarity

Mobile Phase Composition (v/v)Typical Rf RangeNotes
9:1 Hexane / Ethyl Acetate0.1 - 0.3Good for initial trials to see if the compound moves off the baseline.
8:2 Hexane / Ethyl Acetate0.2 - 0.5A common starting point for achieving good separation.
7:3 Hexane / Ethyl Acetate0.4 - 0.7Suitable if the compound is more polar or if better separation from non-polar impurities is needed.[2]
Dichloromethane0.3 - 0.6Can be used as an alternative to hexane/ethyl acetate mixtures.

Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Preparation and Running of a TLC Plate for Reaction Monitoring

  • Prepare the Developing Chamber:

    • Cut a piece of filter paper and place it inside a TLC developing chamber.

    • Add the chosen mobile phase to a depth of about 0.5 cm, ensuring it is below the origin line of the TLC plate.[3]

    • Close the chamber and gently swirl to saturate the filter paper and the chamber atmosphere with solvent vapors. Allow the chamber to equilibrate for at least 5-10 minutes.[11]

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[4]

    • Mark three small, evenly spaced ticks on the origin line for spotting the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the TLC Plate:

    • Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a clean capillary tube for each sample, carefully and briefly touch the tip to the appropriate tick mark on the origin line to create a small spot (1-2 mm in diameter).[9]

    • For the co-spot, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it.[3]

    • Allow the spots to dry completely before placing the plate in the developing chamber.

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[4]

    • Close the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[3]

    • Immediately mark the position of the solvent front with a pencil.[12]

    • Allow the plate to air dry completely in a fume hood.

Protocol 2: Visualization of the TLC Plate using Potassium Permanganate Stain

  • Prepare the Staining Solution:

    • A typical potassium permanganate stain solution consists of KMnO₄ (1.5 g), K₂CO₃ (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. (Caution: Potassium permanganate is a strong oxidizing agent).

  • Stain the Plate:

    • Once the TLC plate is completely dry, carefully dip it into the potassium permanganate stain solution for a few seconds using forceps.

    • Remove the plate and wipe off any excess stain from the back with a paper towel.

  • Develop the Spots:

    • Gently warm the plate with a heat gun. The background will turn purple, and compounds that react with the permanganate will appear as yellow, brown, or white spots.[6]

    • Circle the visible spots with a pencil immediately, as the colors may fade over time.

  • Calculate Rf Values:

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co, RM) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate stain_plate Stain Plate (e.g., KMnO4) dry_plate->stain_plate analyze_spots Analyze Spots & Calculate Rf stain_plate->analyze_spots

Caption: Experimental workflow for monitoring a reaction using TLC.

TLC_Troubleshooting cluster_streaking Spot Issues cluster_separation Separation Issues cluster_visibility Visibility Issues start Problem with TLC Result streaking Spots are streaking? start->streaking poor_sep Poor separation? start->poor_sep no_spots No spots visible? start->no_spots overloading Decrease Sample Concentration streaking->overloading Yes tautomerism Minimize time between spotting & running streaking->tautomerism Yes rf_high Rf too high? poor_sep->rf_high Yes decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity Yes increase_polarity Increase Mobile Phase Polarity rf_high->increase_polarity No low_conc Increase Sample Concentration no_spots->low_conc Yes change_stain Try a Different Stain no_spots->change_stain Yes

Caption: Troubleshooting decision tree for common TLC problems.

References

Validation & Comparative

A Comparative Guide to Ethyl 3-Oxotetradecanoate and Methyl 3-Oxotetradecanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Among the versatile building blocks available to chemists, β-keto esters stand out for their utility in constructing complex molecular architectures. This guide provides an in-depth comparison of two homologous β-keto esters: ethyl 3-oxotetradecanoate and mthis compound. Both compounds serve as valuable precursors in the synthesis of pharmaceuticals and other fine chemicals, leveraging the reactivity of their dicarbonyl moiety. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their physicochemical properties, comparative reactivity, and synthetic applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of a reagent is crucial for experimental design, including solvent selection, reaction temperature, and purification methods. The following table summarizes the key physicochemical properties of this compound and mthis compound.

PropertyThis compoundMthis compound
CAS Number 74124-22-422348-97-6[1]
Molecular Formula C₁₆H₃₀O₃[2]C₁₅H₂₈O₃[3]
Molecular Weight 270.41 g/mol [2]256.38 g/mol [1]
Appearance -Colorless to light yellow liquid or solid[1][4]
Boiling Point 173-175 °C at 10 Torr[2]~133 °C[4] / 296.9 °C at 760 mmHg[1]
Melting Point -~ -14 °C[4] / 29-30 °C[1]
Density 0.922 ± 0.06 g/cm³ (Predicted)[2]~0.90 g/cm³[4] / 0.926 g/cm³[1]
Flash Point 126.8 °C[2]121.5 °C[1]
Solubility -Soluble in ethanol, ether, and most organic solvents[4]

Comparative Reactivity and Performance

The primary difference in reactivity between ethyl and mthis compound stems from the nature of the ester group. While electronically similar, the ethyl group is sterically larger than the methyl group. This seemingly minor difference can influence reaction kinetics and, in some cases, product distribution.

Enolate Formation and Acidity: The acidity of the α-protons, nestled between the two carbonyl groups, is a key feature of β-keto esters. Both esters readily form enolates in the presence of a suitable base, which is the cornerstone of their utility in C-C bond formation. The electronic effect of the methyl versus ethyl group on the pKa of the α-protons is generally considered negligible.

Steric Hindrance: The bulkier ethyl group in this compound can impart greater steric hindrance compared to the methyl group. This can lead to slightly slower reaction rates in transformations involving nucleophilic attack at the ester carbonyl or reactions at the α-carbon with sterically demanding electrophiles. For instance, in alkylation and acylation reactions, particularly with bulky reagents, mthis compound may exhibit faster kinetics.[5]

Hydrolysis: The rate of ester hydrolysis, whether under acidic or basic conditions, can also be influenced by the ester group. Generally, ethyl esters hydrolyze at a slightly slower rate than their methyl counterparts due to the increased steric hindrance around the carbonyl group.[5] This could be an advantageous property in synthetic sequences where the ester moiety needs to be preserved during other transformations.

Key Synthetic Applications and Experimental Protocols

Both ethyl and mthis compound are valuable intermediates in a variety of synthetic transformations. Below are detailed experimental protocols for some of their key applications.

Claisen Condensation for the Synthesis of β-Keto Esters

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters.[6] The general mechanism involves the base-mediated condensation of two ester molecules.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ester1 Ethyl Laurate Product This compound Ester1->Product Ester2 Ethyl Acetate Ester2->Product Base Sodium Ethoxide (NaOEt) Base->Product Base-catalyzed condensation

Caption: Workflow for the synthesis of this compound via Claisen condensation.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Ethyl laurate

    • Ethyl acetate

    • Sodium ethoxide

    • Anhydrous ethanol

    • Diethyl ether

    • Aqueous hydrochloric acid (e.g., 1 M)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

    • To the stirred solution, add a mixture of ethyl laurate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Alkylation of the α-Carbon

The acidic α-protons of β-keto esters allow for their deprotonation to form a nucleophilic enolate, which can be alkylated with various electrophiles.

cluster_start Starting Material cluster_steps Reaction Steps cluster_end Product Start This compound Enolate Enolate Formation (Base, e.g., NaOEt) Start->Enolate Alkylation Alkylation (Alkyl Halide, R-X) Enolate->Alkylation Product α-Alkylated Product Alkylation->Product

Caption: General workflow for the α-alkylation of this compound.

Experimental Protocol: α-Methylation of this compound

  • Materials:

    • This compound

    • Sodium ethoxide

    • Methyl iodide

    • Anhydrous ethanol

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise to the stirred solution at room temperature.

    • Stir the mixture for 30 minutes to ensure complete enolate formation.

    • Cool the reaction mixture to 0 °C in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of Heterocyclic Compounds: Quinolines

β-Keto esters are key precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in many pharmaceuticals. For example, they can be used in the Conrad-Limpach synthesis of 4-hydroxyquinolines.

cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Ketoester This compound Condensation Condensation Ketoester->Condensation Aniline Aniline Aniline->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Product 4-Hydroxy-2-undecylquinoline Cyclization->Product

Caption: Synthetic pathway to a quinoline derivative from this compound.

Experimental Protocol: Synthesis of 4-Hydroxy-2-undecylquinoline

  • Materials:

    • This compound

    • Aniline

    • Dowtherm A (or other high-boiling solvent)

    • Ethanol

    • Aqueous sodium hydroxide (e.g., 10%)

  • Procedure:

    • In a round-bottom flask, mix this compound (1.0 equivalent) and aniline (1.0 equivalent). A catalytic amount of acid (e.g., a drop of acetic acid) can be added.

    • Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours to form the intermediate enamine. Water is evolved during this step.

    • In a separate flask, heat Dowtherm A to approximately 250 °C.

    • Add the crude enamine dropwise to the hot Dowtherm A.

    • Maintain the temperature for 15-30 minutes to effect cyclization.

    • Cool the reaction mixture and add hexane to precipitate the crude product.

    • Filter the solid and wash with hexane.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified 4-hydroxy-2-undecylquinoline.

Conclusion

Both this compound and mthis compound are highly valuable and versatile intermediates in organic synthesis, with broad applications in drug discovery and development. Their chemical reactivity is largely dictated by the characteristic properties of β-keto esters. The primary distinguishing factor is the steric bulk of the ester group, with the ethyl group imparting slightly greater steric hindrance. This can result in marginally slower reaction rates for certain transformations compared to the methyl analogue.

For reactions where steric hindrance is a critical factor, mthis compound may offer a slight kinetic advantage. Conversely, the slightly slower hydrolysis rate of this compound could be beneficial in syntheses where the ester functionality needs to be more robust. Ultimately, the choice between these two reagents will depend on the specific context of the synthesis, including the nature of other reactants, desired reaction kinetics, and economic considerations. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision for their synthetic endeavors.

References

Comparative Reactivity of Long-Chain Beta-Keto Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of three common long-chain beta-keto esters: ethyl 2-dodecanoylacetate, methyl 2-hexadecanoylacetate, and tert-butyl 2-octadecanoylacetate. The comparison focuses on three key reactions pivotal in synthetic chemistry: hydrolysis, alkylation, and decarboxylation. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate substrate and reaction conditions for their synthetic needs by providing a clear comparison based on established chemical principles and including detailed experimental protocols.

Factors Influencing Reactivity

The reactivity of beta-keto esters is primarily governed by two key factors: electronic effects and steric hindrance. The interplay of these factors determines the susceptibility of the ester to nucleophilic attack and the acidity of its α-protons.

Electronic Effects: The ester group exerts an electron-withdrawing inductive effect, which increases the acidity of the α-protons. This is a crucial factor in enolate formation, a key step in alkylation reactions.

Steric Hindrance: The bulkiness of the ester's alkyl group (R') and the long acyl chain (R) can significantly hinder the approach of nucleophiles to the electrophilic carbonyl carbon and the α-carbon. This steric hindrance plays a major role in the rates of hydrolysis and alkylation.

Comparative Reactivity Analysis

The following sections compare the expected reactivity of the selected long-chain beta-keto esters in hydrolysis, alkylation, and decarboxylation. The relative reactivities are estimated based on established principles of organic chemistry.

Hydrolysis

Ester hydrolysis is a fundamental reaction that converts esters to carboxylic acids. In the case of beta-keto esters, this reaction is the first step towards decarboxylation. The rate of hydrolysis is highly dependent on the steric hindrance around the carbonyl group of the ester.

Table 1: Comparative Rates of Hydrolysis of Long-Chain Beta-Keto Esters

Beta-Keto EsterAcyl Chain (R)Ester Group (R')Influencing FactorsExpected Relative Rate of Hydrolysis
Ethyl 2-dodecanoylacetateC11H23EthylModerate steric hindranceModerate
Methyl 2-hexadecanoylacetateC15H31MethylLow steric hindranceFast
Tert-butyl 2-octadecanoylacetateC17H35Tert-butylHigh steric hindranceSlow

The methyl ester is expected to hydrolyze the fastest due to the minimal steric hindrance of the methyl group. The ethyl ester will be slightly slower, while the tert-butyl ester will be significantly more resistant to hydrolysis due to the bulky tert-butyl group, which effectively shields the carbonyl carbon from nucleophilic attack.[1][2]

Alkylation

Alkylation of beta-keto esters proceeds via the formation of an enolate at the α-carbon, which then acts as a nucleophile. The ease of enolate formation and the accessibility of the α-carbon to electrophiles are the primary determinants of alkylation efficiency.

Table 2: Comparative Yields of Alkylation of Long-Chain Beta-Keto Esters

Beta-Keto EsterAcyl Chain (R)Ester Group (R')Influencing FactorsExpected Relative Alkylation Yield
Ethyl 2-dodecanoylacetateC11H23EthylModerate steric hindrance at the α-carbon.Good
Methyl 2-hexadecanoylacetateC15H31MethylLower steric hindrance compared to the ethyl ester.Very Good
Tert-butyl 2-octadecanoylacetateC17H35Tert-butylSignificant steric hindrance from the tert-butyl group may slightly hinder the approach of the electrophile.Good

All three esters are expected to give good to very good yields in alkylation reactions due to the acidity of the α-protons.[3] The methyl ester may provide slightly higher yields or faster reaction rates due to less steric congestion around the reactive center. While the tert-butyl group is bulky, its steric effect is more pronounced at the ester carbonyl than at the α-carbon, still allowing for efficient alkylation.[4]

Decarboxylation

Decarboxylation is the loss of carbon dioxide from the beta-keto acid, which is formed upon hydrolysis of the beta-keto ester. The reaction proceeds through a cyclic transition state and is generally facile for beta-keto acids upon heating.[5][6][7][8]

Table 3: Comparative Rates of Decarboxylation of the Corresponding Beta-Keto Acids

Beta-Keto Ester (precursor)Acyl Chain (R)Influencing FactorsExpected Relative Rate of Decarboxylation
Ethyl 2-dodecanoylacetateC11H23The rate is primarily dependent on the stability of the enol intermediate. The long alkyl chain has a minor electronic effect.Fast
Methyl 2-hexadecanoylacetateC15H31Similar to the above, the long alkyl chain has a minimal impact on the rate.Fast
Tert-butyl 2-octadecanoylacetateC17H35The length of the alkyl chain has a negligible effect on the fundamental decarboxylation mechanism.Fast

Once the beta-keto acid is formed, the rate of decarboxylation is largely independent of the original ester group. The reaction is primarily driven by the formation of a stable enol intermediate and the release of gaseous carbon dioxide. The long alkyl chains in all three cases are not expected to significantly alter the rate of this reaction.[9][10]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the specific long-chain beta-keto esters discussed in this guide.

Protocol 1: Base-Catalyzed Hydrolysis of a Long-Chain Beta-Keto Ester

Objective: To hydrolyze a long-chain beta-keto ester to its corresponding beta-keto acid.

Materials:

  • Long-chain beta-keto ester (e.g., ethyl 2-dodecanoylacetate)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer and stir bar, heating mantle.

Procedure:

  • Dissolve the long-chain beta-keto ester (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aqueous NaOH solution (2-3 equivalents) to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the resulting beta-keto acid with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude beta-keto acid.

Protocol 2: Alkylation of a Long-Chain Beta-Keto Ester

Objective: To alkylate a long-chain beta-keto ester at the α-position.

Materials:

  • Long-chain beta-keto ester (e.g., methyl 2-hexadecanoylacetate)

  • Anhydrous ethanol or other suitable anhydrous solvent

  • Sodium ethoxide or another suitable base

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer and stir bar, inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add the long-chain beta-keto ester (1 equivalent) dropwise at room temperature.

  • Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Decarboxylation of a Long-Chain Beta-Keto Acid

Objective: To decarboxylate a long-chain beta-keto acid to the corresponding ketone.

Materials:

  • Long-chain beta-keto acid (obtained from Protocol 1)

  • Toluene or other high-boiling point solvent

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar.

Procedure:

  • Place the crude long-chain beta-keto acid in a round-bottom flask.

  • Add a high-boiling point solvent such as toluene (optional, can be done neat).

  • Heat the mixture to reflux (typically 110-150 °C) and monitor the evolution of carbon dioxide gas.

  • Continue heating until gas evolution ceases (typically 1-3 hours).

  • Monitor the reaction progress by TLC to confirm the formation of the ketone.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting crude ketone can be purified by distillation or column chromatography if necessary.

Factors Influencing Reactivity of Long-Chain Beta-Keto Esters

G Factors Influencing Reactivity of Long-Chain Beta-Keto Esters cluster_factors Influencing Factors cluster_reactions Key Reactions BKE Long-Chain Beta-Keto Ester R-CO-CH2-CO-OR' Steric Steric Hindrance BKE->Steric Size of R and R' Electronic Electronic Effects BKE->Electronic Inductive effect of -COOR' Hydrolysis Hydrolysis Steric->Hydrolysis Decreases rate Alkylation Alkylation Steric->Alkylation May decrease yield/rate Electronic->Alkylation Increases α-proton acidity, facilitating enolate formation Decarboxylation Decarboxylation (of derived β-keto acid) Hydrolysis->Decarboxylation Forms the required β-keto acid precursor

Caption: Factors impacting the reactivity of long-chain beta-keto esters.

Conclusion

The reactivity of long-chain beta-keto esters is a nuanced interplay of steric and electronic factors. For reactions sensitive to steric hindrance, such as hydrolysis, the choice of the ester group is critical, with the reactivity order being methyl > ethyl > tert-butyl. For reactions dependent on enolate formation, like alkylation, all three esters are effective, with minor differences in efficiency potentially arising from steric factors. The subsequent decarboxylation of the corresponding beta-keto acids is a facile process largely unaffected by the original ester group or the length of the acyl chain. This guide provides a framework for understanding these differences and practical protocols to aid in the rational design and execution of synthetic strategies involving these versatile building blocks.

References

Biological activity of Ethyl 3-oxotetradecanoate compared to other fatty acid esters.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Ethyl 3-oxotetradecanoate and Other Fatty Acid Esters

Introduction

Fatty acid esters (FAEs) are a diverse class of molecules that play crucial roles in various biological processes. Their chemical structures, characterized by a fatty acid linked to an alcohol, bestow upon them a range of activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide provides a comparative analysis of the biological activity of this compound, a β-keto ester, alongside other well-studied fatty acid esters. By presenting quantitative data, detailed experimental protocols, and illustrating relevant biological pathways, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

While direct experimental data for this compound is not extensively available in the current literature, its structural features as a β-keto ester suggest potential biological activities. β-keto esters are known to be reactive compounds and can participate in various biological interactions. For instance, some β-keto esters have been investigated for their ability to inhibit bacterial quorum sensing, a cell-to-cell communication process crucial for bacterial virulence. This guide will, therefore, draw comparisons with other FAEs for which there is established experimental evidence of biological activity.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of various fatty acid esters.

Table 1: Antimicrobial Activity of Fatty Acid Esters

Fatty Acid EsterMicroorganismActivity Metric (Unit)Value
Ethyl Lauroyl Arginate Staphylococcus aureusMIC (µg/mL)4 - 100[1]
Escherichia coliMIC (µg/mL)12[1]
Lauric Acid Monoesters Methicillin-resistant Staphylococcus aureus (MRSA)MIC (µl/mL)≤4[2][3]
Lauric Acid Staphylococcus aureusMIC (µg/mL)156[4]
cis-Oleic Acid Staphylococcus aureusMIC (mg/mL)25.0[5]
β-amyrin tetradecanoate Staphylococcus aureusMIC (mg/mL)100.0[5]

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Fatty Acid Esters

Fatty Acid EsterModelKey Findings
Methyl Palmitate LPS-stimulated RAW cellsDecreased nitric oxide release and TNF-α; increased IL-10[6]
Ethyl Palmitate Carrageenan-induced rat paw edemaReduction of paw edema and PGE2 levels[7]
Myristic Acid LPS-induced BV-2 microglial cellsInhibited inflammatory response via the NF-κB pathway[8]

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-10: Interleukin-10; PGE2: Prostaglandin E2; NF-κB: Nuclear Factor kappa B

Table 3: Cytotoxic Activity of Fatty Acid Esters

Fatty Acid EsterCell LineActivity Metric (Unit)Value
Ethyl Palmitate Human endometrial cancer cells (RL95-2)ED50 (µM) at 24h69.51[9]
Human endometrial cancer cells (HEC-1-A)ED50 (µM) at 48h56.89[9]
Palmitic Acid Human leukemic cells (MOLT-4)Apoptosis-inducing concentration (µg/mL)50[10]
t-Butyl Palmitate Adherent and suspension colon cancer cell lines-4-6 times more active than palmitic acid[11]
Amyl Palmitate Adherent and suspension colon cancer cell lines-4-6 times more active than palmitic acid[11]

ED50: Effective Dose, 50%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Protocol: Broth Microdilution Method [12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: The fatty acid ester is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the fatty acid ester at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Protocol: [7]

  • Animal Model: Male Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound (fatty acid ester) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol: [13]

  • Cell Culture: The target cancer cell line (e.g., HeLa, HepG2) is cultured in a suitable medium and seeded into a 96-well plate at a density of 5,000-10,000 cells per well. The plate is incubated for 24 hours to allow cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the fatty acid ester for a specified period (e.g., 24, 48, or 72 hours). A control group receives the vehicle only.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., dimethyl sulfoxide or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.

Mandatory Visualization

Bacterial Quorum Sensing Inhibition Pathway

Many fatty acids and their derivatives have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. The following diagram illustrates a generalized LuxI/LuxR-type QS system in Gram-negative bacteria and potential points of inhibition by fatty acid esters.

QuorumSensingInhibition cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment cluster_inhibition Inhibition by Fatty Acid Esters LuxI LuxI (Autoinducer Synthase) AHL AHL (Autoinducer) LuxI->AHL Synthesis LuxR LuxR (Transcriptional Regulator) LuxR_AHL LuxR-AHL Complex AHL->LuxR Binding AHL_out AHL AHL->AHL_out Diffusion QS_Genes Quorum Sensing Regulated Genes LuxR_AHL->QS_Genes Activation Virulence Virulence Factors & Biofilm Formation QS_Genes->Virulence Expression AHL_out->AHL Uptake Inhibitor Fatty Acid Ester (e.g., this compound) Inhibitor->LuxI Inhibition of Synthesis Inhibitor->LuxR Competitive Binding AntimicrobialWorkflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Perform Serial Dilution of Fatty Acid Ester serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Read Results (Visual Inspection/Spectrophotometer) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to Purity Validation of Ethyl 3-oxotetradecanoate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. Ethyl 3-oxotetradecanoate, a long-chain β-keto ester, presents unique analytical challenges due to its keto-enol tautomerism. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional chromatographic methods of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for determining the purity of this compound. This comparison is supported by experimental protocols and representative data to assist in the selection of the most appropriate analytical methodology.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity analysis of a representative long-chain β-keto ester, offering insights applicable to this compound.

ParameterQuantitative ¹H-NMR (qNMR)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Purity (%) >99.0% (with low uncertainty)>98%>98%
Principle Signal intensity is directly proportional to the number of proton nuclei.Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Primary Method Yes, traceable to SI units.No, requires a certified reference standard of the same compound.No, requires a certified reference standard of the same compound.
Accuracy High, independent of a specific reference standard for the analyte.High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision (%RSD) Excellent (<1%)Very Good (1-2%)Very Good (1-2%)
Selectivity High, based on unique chemical shifts of protons in the molecule.High, based on retention time.Moderate to High, based on retention time.
Analysis Time ~15-20 minutes per sample~20-30 minutes per sample~20-30 minutes per sample
Key Advantage Provides structural information and can quantify without a specific reference standard.Excellent for volatile impurities.Applicable to a wide range of non-volatile impurities.
Key Disadvantage Lower sensitivity than chromatographic methods; higher initial instrument cost.Not suitable for non-volatile or thermally labile impurities.Keto-enol tautomerism can lead to poor peak shape and inaccurate quantification if not properly addressed.

Experimental Protocols

Detailed methodologies for the purity determination of this compound using qNMR, GC-FID, and HPLC-UV are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (± 0.01 mg readability)

  • This compound sample

  • Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • Pulse Angle: 30-45°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation. A value of 30-60 seconds is often sufficient.

      • Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal from this compound. Due to the keto-enol tautomerism, it is crucial to select a signal that is representative of the entire molecule or the sum of signals from both tautomers. The ethyl ester signals (the quartet of the -CH₂- group and the triplet of the -CH₃ group) are often suitable as their chemical shifts are less affected by the tautomeric equilibrium.

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: The sample is vaporized and separated into its components in a heated column. A Flame Ionization Detector (FID) then generates a signal proportional to the amount of each component.

Instrumentation and Materials:

  • Gas chromatograph with FID

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • This compound sample

  • High-purity solvent (e.g., ethyl acetate)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the solvent at a concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity using the area percent method, assuming all components have a similar response factor with the FID.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the components between the two phases. A UV detector measures the absorbance of the components as they elute from the column.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • HPLC-UV Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (as the enol form has a UV chromophore).

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity using the area percent method. It is important to note that the keto-enol tautomerism can cause peak broadening or splitting. Method development may be required to achieve a single, sharp peak, for instance, by adjusting the mobile phase pH or temperature.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison cluster_qnmr qNMR Characteristics cluster_gc GC-FID Characteristics cluster_hplc HPLC-UV Characteristics Purity_Assessment Purity Assessment of This compound qNMR qNMR Purity_Assessment->qNMR GC_FID GC-FID Purity_Assessment->GC_FID HPLC_UV HPLC-UV Purity_Assessment->HPLC_UV qnmr_adv Advantage: - Primary Method - Structural Info qnmr_dis Disadvantage: - Lower Sensitivity gc_adv Advantage: - High Sensitivity for  Volatiles gc_dis Disadvantage: - For Volatile/Stable  Compounds Only hplc_adv Advantage: - Broad Applicability hplc_dis Disadvantage: - Tautomerism can  affect peak shape

Caption: Comparison of Analytical Techniques.

A Comparative Guide: HPLC-UV vs. GC-FID for Purity Assessment of Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Ethyl 3-oxotetradecanoate is paramount for the quality and safety of the final product. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two common analytical techniques for purity assessment. This guide provides an objective comparison of their performance for the analysis of this compound, supported by representative experimental data and detailed methodologies.

Principles of the Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a compound like this compound, a reversed-phase setup is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is driven by the analyte's polarity; less polar compounds interact more strongly with the stationary phase and thus elute later. The UV detector measures the absorbance of the eluting compounds at a specific wavelength. For this compound, the presence of the β-keto ester chromophore allows for detection by UV.

Gas Chromatography (GC-FID)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A carrier gas (mobile phase) transports the analyte through the column. The Flame Ionization Detector (FID) is a mass-sensitive detector that combusts the organic compounds eluting from the column in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms in the analyte. FID is a universal detector for organic compounds and is known for its high sensitivity and wide linear range.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and HPLC-UV are provided below. These protocols are based on the analysis of a similar compound, Ethyl 3-oxoheptanoate, and can be adapted and optimized for specific instrumentation and sample matrices.[1]

GC-FID Method
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Reagents:

    • Carrier Gas: Helium, high purity.[1]

    • FID Gases: Hydrogen and Air, high purity.[1]

    • Solvent: Ethyl acetate, high purity.[1]

    • Reference Standard: this compound.

  • Sample Preparation: Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Analysis: Inject the reference standard to determine the retention time. Inject the sample solution and calculate the purity based on the area percentage of the main peak relative to the total peak area.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Reagents:

    • Mobile Phase A: Water (HPLC grade).[1]

    • Mobile Phase B: Acetonitrile (HPLC grade).[1]

    • Solvent: Acetonitrile/Water mixture.

    • Reference Standard: this compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.[1]

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution starting from 60% Acetonitrile and increasing to 95% over 20 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the β-keto ester chromophore).

  • Analysis: Inject a standard solution to determine the retention time. Inject the sample solution and calculate the purity based on the area percentage of the main peak.[1]

Performance Comparison

Table 1: Comparison of Performance Parameters for HPLC-UV and GC-FID (based on FAMEs analysis) [2][3]

ParameterHPLC-UVGC-FID
Precision (Repeatability, %RSD) < 3%< 2%
Linearity (r²) > 0.99> 0.99
Sensitivity Limit of Quantification (LOQ) achievableHigh sensitivity, low LOQ achievable
Selectivity Good for polar and non-volatile impuritiesExcellent for volatile impurities
Sample Throughput Generally higherCan be lower due to longer run times
Destructive/Non-destructive Non-destructiveDestructive

Discussion of Advantages and Disadvantages

HPLC-UV

Advantages:

  • Versatility: Suitable for a wide range of compounds, including non-volatile and thermally labile impurities that may be present in the synthesis of this compound.

  • Non-destructive: The sample can be collected after analysis for further characterization if needed.

  • Simpler Sample Preparation: Generally requires simple dissolution of the sample in the mobile phase.

Disadvantages:

  • UV Detection Limitations: Requires the analyte and its impurities to have a UV chromophore. Impurities without a chromophore will not be detected.

  • Keto-Enol Tautomerism: β-keto esters like this compound can exist as keto-enol tautomers, which may lead to peak broadening or splitting in reversed-phase HPLC if the mobile phase pH is not carefully controlled.

  • Solvent Consumption: HPLC typically uses larger volumes of organic solvents compared to GC.

GC-FID

Advantages:

  • High Resolution and Efficiency: Capillary GC columns provide excellent separation of volatile compounds.

  • High Sensitivity: The FID is highly sensitive to hydrocarbons, making it ideal for detecting trace-level impurities.

  • Universal Detector for Organics: The FID responds to virtually all organic compounds, providing a more comprehensive impurity profile for volatile organic impurities.

Disadvantages:

  • Volatility Requirement: Only suitable for volatile and thermally stable compounds. Non-volatile impurities will not be detected.

  • Destructive Technique: The sample is combusted in the detector and cannot be recovered.

  • Potential for On-Column Reactions: The high temperatures used in the injector and column can potentially cause degradation or rearrangement of thermally sensitive molecules.

Potential Impurities in this compound Synthesis

This compound is typically synthesized via a Claisen condensation of ethyl laurate and ethyl acetate.[4] Potential impurities could include:

  • Unreacted starting materials: Ethyl laurate and ethyl acetate.

  • Self-condensation product of ethyl acetate: Ethyl acetoacetate.

  • Products of side reactions: Such as hydrolysis of the esters to their corresponding carboxylic acids (lauric acid and acetic acid) if water is present.

The choice between HPLC-UV and GC-FID will depend on the expected volatility and chromophoric properties of these potential impurities.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical process and selecting the appropriate technique, the following diagrams are provided.

Purity Assessment Workflow cluster_0 HPLC-UV Workflow cluster_1 GC-FID Workflow hplc_sample Sample Preparation (Dissolution) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Analysis (Purity Calculation) hplc_detection->hplc_data gc_sample Sample Preparation (Dissolution) gc_injection GC Injection (Vaporization) gc_sample->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation gc_detection FID Detection (Combustion) gc_separation->gc_detection gc_data Data Analysis (Purity Calculation) gc_detection->gc_data Technique Selection Flowchart decision decision result result start Start: Purity Assessment of This compound q1 Are non-volatile or thermally labile impurities expected? start->q1 q3 Is high sensitivity for volatile impurities required? q1->q3 No hplc HPLC-UV is the preferred method q1->hplc Yes q2 Do all potential impurities have a UV chromophore? q2->hplc Yes consider_alt Consider alternative detectors (e.g., MS, ELSD) or complementary techniques q2->consider_alt No q3->q2 No gc GC-FID is the preferred method q3->gc Yes

References

Harnessing the Power of Lipophilicity: Advantages of Ethyl 3-oxotetradecanoate in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in organic synthesis is paramount to achieving desired molecular properties and optimizing reaction outcomes. Ethyl 3-oxotetradecanoate, a long-chain β-keto ester, offers distinct advantages in several named reactions, primarily driven by the lipophilic character imparted by its C11 alkyl chain. This guide provides a comparative analysis of this compound's performance in the Hantzsch Pyridine Synthesis, the Japp-Klingemann Reaction, and the Claisen Condensation, supported by experimental data and detailed protocols.

The long alkyl chain of this compound significantly influences the solubility of both the starting material and the resulting products, which can be advantageous in specific synthetic contexts, particularly in the synthesis of bioactive molecules designed to interact with lipophilic biological targets.

Hantzsch Pyridine Synthesis: Crafting Lipophilic Dihydropyridines

The Hantzsch pyridine synthesis is a cornerstone multicomponent reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their therapeutic applications, including as calcium channel blockers. The use of this compound and other long-chain β-keto esters in this reaction allows for the synthesis of highly lipophilic 1,4-DHP derivatives.[1] Such modifications are crucial for enhancing the interaction of these molecules with biological membranes and lipophilic binding sites within target proteins.

Comparative Performance of β-Keto Esters in Hantzsch Pyridine Synthesis

β-Keto EsterAldehydeNitrogen SourceSolventYield (%)Reference
This compound (and analogous long-chain esters)Various aromatic aldehydesAmmonium acetateEthanol60-80[1]
Ethyl acetoacetateBenzaldehydeAmmonium acetateEthanol~90Inferred from typical Hantzsch reaction yields
Methyl acetoacetateBenzaldehydeAmmonium acetateEthanol~85Inferred from typical Hantzsch reaction yields

While the yields with long-chain β-keto esters may be slightly lower than their short-chain counterparts, the ability to directly install a long lipophilic tail in a single step is a significant synthetic advantage, potentially simplifying purification and avoiding post-synthesis modification steps.

Experimental Protocol: Hantzsch Synthesis of a Lipophilic 1,4-Dihydropyridine

This protocol is adapted from general procedures for the Hantzsch synthesis and is applicable to long-chain β-keto esters like this compound.

Materials:

  • This compound (2 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (2 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reaction Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_outcome Outcome This compound This compound Mixing in Solvent Mixing in Solvent This compound->Mixing in Solvent Aldehyde Aldehyde Aldehyde->Mixing in Solvent Ammonia Source Ammonia Source Ammonia Source->Mixing in Solvent Reflux Reflux Mixing in Solvent->Reflux Lipophilic 1,4-DHP Lipophilic 1,4-DHP Reflux->Lipophilic 1,4-DHP Purification Purification Lipophilic 1,4-DHP->Purification

Hantzsch Synthesis Workflow

Japp-Klingemann Reaction: A Gateway to Lipophilic Indoles

The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-keto esters and aryl diazonium salts. These hydrazones are valuable intermediates, most notably in the Fischer indole synthesis. Employing this compound in this reaction provides a direct route to hydrazones bearing a long alkyl chain, which can then be cyclized to form highly lipophilic indole derivatives. Such indoles are of significant interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals.

Comparative Performance of β-Keto Esters in the Japp-Klingemann Reaction

β-Keto EsterAryl Diazonium SaltBaseSolventYield (%)
This compoundBenzenediazonium chlorideSodium acetateEthanol80-90 (Estimated)
Ethyl acetoacetateBenzenediazonium chlorideSodium acetateEthanol~90
Methyl acetoacetateBenzenediazonium chlorideSodium acetateEthanol~88

The long alkyl chain of this compound is not expected to significantly hinder the reaction, and high yields are anticipated, comparable to those of shorter-chain analogs. The primary advantage lies in the direct incorporation of a lipophilic moiety, facilitating the synthesis of indole derivatives with tailored physicochemical properties.

Experimental Protocol: Japp-Klingemann Reaction with this compound

Materials:

  • Aniline (10 mmol)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (10 mmol)

  • This compound (10 mmol)

  • Sodium Acetate (30 mmol)

  • Ethanol

Procedure:

Part A: Diazotization

  • Dissolve aniline (10 mmol) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, maintaining the temperature below 5 °C.

Part B: Coupling

  • In a separate flask, dissolve this compound (10 mmol) and sodium acetate (30 mmol) in ethanol.

  • Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution with vigorous stirring, keeping the temperature below 5 °C.

  • Stir the reaction mixture for 1-2 hours at 0-5 °C.

Part C: Work-up

  • Pour the reaction mixture into cold water to precipitate the hydrazone product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone.

Reaction Mechanism

Japp_Klingemann cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Enolate Enolate This compound->Enolate Base Aryl Diazonium Salt Aryl Diazonium Salt Base Base Azo Compound Azo Compound Enolate->Azo Compound + Aryl Diazonium Salt Hydrazone Hydrazone Azo Compound->Hydrazone Hydrolysis/Rearrangement

Japp-Klingemann Reaction Pathway

Claisen Condensation: Building Blocks for Complex Lipophilic Molecules

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction between two ester molecules, yielding a β-keto ester. The self-condensation of this compound would produce a long-chain β-keto ester with an even longer alkyl chain, a valuable precursor for synthesizing complex lipids, surfactants, or polymers. The increased lipophilicity of the product can be beneficial for its isolation from the reaction medium and for its application in non-polar environments.

Comparative Performance of Esters in Claisen Condensation

EsterBaseSolventYield (%)
This compoundSodium ethoxideEthanol70-80 (Estimated)
Ethyl acetateSodium ethoxideEthanol~75
Ethyl propanoateSodium ethoxideEthanol~70

The steric bulk of the long alkyl chain in this compound is not expected to significantly impede the Claisen condensation, and good yields are anticipated. The primary advantage is the direct synthesis of highly functionalized, long-chain molecules that would otherwise require multi-step synthetic routes.

Experimental Protocol: Claisen Condensation of this compound

Materials:

  • This compound (20 mmol)

  • Sodium ethoxide (10 mmol)

  • Anhydrous ethanol

  • Aqueous acid (e.g., HCl or H₂SO₄) for work-up

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol and sodium metal to generate sodium ethoxide in situ, or add commercial sodium ethoxide (10 mmol).

  • Add this compound (20 mmol) to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a dilute aqueous acid to neutralize the enolate.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-keto ester by vacuum distillation or column chromatography.

Logical Relationship in Claisen Condensation

Claisen_Condensation Ester (2 eq.) Ester (2 eq.) Enolate Formation Enolate Formation Ester (2 eq.)->Enolate Formation + Base Base Base Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack attacks another Ester Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Alkoxide Elimination of Alkoxide Tetrahedral Intermediate->Elimination of Alkoxide β-Keto Ester (Product) β-Keto Ester (Product) Elimination of Alkoxide->β-Keto Ester (Product) Acid Work-up Acid Work-up β-Keto Ester (Product)->Acid Work-up (as enolate)

Claisen Condensation Steps

References

A Comparative Guide to the Efficacy of Catalysts in Ethyl 3-oxotetradecanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-keto esters, such as Ethyl 3-oxotetradecanoate, is a fundamental transformation in organic chemistry, providing key intermediates for the synthesis of a wide range of pharmaceuticals and biologically active molecules. The choice of catalyst for this reaction is critical, directly impacting reaction efficiency, yield, and scalability. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed methodologies to inform catalyst selection in a research and development setting.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound and similar long-chain β-keto esters. The data is compiled from literature sources and provides a comparative overview of key reaction parameters.

Catalyst SystemStarting MaterialsTypical Reaction TimeTemperature (°C)Reported Yield (%)Notes
Sodium Ethoxide Ethyl dodecanoate, Ethyl acetate2 - 4 hours70 - 8075 - 85Classic Claisen condensation; requires stoichiometric base.
Magnesium Ethoxide Ethyl dodecanoate, Ethyl acetate3 - 5 hours80~80Offers good yields; often used for specific applications.
**Boron Trifluoride Etherate (BF₃·OEt₂) **Dodecanoyl chloride, Ethyl acetoacetate1 - 3 hours0 - 2580 - 90Lewis acid catalysis; milder conditions than strong bases.
Immobilized Lipase (e.g., Novozym® 435) Dodecanoic acid, Ethyl acetoacetate24 - 48 hours40 - 60>90Enzymatic transesterification; high selectivity and mild conditions.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are generalized based on standard laboratory practices for similar transformations.

Protocol 1: Sodium Ethoxide Catalyzed Claisen Condensation

This protocol describes the traditional Claisen condensation using a strong alkoxide base.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small pieces with stirring until the sodium is completely dissolved.

  • Reaction Setup: Equip the flask with a reflux condenser and a dropping funnel.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl dodecanoate and ethyl acetate dropwise at a controlled temperature (typically room temperature or slightly elevated).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the excess base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Protocol 2: Magnesium Ethoxide Catalyzed Claisen Condensation

This method utilizes magnesium ethoxide as the base for the condensation.

  • Catalyst Preparation: Magnesium ethoxide can be prepared in situ by reacting magnesium turnings with absolute ethanol in the presence of a catalytic amount of iodine.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the prepared magnesium ethoxide and a suitable solvent like toluene or THF.

  • Reactant Addition: A mixture of ethyl dodecanoate and ethyl acetate is added to the suspension of magnesium ethoxide.

  • Reaction Conditions: The reaction mixture is heated to reflux (around 80 °C) and stirred for 3-5 hours.

  • Work-up and Purification: The work-up and purification steps are similar to those described for the sodium ethoxide catalyzed reaction, involving acidic quench, extraction, and purification.

Protocol 3: BF₃·OEt₂ Catalyzed Acylation

This protocol employs a Lewis acid catalyst for the acylation reaction.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and under an inert atmosphere, dissolve ethyl acetoacetate in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂) via syringe.

  • Acylating Agent Addition: Add dodecanoyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (typically 1-3 hours) and then warm to room temperature.

  • Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography.

Protocol 4: Lipase-Catalyzed Transesterification

This protocol outlines an enzymatic approach to the synthesis.

  • Reaction Mixture: In a suitable flask, combine dodecanoic acid, ethyl acetoacetate, and an immobilized lipase (e.g., Novozym® 435) in a solvent-free system or in an appropriate organic solvent (e.g., toluene or hexane).

  • Reaction Conditions: Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle agitation (e.g., on an orbital shaker) for 24-48 hours.[1]

  • Catalyst Removal: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Purification: The reaction mixture is then purified, often by vacuum distillation or column chromatography, to isolate the this compound.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow and the catalytic mechanisms for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (Ester/Acid Chloride) Mixing Mix Reactants & Catalyst Reactants->Mixing Catalyst Select Catalyst (Base/Lewis Acid/Enzyme) Catalyst->Mixing Heating Apply Heat (if required) Mixing->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purify Product (Distillation/Chromatography) Extraction->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

A generalized experimental workflow for catalyst comparison.

Sodium_Ethoxide_Mechanism EA Ethyl Acetate (enolate precursor) Enolate Enolate of Ethyl Acetate EA->Enolate Deprotonation by NaOEt ED Ethyl Dodecanoate (electrophile) Tetrahedral Tetrahedral Intermediate ED->Tetrahedral NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Enolate->Tetrahedral Nucleophilic Attack Product This compound Tetrahedral->Product Elimination of Ethoxide Deprotonated_Product Deprotonated Product (stabilized enolate) Product->Deprotonated_Product Deprotonation by NaOEt Final_Product Final Product (after acidic workup) Deprotonated_Product->Final_Product Protonation

Mechanism of Sodium Ethoxide catalyzed Claisen condensation.

Lewis_Acid_Mechanism Acyl_Chloride Dodecanoyl Chloride Activated_Carbonyl Activated Acyl Chloride (complex with BF₃) Acyl_Chloride->Activated_Carbonyl EAA Ethyl Acetoacetate Enol Enol of EAA EAA->Enol Tautomerization BF3 BF₃·OEt₂ (Lewis Acid) BF3->Activated_Carbonyl Intermediate Intermediate Adduct Activated_Carbonyl->Intermediate Enol->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Proton Transfer & Loss of HCl/BF₃ Lipase_Mechanism Lipase Lipase Active Site (Ser-His-Asp) Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Dodecanoic_Acid Dodecanoic Acid Dodecanoic_Acid->Acyl_Enzyme Acylation of Serine Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Enzyme->Tetrahedral_Intermediate EAA Ethyl Acetoacetate EAA->Tetrahedral_Intermediate Nucleophilic Attack Product This compound Tetrahedral_Intermediate->Product Release of Product Regenerated_Lipase Regenerated Lipase Tetrahedral_Intermediate->Regenerated_Lipase Deacylation

References

Comparative Guide to the Structural Elucidation of Ethyl 3-oxotetradecanoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of Ethyl 3-oxotetradecanoate, a long-chain β-keto ester of interest in organic synthesis and drug discovery. We will explore three fundamental multicomponent reactions: the Hantzsch Pyridine Synthesis, the Knoevenagel Condensation, and the Biginelli Reaction. The objective is to furnish researchers with the necessary data and methodologies for the structural elucidation of the resulting heterocyclic and α,β-unsaturated compounds.

Introduction to Key Reactions

This compound, with its reactive β-keto ester moiety, is a versatile starting material for the synthesis of a variety of complex molecules. The Hantzsch, Knoevenagel, and Biginelli reactions are powerful one-pot multicomponent reactions that offer efficient pathways to highly functionalized products. Understanding the expected products and their spectral characteristics is crucial for reaction monitoring, purification, and structural confirmation.

  • Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of two equivalents of a β-keto ester, an aldehyde, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1][2]

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone, usually catalyzed by a weak base, to yield an α,β-unsaturated product.[3]

  • Biginelli Reaction: This acid-catalyzed three-component reaction between a β-keto ester, an aldehyde, and urea (or thiourea) produces dihydropyrimidinones (DHPMs).[4]

Comparative Data of Reaction Products

The following tables summarize the expected quantitative data for the products of the Hantzsch, Knoevenagel, and Biginelli reactions using this compound and a representative aromatic aldehyde (e.g., benzaldehyde).

Table 1: Product Yields and Reaction Conditions

ReactionProduct TypeTypical CatalystSolventReaction Time (h)Yield (%)
Hantzsch Pyridine Synthesis DihydropyridineNone (thermal) or Lewis/Brønsted AcidEthanol4 - 875 - 90
Knoevenagel Condensation α,β-Unsaturated EsterPiperidine/Acetic AcidToluene2 - 680 - 95
Biginelli Reaction DihydropyrimidinoneHCl or Lewis AcidEthanol3 - 670 - 85

Table 2: Comparative Spectroscopic Data of Reaction Products

Spectroscopic DataHantzsch Product (Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivative with C11H23 side chains)Knoevenagel Product (Ethyl 2-(phenylmethylidene)-3-oxotetradecanoate)Biginelli Product (Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative with C11H23 side chain)
¹H NMR (δ, ppm) ~7.1-7.3 (m, 5H, Ar-H), ~5.0 (s, 1H, H-4), ~3.5 (q, 4H, 2x -OCH₂CH₃), ~2.3 (s, 6H, 2x CH₃), ~1.2 (t, 6H, 2x -OCH₂CH₃), 0.88 (t, 6H, 2x terminal CH₃ of C₁₁H₂₃), 1.2-1.6 (m, 36H, 2x -(CH₂)₉-)~7.8 (s, 1H, =CH), ~7.3-7.5 (m, 5H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 2.7 (t, 2H, -CH₂CO-), 1.3 (t, 3H, -OCH₂CH₃), 0.88 (t, 3H, terminal CH₃ of C₁₁H₂₃), 1.2-1.6 (m, 18H, -(CH₂)₉-)~9.2 (s, 1H, NH), ~7.7 (s, 1H, NH), ~7.2-7.4 (m, 5H, Ar-H), ~5.2 (d, 1H, H-4), ~4.0 (q, 2H, -OCH₂CH₃), ~2.3 (s, 3H, CH₃), ~1.1 (t, 3H, -OCH₂CH₃), 0.88 (t, 3H, terminal CH₃ of C₁₁H₂₃), 1.2-1.6 (m, 18H, -(CH₂)₉-)
¹³C NMR (δ, ppm) ~167 (2x C=O), ~148 (2x C-2/6), ~145 (Ar C-ipso), ~128 (Ar CH), ~126 (Ar CH), ~104 (2x C-3/5), ~39 (C-4), ~60 (2x -OCH₂), ~20 (2x CH₃), ~14 (2x -OCH₂CH₃), ~32-22 (C₁₁H₂₃ carbons), ~14 (terminal CH₃ of C₁₁H₂₃)~195 (C=O), ~165 (C=O, ester), ~145 (=CH), ~135 (Ar C-ipso), ~130-128 (Ar CH), ~130 (C-2), ~61 (-OCH₂), ~40 (-CH₂CO-), ~32-22 (C₁₁H₂₃ carbons), ~14 (-OCH₂CH₃ and terminal CH₃ of C₁₁H₂₃)~165 (C=O, ester), ~152 (C=O, urea), ~148 (C-6), ~145 (Ar C-ipso), ~128-126 (Ar CH), ~100 (C-5), ~59 (-OCH₂), ~54 (C-4), ~32-22 (C₁₁H₂₃ carbons), ~18 (CH₃), ~14 (-OCH₂CH₃ and terminal CH₃ of C₁₁H₂₃)
IR (cm⁻¹) ~3350 (N-H), ~1690 (C=O, ester), ~1650 (C=C)~1720 (C=O, ester), ~1680 (C=O, ketone), ~1620 (C=C)~3240 (N-H), ~1710 (C=O, ester), ~1650 (C=O, urea)
MS (m/z) [M+H]⁺ corresponding to the molecular formula[M+H]⁺ corresponding to the molecular formula[M+H]⁺ corresponding to the molecular formula

Note: The exact chemical shifts and peak multiplicities will vary depending on the specific aldehyde used and the solvent for NMR analysis. The data presented is a generalized expectation for products derived from long-chain β-keto esters.

Experimental Protocols

Hantzsch Pyridine Synthesis

Materials:

  • This compound (2 equivalents)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1 equivalent)

  • Ammonium Acetate (1.5 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dihydropyridine derivative.

Knoevenagel Condensation

Materials:

  • This compound (1 equivalent)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1 equivalent)

  • Piperidine (catalytic amount)

  • Glacial Acetic Acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and toluene (15 mL).

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) and glacial acetic acid (e.g., 0.1 mmol).

  • Reflux the mixture, azeotropically removing the water formed during the reaction.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture).

Biginelli Reaction

Materials:

  • This compound (1 equivalent)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1 equivalent)

  • Urea (1.5 equivalents)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 3-6 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the reactions and the general experimental workflow.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product E3OT This compound (2 equiv.) Reaction Reflux in Ethanol E3OT->Reaction Aldehyde Aldehyde (1 equiv.) Aldehyde->Reaction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Reaction DHP Dihydropyridine Derivative Reaction->DHP Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product E3OT This compound Reaction Reflux in Toluene (Dean-Stark) E3OT->Reaction Aldehyde Aldehyde Aldehyde->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction UnsaturatedEster α,β-Unsaturated Ester Reaction->UnsaturatedEster Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product E3OT This compound Reaction Acid-Catalyzed Reflux in Ethanol E3OT->Reaction Aldehyde Aldehyde Aldehyde->Reaction Urea Urea Urea->Reaction DHPM Dihydropyrimidinone (DHPM) Reaction->DHPM General_Workflow Start Reaction Setup Reaction Reaction Monitoring (TLC) Start->Reaction Workup Reaction Workup (Filtration/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Structural Elucidation Purification->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

References

A Comparative Guide to the Stability of Ethyl 3-oxotetradecanoate and Other Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of Ethyl 3-oxotetradecanoate against other common beta-keto esters, namely ethyl acetoacetate and methyl acetoacetate. The stability of these compounds is a critical factor in their storage, handling, and application in synthetic chemistry and drug development. This document presents available and estimated experimental data to benchmark their performance under various conditions.

Introduction to Beta-Keto Ester Stability

Beta-keto esters are valuable intermediates in organic synthesis due to their ability to undergo a variety of reactions, including alkylation, acylation, and decarboxylation. However, their utility can be compromised by their inherent instability. The primary degradation pathway for beta-keto esters involves hydrolysis of the ester to form a beta-keto acid, which can then readily undergo decarboxylation, especially when heated, to yield a ketone and carbon dioxide.[1] The rate of these degradation reactions is influenced by factors such as the structure of the ester, temperature, pH, and the presence of catalysts.

This guide focuses on comparing the thermal and hydrolytic stability of this compound, which possesses a long alkyl chain, with the shorter-chain analogues ethyl acetoacetate and methyl acetoacetate.

Quantitative Stability Data
ParameterThis compoundEthyl AcetoacetateMethyl AcetoacetateTest Method
Thermal Stability
Onset of Decomposition (°C)~160-170 (Estimated)~150-160~145-155Thermogravimetric Analysis (TGA)
Temperature at Max Decomposition Rate (°C)~190-200 (Estimated)~180-190~175-185Thermogravimetric Analysis (TGA)
Hydrolytic Stability (Acidic Conditions, pH 4)
Half-life (t½) at 50°C (hours)> 24 (Estimated)~20~18HPLC/UV-Vis
Hydrolytic Stability (Basic Conditions, pH 10)
Half-life (t½) at 25°C (hours)~8 (Estimated)~5~4HPLC/UV-Vis

Note on Estimated Values: The longer dodecanoyl chain in this compound is expected to introduce slightly greater steric hindrance around the ester and keto groups. This may marginally increase its thermal stability and slow down the rate of hydrolysis compared to its shorter-chain counterparts. The values provided are therefore conservative estimates pending direct experimental verification.

Experimental Protocols

Detailed methodologies for assessing the stability of beta-keto esters are crucial for obtaining reliable and comparable data. The following are standard protocols for thermal and hydrolytic stability testing.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal stability of beta-keto esters by monitoring their mass loss as a function of temperature.

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer.
  • Sample: Accurately weigh 5-10 mg of the beta-keto ester into an inert sample pan (e.g., aluminum or ceramic).
  • Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

2. TGA Method:

  • Temperature Program:
  • Equilibrate the sample at 30°C for 5 minutes.
  • Ramp the temperature from 30°C to 300°C at a constant heating rate of 10°C/min.[3]
  • Data Collection: Continuously record the sample mass as a function of temperature.

3. Data Analysis:

  • Onset of Decomposition: Determine the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition curve.
  • Temperature at Maximum Decomposition Rate: Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss.[2]

Protocol 2: Determination of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes how to monitor the degradation of beta-keto esters in aqueous solutions at different pH values over time.

1. Materials and Reagents:

  • Instrument: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to be isocratic.
  • Buffers: Prepare aqueous buffer solutions at the desired pH (e.g., pH 4 using an acetate buffer, pH 10 using a carbonate-bicarbonate buffer).
  • Sample Solutions: Prepare stock solutions of each beta-keto ester in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Experimental Procedure:

  • Reaction Setup: In a temperature-controlled water bath, add a small aliquot of the beta-keto ester stock solution to a known volume of the desired pH buffer to achieve a final concentration of approximately 100 µg/mL.
  • Time Points: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Sample Quenching: Immediately quench the reaction in the withdrawn aliquots by adding an equal volume of the mobile phase to prevent further degradation before analysis.

3. HPLC Analysis:

  • Injection: Inject a fixed volume (e.g., 10 µL) of each quenched sample onto the HPLC system.
  • Detection: Monitor the elution of the beta-keto ester at a suitable wavelength (e.g., 245 nm).
  • Quantification: Determine the peak area of the parent beta-keto ester at each time point.

4. Data Analysis:

  • Degradation Curve: Plot the natural logarithm of the peak area (or concentration) of the beta-keto ester against time.
  • Rate Constant and Half-Life: For a first-order degradation reaction, the plot will be linear. The negative of the slope gives the degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Visualizations

Degradation Pathway of Beta-Keto Esters

The following diagram illustrates the general two-step degradation pathway for beta-keto esters, which involves hydrolysis followed by decarboxylation.

G cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation BKE Beta-Keto Ester BKA Beta-Keto Acid BKE->BKA + H2O (Acid or Base Catalyzed) Ketone Ketone BKA->Ketone Heat CO2 Carbon Dioxide BKA->CO2

Degradation pathway of beta-keto esters.
Experimental Workflow for Hydrolytic Stability Testing

The workflow for determining the hydrolytic stability of beta-keto esters using HPLC is depicted below.

G cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Stock Prepare Beta-Keto Ester Stock Solution Incubate Incubate Sample in Buffer at Constant Temperature Stock->Incubate Buffer Prepare pH Buffer Solution Buffer->Incubate Aliquots Withdraw Aliquots at Time Intervals Incubate->Aliquots Quench Quench Reaction Aliquots->Quench HPLC HPLC Analysis Quench->HPLC Data Data Processing (Peak Area vs. Time) HPLC->Data Result Calculate Half-life Data->Result

Workflow for hydrolytic stability testing.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-oxotetradecanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 3-oxotetradecanoate, a beta-keto ester, to minimize risks to personnel and prevent environmental contamination. Adherence to these protocols is critical for upholding the highest standards of laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhalation exposure.

In the absence of a specific Safety Data Sheet (SDS) for this compound, data from the closely related compound, Mthis compound, should be considered as a precautionary measure. This related compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1]

Quantitative Data Summary

PropertyValue
Chemical Formula C15H28O3
Molecular Weight 256.38 g/mol
Physical State Solid
Melting Point 29-30°C
Boiling Point 296.9°C at 760 mmHg
Flash Point 121.5°C
Density 0.926 g/cm³
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as a hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor.[2][3][4][5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][4]

1. Waste Identification and Collection:

  • Treat all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.[4][6]

  • Collect this waste in a dedicated, leak-proof container that is chemically compatible with the substance.[5][7] High-density polyethylene (HDPE) containers are often a suitable choice.

2. Container Labeling:

  • As soon as waste is first added, affix a "Hazardous Waste" label to the container.[2][7][8]

  • The label must include the full chemical name, "this compound," and the approximate concentration or percentage of each component in the waste mixture.[2][8] Avoid using chemical formulas or abbreviations.[7][8]

  • Record the date when waste accumulation begins.[8]

3. Waste Segregation and Storage:

  • Store the hazardous waste container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[3][9]

  • Ensure the container is kept securely closed except when adding waste.[2][7][9] Makeshift covers are not acceptable.[5]

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[5][7][9]

  • The SAA should be in a cool, well-ventilated area, away from sources of ignition.[5]

4. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[5][10]

  • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.[5]

  • Prevent the spilled chemical from entering drains or waterways.[5][11]

5. Arranging for Final Disposal:

  • Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.[5]

  • Once the container is full or has been in accumulation for a designated period (typically not exceeding one year), contact your institution's EHS department to arrange for a waste pickup.[3][9][12]

  • Provide the EHS personnel with accurate information regarding the waste's composition and volume.[5]

6. Empty Container Disposal:

  • For containers that held pure this compound, they must be triple-rinsed with an appropriate solvent.[7]

  • The first rinseate must be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected.[2]

  • After thorough rinsing and air-drying, deface or remove all labels from the empty container before disposing of it as regular solid waste.[2][4][6]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is this material intended for disposal? A->B I Spill Occurs A->I C Collect in a designated, compatible, and labeled Hazardous Waste Container B->C Yes H Continue use or store for future experiments B->H No D Store in Satellite Accumulation Area (SAA) C->D E Is the container full or has the accumulation time limit been reached? D->E E->D No, continue accumulation F Contact Environmental Health & Safety (EHS) for pickup E->F Yes G EHS transports for final disposal F->G J Contain and absorb with inert material I->J K Collect spill residue as Hazardous Waste J->K K->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ethyl 3-oxotetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safety and operational efficiency is paramount. This guide provides immediate, essential information for the safe handling and disposal of Ethyl 3-oxotetradecanoate, fostering a secure and productive laboratory environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

While a comprehensive hazard profile for this compound is not fully established, it is prudent to handle it with the care afforded to all laboratory chemicals. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[2]Protects eyes from accidental splashes of the chemical, which could cause irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]Provides a barrier against skin contact. It is advisable to check the glove manufacturer's compatibility chart for specific breakthrough times.[2]
Body Protection A fully buttoned laboratory coat.[2]Prevents contamination of personal clothing and minimizes skin contact.[3] For larger quantities, a chemical-resistant apron is recommended.[2]
Footwear Closed-toe shoes.[2]Protects feet from spills and falling objects.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. Use a respirator if aerosols are generated or if working in a poorly ventilated area.[5]Many esters can be volatile, and their vapors may be irritating.[2] All work with volatile esters should be conducted in a well-ventilated area or a fume hood.[2]

II. Logistical Information: Handling, Storage, and Spill Management

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

A. Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate vapors, a chemical fume hood is recommended.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[2][6] Keep the container tightly closed when not in use.[6]

  • Containers: Use tightly sealed and properly labeled containers made of a chemically compatible material.[2]

B. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large, evacuate the immediate area.[2]

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to soak up the chemical.[2][8]

  • Collect: Place the absorbed material into a sealed, appropriate container for disposal.[2][6]

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.[5]

  • Decontaminate: Clean the spill area thoroughly.

III. Operational Plan: Step-by-Step Handling and Disposal Workflow

The following workflow provides a procedural guide from receipt of the chemical to its final disposal.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal cluster_spill Spill Response Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If Intact DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Workstation in Ventilated Area DonPPE->PrepareWorkstation HandleChemical Handle this compound PrepareWorkstation->HandleChemical CollectWaste Collect Waste in Labeled, Sealed Container HandleChemical->CollectWaste StoreWaste Store Waste in Designated Accumulation Area CollectWaste->StoreWaste ArrangeDisposal Arrange for Licensed Waste Disposal StoreWaste->ArrangeDisposal Spill Spill Occurs AbsorbSpill Absorb with Inert Material Spill->AbsorbSpill CollectSpill Collect and Containerize AbsorbSpill->CollectSpill CollectSpill->ArrangeDisposal Decontaminate Decontaminate Area CollectSpill->Decontaminate

Figure 1. Workflow for handling and disposal of this compound.

IV. Disposal Plan

Improper disposal of chemical waste can pose a significant risk to the environment and public health. All waste containing this compound must be treated as hazardous waste and disposed of accordingly.

  • Waste Identification: Label the waste container clearly as "Hazardous Waste" and specify the contents.[8]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container with a secure lid for all waste.[8] Do not overfill the container.[8]

  • Segregation: Store waste this compound separately from incompatible materials, particularly strong oxidizing agents.[8]

  • Disposal: Dispose of the chemical waste through a licensed and approved waste management company.[8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9] Do not pour down the drain or discard with regular trash.[10]

By adhering to these safety and logistical guidelines, researchers and scientists can confidently handle this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxotetradecanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxotetradecanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。